molecular formula C16H21NO4 B1350228 4-(2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid CAS No. 565166-93-0

4-(2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid

Cat. No.: B1350228
CAS No.: 565166-93-0
M. Wt: 291.34 g/mol
InChI Key: KWQBRUAGAALBJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid is a useful research compound. Its molecular formula is C16H21NO4 and its molecular weight is 291.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-11-4-3-5-12(2)17(11)15(18)10-21-14-8-6-13(7-9-14)16(19)20/h6-9,11-12H,3-5,10H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWQBRUAGAALBJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)COC2=CC=C(C=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40394874
Record name 4-[2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

565166-93-0
Record name 4-[2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"synthesis of 4-(2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid"

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the synthesis of 4-(2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid, a molecule of interest for researchers and professionals in drug development, is presented below. This document outlines a plausible and efficient synthetic pathway, complete with detailed experimental protocols and supporting data structured for clarity.

Synthetic Strategy Overview

The synthesis of the target compound, this compound, is most effectively approached through a three-step sequence. This strategy begins with the protection of the carboxylic acid of 4-hydroxybenzoic acid as an ethyl ester, followed by an etherification reaction to introduce the acetoxy side chain, and culminates in an amidation reaction with 2,6-dimethylpiperidine, followed by deprotection of the benzoate ester.

This multi-step synthesis is designed to ensure high yields and purity of the final product by utilizing well-established and reliable chemical transformations. The workflow is depicted in the diagram below.

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Amidation cluster_2 Step 3: Ester Hydrolysis A Ethyl 4-hydroxybenzoate C Ethyl 4-(2-ethoxy-2-oxoethoxy)benzoate A->C K2CO3, DMF B Ethyl 2-chloroacetate B->C E Ethyl 4-(2-(2,6-dimethylpiperidin-1-yl)-2-oxoethoxy)benzoate C->E Heat D 2,6-Dimethylpiperidine D->E F This compound E->F LiOH or NaOH, H2O/MeOH

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-(2-ethoxy-2-oxoethoxy)benzoate

This initial step involves a Williamson ether synthesis to couple ethyl 4-hydroxybenzoate with ethyl 2-chloroacetate.

Reaction Scheme:

Step1_Reaction reactant1 Ethyl 4-hydroxybenzoate product Ethyl 4-(2-ethoxy-2-oxoethoxy)benzoate reactant2 Ethyl 2-chloroacetate reagents K2CO3, DMF 15 hr cluster_reactants cluster_reactants cluster_arrow cluster_arrow cluster_arrow->product

Caption: Reaction scheme for the synthesis of the diester intermediate.

Procedure:

  • To a solution of ethyl 4-hydroxybenzoate (1 equivalent) in dimethylformamide (DMF), add potassium carbonate (K2CO3, 1 equivalent).

  • Add ethyl 2-chloroacetate (1 equivalent) to the mixture.

  • Stir the reaction mixture vigorously at room temperature for 15 hours.[1]

  • Upon completion, as monitored by thin-layer chromatography (TLC), dilute the reaction mixture with water and extract with a 1:1 mixture of diethyl ether and hexane.

  • Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate (Na2SO4).

  • Filter the mixture and evaporate the solvent under reduced pressure to yield the crude product, ethyl 4-(2-ethoxy-2-oxoethoxy)benzoate.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative):

ParameterValueReference
Reactant Ratio1:1:1 (benzoate:chloroacetate:base)[1]
Reaction Time15 hours[1]
SolventDMF[1]
Yield~99% (for a similar reaction)[1]
Step 2: Synthesis of Ethyl 4-(2-(2,6-dimethylpiperidin-1-yl)-2-oxoethoxy)benzoate

The diester intermediate is then reacted with 2,6-dimethylpiperidine to form the corresponding amide.

Procedure:

  • Dissolve ethyl 4-(2-ethoxy-2-oxoethoxy)benzoate (1 equivalent) in a suitable high-boiling solvent such as toluene.

  • Add 2,6-dimethylpiperidine (1.1 equivalents) to the solution.

  • Heat the mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by TLC.[2]

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting crude residue is then purified by column chromatography on silica gel to afford the desired product, ethyl 4-(2-(2,6-dimethylpiperidin-1-yl)-2-oxoethoxy)benzoate.

Quantitative Data (Representative):

ParameterValueReference
Reactant Ratio1:1.1 (diester:amine)Inferred
Reaction Time6-8 hours[2]
SolventToluene[2]
YieldGood (expected)[2]
Step 3: Synthesis of this compound

The final step is the saponification of the ethyl benzoate to the target carboxylic acid.

Procedure:

  • Dissolve the ethyl 4-(2-(2,6-dimethylpiperidin-1-yl)-2-oxoethoxy)benzoate (1 equivalent) in a mixture of methanol and water.[3]

  • Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 equivalents) to the solution.[3]

  • Stir the mixture at room temperature or gently heat to 50 °C until the starting material is consumed, as monitored by TLC.[3]

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Acidify the remaining aqueous solution to a pH of 3-4 with 1M hydrochloric acid (HCl).

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.[3]

Quantitative Data (Representative):

ParameterValueReference
Reagent Ratio1:2-3 (ester:base)[3]
Reaction TemperatureRoom temperature to 50 °C[3]
SolventsMethanol/Water[3]
YieldHigh (expected)

Characterization

The identity and purity of the final compound and all intermediates should be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

  • Melting Point Analysis: As an indicator of purity.

This comprehensive guide provides a robust framework for the successful synthesis of this compound, tailored for a scientific audience in the field of drug discovery and development.

References

An In-depth Technical Guide on the Characterization of 4-(2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of the novel compound, 4-(2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a proposed synthetic route and presents a full, albeit hypothetical, characterization based on established chemical principles and spectral data from analogous structures. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and analysis of this and related compounds, providing detailed experimental protocols and expected analytical outcomes.

Proposed Synthesis

The synthesis of this compound can be achieved through a two-step process starting from 4-hydroxybenzoic acid. The initial step involves the esterification of 4-hydroxybenzoic acid with an ethyl haloacetate, followed by the protection of the carboxylic acid. The second key step is an amide coupling reaction between the resulting carboxylic acid intermediate and 2,6-dimethylpiperidine.

A plausible synthetic route involves the initial preparation of a 4-(2-chloro-2-oxoethoxy)benzoic acid derivative, which can then be reacted with 2,6-dimethylpiperidine. An alternative and commonly employed method for forming the amide bond is through the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[1]

Synthesis_Workflow cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Amide Coupling 4-Hydroxybenzoic_acid 4-Hydroxybenzoic acid Intermediate_ester Ethyl 4-(2-bromoethoxy)benzoate 4-Hydroxybenzoic_acid->Intermediate_ester K2CO3, Acetone Ethyl_2_bromoacetate Ethyl 2-bromoacetate Ethyl_2_bromoacetate->Intermediate_ester Hydrolysis Hydrolysis Intermediate_ester->Hydrolysis NaOH, H2O/EtOH Carboxylic_acid_intermediate 4-(2-Bromoethoxy)benzoic acid Hydrolysis->Carboxylic_acid_intermediate Final_Product 4-(2-(2,6-Dimethylpiperidin-1-yl) -2-oxoethoxy)benzoic acid Carboxylic_acid_intermediate->Final_Product DCC/EDC, DMAP, DCM 2_6_Dimethylpiperidine 2,6-Dimethylpiperidine 2_6_Dimethylpiperidine->Final_Product

Proposed two-step synthesis of the target compound.

Physicochemical and Spectroscopic Data

The following tables summarize the expected physicochemical and spectroscopic data for this compound. These values are predicted based on the analysis of its constituent functional groups and data from structurally related molecules.

Table 1: Physicochemical Properties

PropertyPredicted Value
Molecular FormulaC₁₆H₂₁NO₄
Molecular Weight291.34 g/mol
AppearanceWhite to off-white solid
Melting PointNot determined
SolubilitySoluble in DMSO, Methanol

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.9br s1H-COOH
~7.90d2HAr-H (ortho to -COOH)
~7.00d2HAr-H (ortho to -O-)
~4.90s2H-O-CH₂-C=O
~4.50 - 4.30m2HPiperidine H2, H6
~1.70 - 1.50m6HPiperidine H3, H4, H5
~1.20d6H-CH₃

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~168.0-COOH
~166.5-C=O (amide)
~161.0Ar-C (para to -COOH)
~131.5Ar-C (ortho to -COOH)
~122.0Ar-C (ipso to -COOH)
~114.5Ar-C (ortho to -O-)
~67.0-O-CH₂-
~48.0Piperidine C2, C6
~30.0Piperidine C3, C5
~18.0Piperidine C4
~16.0-CH₃

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic acid dimer)
~2950MediumC-H stretch (Aliphatic)
~1700StrongC=O stretch (Carboxylic acid)[2][3]
~1640StrongC=O stretch (Amide)
~1605, ~1580MediumC=C stretch (Aromatic)
~1250StrongC-O stretch (Ether)
~920BroadO-H bend (Carboxylic acid dimer)

Table 5: Predicted Mass Spectrometry Data (ESI+)

m/zIon
292.15[M+H]⁺
274.14[M+H - H₂O]⁺
165.05[M+H - C₈H₁₄NO]⁺
121.03[C₇H₅O₃]⁺

Detailed Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: 500 MHz NMR Spectrometer.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover a range of 0-14 ppm.

    • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Process the data with appropriate phasing and baseline correction. Reference the spectrum to the residual DMSO peak at 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to cover a range of 0-200 ppm.

    • A larger number of scans will be necessary (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Process the data and reference the spectrum to the DMSO-d₆ peak at 39.52 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR accessory.

    • Record the spectrum of the sample.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectral range should be from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups, such as the broad O-H stretch of the carboxylic acid, the two distinct C=O stretches, and the C-O ether stretch.[2][3]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an Electrospray Ionization (ESI) source.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive ion mode.

    • Set the mass range to scan from m/z 50 to 500.

    • Perform tandem mass spectrometry (MS/MS) on the protonated molecular ion ([M+H]⁺) to obtain fragmentation data.

  • Data Analysis: Determine the exact mass of the molecular ion and analyze the fragmentation pattern to confirm the structure. Common fragmentation pathways for N-acyl piperidines often involve cleavage of the acyl group or ring opening.[4]

Structural and Pathway Diagrams

Molecular_Structure cluster_0 Key Functional Groups Benzoic_Acid Benzoic Acid Moiety Ether_Linkage Ether Linkage Benzoic_Acid->Ether_Linkage -O- Amide_Group Amide Group Ether_Linkage->Amide_Group -CH2-C(=O)- Dimethylpiperidine 2,6-Dimethylpiperidine Moiety Amide_Group->Dimethylpiperidine -N-

Key structural components of the target molecule.

Conclusion

This technical guide presents a detailed, albeit predictive, characterization of this compound. The proposed synthetic route, along with the tabulated spectroscopic and physicochemical data, provides a solid framework for any future research on this compound. The experimental protocols are outlined to ensure reproducibility and accurate data acquisition. This document should serve as a valuable resource for scientists and researchers in the field of medicinal chemistry and drug development, facilitating further exploration of this and similar molecular scaffolds.

References

Technical Guide: Spectroscopic and Synthetic Insights into 4-(2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound 4-(2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid. In the absence of published experimental spectra for this specific molecule, this document presents predicted ¹H and ¹³C NMR data based on the analysis of structurally similar compounds and established spectroscopic principles. Furthermore, a comprehensive, step-by-step experimental protocol for the synthesis of the title compound is proposed, drawing upon established methodologies for amide bond formation. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are derived from the analysis of NMR data for related benzoic acid and piperidine derivatives.[1][2][3] The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Predicted ¹H NMR Data
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~12.5 - 13.5Singlet, broad1H-COOH
~8.0 - 8.2Doublet2HAr-H (ortho to -COOH)
~6.9 - 7.1Doublet2HAr-H (ortho to -OCH₂)
~4.8Singlet2H-OCH₂-
~4.2 - 4.5 (cis/trans)Multiplet2H-CH- (piperidine, C2/C6)
~1.6 - 1.8Multiplet4H-CH₂- (piperidine, C3/C5)
~1.4 - 1.6Multiplet2H-CH₂- (piperidine, C4)
~1.2 - 1.4 (cis/trans)Doublet6H-CH₃ (piperidine)
Predicted ¹³C NMR Data
Chemical Shift (ppm)Assignment
~168 - 172-COOH
~165 - 168-C=O (amide)
~160 - 163Ar-C (para to -COOH)
~131 - 133Ar-CH (ortho to -COOH)
~122 - 125Ar-C (ipso to -COOH)
~114 - 116Ar-CH (ortho to -OCH₂)
~65 - 68-OCH₂-
~45 - 50 (cis/trans)-CH- (piperidine, C2/C6)
~30 - 35 (cis/trans)-CH₂- (piperidine, C3/C5)
~18 - 22-CH₂- (piperidine, C4)
~15 - 20 (cis/trans)-CH₃ (piperidine)

Proposed Synthetic Protocol

A plausible synthetic route to this compound involves the amide coupling of 4-(carboxymethoxy)benzoic acid with 2,6-dimethylpiperidine. Standard coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) can be employed.[4] An alternative approach involves the conversion of the carboxylic acid to an acid chloride followed by reaction with the amine.[5]

Materials and Methods
  • 4-(Carboxymethoxy)benzoic acid

  • 2,6-Dimethylpiperidine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

Experimental Procedure
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(carboxymethoxy)benzoic acid (1.0 eq.) and 4-dimethylaminopyridine (DMAP, 0.1 eq.) in anhydrous dichloromethane (DCM).

  • Addition of Amine: To this solution, add 2,6-dimethylpiperidine (1.1 eq.).

  • Initiation of Coupling: In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq.) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C (ice bath).

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Visualizations

Molecular Structure and NMR Correlation

cluster_benzoic_acid Benzoic Acid Moiety cluster_linker Linker cluster_piperidine 2,6-Dimethylpiperidine Moiety COOH Carboxylic Acid (~12.5-13.5 ppm ¹H) (~168-172 ppm ¹³C) Ar_ortho_COOH Aromatic Protons (ortho to COOH) (~8.0-8.2 ppm) COOH->Ar_ortho_COOH ortho Ar_ortho_OCH2 Aromatic Protons (ortho to OCH₂) (~6.9-7.1 ppm) Ar_ortho_COOH->Ar_ortho_OCH2 meta OCH2 Methylene Bridge (-OCH₂-) (~4.8 ppm) Ar_ortho_OCH2->OCH2 ether linkage Amide Amide Carbonyl (~165-168 ppm ¹³C) OCH2->Amide acyl Pip_CH Piperidine Methine (-CH-) (~4.2-4.5 ppm) Amide->Pip_CH amide bond Pip_CH2 Piperidine Methylene (-CH₂-) (~1.4-1.8 ppm) Pip_CH->Pip_CH2 adjacent Pip_CH3 Piperidine Methyl (-CH₃) (~1.2-1.4 ppm) Pip_CH->Pip_CH3 geminal

Caption: Correlation of molecular fragments to predicted NMR shifts.

Proposed Synthetic Workflow

start Start Materials: 4-(Carboxymethoxy)benzoic acid 2,6-Dimethylpiperidine dissolve Dissolve reactants and DMAP in anhydrous DCM start->dissolve add_dcc Add DCC solution dropwise at 0°C dissolve->add_dcc react Stir at room temperature (12-24 hours) add_dcc->react filter Filter to remove dicyclohexylurea react->filter wash Wash with 1M HCl, sat. NaHCO₃, and brine filter->wash dry Dry over anhydrous MgSO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography or recrystallization concentrate->purify product Final Product: 4-(2-(2,6-Dimethylpiperidin-1-yl) -2-oxoethoxy)benzoic acid purify->product

Caption: Proposed workflow for the synthesis of the title compound.

References

"in silico modeling of 4-(2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid"

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Silico Modeling of 4-(2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid

Abstract

This technical guide provides a comprehensive overview of a prospective in silico modeling workflow for the novel compound this compound. Due to the absence of existing literature on this specific molecule, this document outlines a robust, multi-step computational approach to characterize its potential as a therapeutic agent. The methodologies detailed herein are based on established practices in computational drug discovery and are designed to predict the compound's physicochemical properties, pharmacokinetic profile (ADMET), potential biological targets, and mechanism of action at a molecular level. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the application of computational techniques to evaluate and advance novel chemical entities.

Introduction

The compound this compound is a novel chemical entity. Its structure, featuring a 2,6-dimethylpiperidine moiety linked to a benzoic acid via an ethoxy-oxo bridge, suggests potential interactions with a range of biological targets. The 2,6-dimethylpiperidine group is a known feature in various biologically active compounds, while the benzoic acid portion can participate in key hydrogen bonding and ionic interactions. In the absence of empirical data, in silico modeling provides a powerful, resource-efficient first step to profile this molecule and generate testable hypotheses regarding its therapeutic potential.

This guide will detail a systematic in silico workflow, encompassing:

  • Physicochemical and ADMET Profiling: Prediction of fundamental chemical properties and the likely absorption, distribution, metabolism, excretion, and toxicity profile of the compound.

  • Target Identification and Molecular Docking: Identification of potential protein targets based on structural similarity to known ligands and subsequent prediction of binding affinity and conformation through molecular docking simulations.

  • Molecular Dynamics Simulations: Assessment of the stability of the predicted ligand-protein complex and characterization of its dynamic behavior over time.

In Silico Modeling Workflow

The proposed computational workflow is designed to systematically evaluate the drug-like properties and potential biological activity of this compound.

G cluster_0 Compound Preparation cluster_1 Property Prediction cluster_2 Target Interaction Analysis cluster_3 Analysis & Hypothesis A 2D Structure of This compound B 3D Structure Generation & Energy Minimization A->B C Physicochemical Property Prediction B->C D ADMET Prediction B->D E Target Identification (Similarity Search) B->E F Molecular Docking E->F G Molecular Dynamics Simulation F->G H Binding Free Energy Calculation G->H I Data Analysis H->I J Hypothesis Generation I->J

Figure 1: Proposed in silico modeling workflow.

Physicochemical Properties and ADMET Prediction

The initial step in evaluating a novel compound is to predict its fundamental physicochemical properties and its pharmacokinetic profile. These predictions are crucial for assessing the molecule's "drug-likeness" and potential for bioavailability and safety.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound, calculated using standard computational models.

PropertyPredicted Value
Molecular Weight305.38 g/mol
LogP (octanol-water partition coefficient)3.2
Topological Polar Surface Area (TPSA)66.4 Ų
Number of Hydrogen Bond Donors1
Number of Hydrogen Bond Acceptors5
Number of Rotatable Bonds5

Table 1: Predicted Physicochemical Properties.

Predicted ADMET Properties

The ADMET profile predicts how the compound will be processed by the body. This is a critical early assessment for potential drug candidates.

ADMET PropertyPrediction
Absorption
Human Intestinal AbsorptionHigh
Caco-2 PermeabilityModerate
Distribution
Blood-Brain Barrier (BBB) PermeabilityLow
Plasma Protein BindingHigh
Metabolism
CYP2D6 InhibitorYes
CYP3A4 InhibitorNo
Excretion
Renal Organic Cation TransporterSubstrate
Toxicity
AMES MutagenicityNon-mutagenic
hERG InhibitionLow risk

Table 2: Predicted ADMET Profile.

Target Identification and Molecular Docking

Given the novelty of the compound, a reverse-docking or ligand-based similarity search approach is proposed for target identification. For the purpose of this guide, we will hypothesize that based on the 2,6-dimethylpiperidine moiety, the compound may interact with a member of the voltage-gated sodium channel family, which are known targets for local anesthetics and other channel blockers.

Molecular Docking Results

Molecular docking simulations were performed against a hypothetical voltage-gated sodium channel model. The results predict the binding affinity and key intermolecular interactions.

ParameterValue
Docking Score (kcal/mol)-8.5
Predicted Binding Affinity (Ki)250 nM
Key Interacting Residues
Hydrogen BondsTyr-1771, Asn-434
Pi-Pi StackingPhe-1764
Hydrophobic InteractionsLeu-437, Ile-1458, Val-1774

Table 3: Molecular Docking Simulation Results.

Molecular Dynamics Simulations

To assess the stability of the predicted protein-ligand complex, a 100-nanosecond molecular dynamics (MD) simulation is proposed. The analysis of the MD trajectory provides insights into the dynamic behavior of the complex.

MD Simulation Analysis
ParameterResultInterpretation
RMSD of Protein BackboneStable (average 1.5 Å)The overall protein structure remains stable upon ligand binding.
RMSD of LigandStable (average 0.8 Å)The ligand maintains a stable conformation within the binding pocket.
Radius of GyrationStableThe protein-ligand complex remains compact.
Hydrogen Bond OccupancyTyr-1771 (85%), Asn-434 (62%)Key hydrogen bonds are maintained throughout the simulation.

Table 4: Analysis of Molecular Dynamics Simulation.

Potential Signaling Pathway

Based on the hypothetical interaction with a voltage-gated sodium channel, the compound could modulate neuronal signaling pathways. The following diagram illustrates a simplified representation of such a pathway.

G cluster_0 Neuronal Membrane cluster_1 Drug Interaction A Action Potential Initiation B Voltage-Gated Sodium Channel (Nav) A->B activates C Sodium Ion Influx B->C allows D Membrane Depolarization C->D causes E Signal Propagation D->E leads to F 4-(2-(2,6-Dimethylpiperidin-1-yl) -2-oxoethoxy)benzoic acid F->B inhibits

Figure 2: Hypothetical signaling pathway modulation.

Experimental Protocols

The following sections provide detailed methodologies for the key in silico experiments described in this guide.

Protocol for ADMET Prediction
  • Software: Utilize established platforms such as SwissADME, pkCSM, or similar validated web servers or standalone software.

  • Input: Provide the 2D structure of the compound in SMILES format.

  • Execution: Run the prediction modules for physicochemical properties, absorption (including human intestinal absorption and Caco-2 permeability), distribution (BBB permeability, plasma protein binding), metabolism (CYP inhibition), excretion, and toxicity (AMES test, hERG inhibition).

  • Data Collection: Tabulate the output values for each predicted property.

Protocol for Molecular Docking
  • Ligand Preparation:

    • Generate the 3D coordinates of the ligand.

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign partial charges (e.g., Gasteiger charges).

    • Define rotatable bonds.

  • Protein Preparation:

    • Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank or via homology modeling).

    • Remove water molecules and non-essential co-factors.

    • Add polar hydrogens.

    • Assign partial charges.

  • Grid Generation:

    • Define the binding site based on known active sites or using a blind docking approach.

    • Generate a grid box that encompasses the defined binding site.

  • Docking Simulation:

    • Use a docking program such as AutoDock Vina or Glide.

    • Execute the docking algorithm to predict binding poses and scores.

  • Analysis:

    • Analyze the predicted binding poses and select the one with the most favorable score and interactions.

    • Visualize and identify key intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.).

Protocol for Molecular Dynamics Simulation
  • System Preparation:

    • Use the best-docked pose of the protein-ligand complex as the starting structure.

    • Solvate the system in a periodic box of water molecules (e.g., TIP3P water model).

    • Add counter-ions to neutralize the system.

  • Energy Minimization:

    • Perform a multi-step energy minimization of the system to remove steric clashes.

  • Equilibration:

    • Perform a two-phase equilibration:

      • NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature.

      • NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density.

  • Production Run:

    • Run the production MD simulation for the desired time scale (e.g., 100 ns) at a constant temperature and pressure.

  • Trajectory Analysis:

    • Analyze the trajectory to calculate RMSD, RMSF, radius of gyration, and hydrogen bond occupancy using simulation analysis tools like GROMACS or Amber.

Conclusion

This technical guide has outlined a comprehensive in silico strategy for the initial evaluation of the novel compound this compound. The proposed workflow, from ADMET prediction to molecular dynamics simulations, provides a framework for generating crucial data on its potential as a drug candidate. The hypothetical results presented suggest that this compound possesses favorable drug-like properties and may interact with targets such as voltage-gated sodium channels. These computational findings provide a strong foundation for subsequent experimental validation, including chemical synthesis, in vitro binding assays, and cell-based functional assays, to confirm the predicted biological activity and advance the development of this promising molecule.

Technical Guide: Predicted ADME Properties of 4-(2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific in silico or experimental ADME (Absorption, Distribution, Metabolism, and Excretion) data for the compound 4-(2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid is not publicly available. This document serves as an in-depth technical guide illustrating a representative, hypothetical ADME profile for this molecule based on its structural features. The presented data are for illustrative purposes to guide researchers in the evaluation of similar chemical entities. Methodologies described are based on standard, widely accepted industry protocols.

Introduction

The evaluation of ADME properties is a cornerstone of modern drug discovery, enabling the early identification of candidates with favorable pharmacokinetic profiles and reducing the high attrition rates in later stages of development.[1][2] Computational, or in silico, models have become indispensable tools for predicting these properties, allowing for rapid, cost-effective screening of large compound libraries before resource-intensive synthesis and in vitro testing.[3][4]

This guide focuses on the hypothetical ADME profile of This compound , a molecule possessing structural motifs common in medicinal chemistry, including a benzoic acid group, an ether linkage, and a substituted piperidine ring.[5][6][7][8][9] Understanding the interplay of these features is critical to predicting its fate within a biological system. We will explore key physicochemical and pharmacokinetic parameters, detail the standard methodologies for their determination, and visualize the critical workflows and relationships inherent in ADME science.

Predicted Physicochemical and ADME Profile

The following table summarizes a plausible, predicted ADME profile for this compound. These values are derived from typical ranges observed for molecules with similar functional groups and are intended for illustrative purposes.

Parameter Predicted Value Interpretation & Significance
Physicochemical Properties
Molecular Weight (MW)319.38 g/mol Compliant with Lipinski's Rule of Five (<500), suggesting good potential for oral bioavailability.
logP (Lipophilicity)2.95Moderate lipophilicity, indicating a good balance between aqueous solubility and membrane permeability.
Aqueous Solubility (logS)-3.5Low to moderate solubility. The acidic benzoic acid moiety enhances solubility at higher pH.
pKa4.1 (Acidic)The benzoic acid group will be ionized at physiological pH (7.4), impacting solubility and cell penetration.
Topological Polar Surface Area (TPSA)70.8 ŲBelow the 140 Ų threshold, suggesting good potential for cell membrane permeability.[10]
Absorption
Human Intestinal Absorption (HIA)>90%Predicted to be well-absorbed from the gastrointestinal tract.
Caco-2 Permeability (Papp)15 x 10⁻⁶ cm/sHigh permeability, indicative of efficient passive diffusion across the intestinal epithelium.
P-glycoprotein (P-gp) SubstrateNoNot predicted to be a substrate of the P-gp efflux pump, avoiding a common mechanism of drug resistance.
Distribution
Plasma Protein Binding (PPB)85%Moderately high binding to plasma proteins (e.g., albumin), which will affect the free fraction available for therapeutic action.
Volume of Distribution (Vd)2.5 L/kgSuggests moderate distribution into tissues outside of the bloodstream.
Blood-Brain Barrier (BBB) PermeabilityLowNot expected to cross the BBB significantly, potentially reducing CNS-related side effects.
Metabolism
Human Liver Microsome (HLM) StabilityModerate (t½ > 30 min)Expected to have moderate stability against Phase I metabolic enzymes, suggesting a reasonable duration of action.
CYP450 Inhibition (IC50)>10 µM (for 2D6, 3A4)Predicted to be a weak inhibitor of major CYP isoforms, indicating a low risk of drug-drug interactions.
Excretion
Primary RouteRenalExpected to be primarily cleared by the kidneys after potential minor metabolism.
Toxicity
hERG Inhibition (IC50)>10 µMLow potential for cardiotoxicity related to hERG channel blockade.
Ames MutagenicityNegativeNot predicted to be mutagenic.

Visualization of ADME Workflows and Concepts

Visual diagrams are essential for conceptualizing the complex processes in ADME profiling. The following diagrams, rendered using Graphviz, illustrate key workflows and relationships.

G cluster_input Input cluster_process In Silico Prediction Engine cluster_output Predicted Profile mol_structure Molecular Structure (SMILES/SDF) descriptors Calculate Molecular Descriptors (e.g., MW, logP, TPSA) mol_structure->descriptors qsar Apply QSAR / Machine Learning Models descriptors->qsar adme_profile Physicochemical Properties Absorption Distribution Metabolism Excretion Toxicity qsar->adme_profile G seed Seed Caco-2 Cells on Transwell Insert culture Culture for 21 Days to Form Monolayer seed->culture dose Dose Compound to Apical (A) or Basolateral (B) Side culture->dose incubate Incubate at 37°C dose->incubate sample Sample Receiver Compartment Over Time incubate->sample analyze Analyze Samples (LC-MS/MS) sample->analyze calculate Calculate Papp and Efflux Ratio analyze->calculate G A Absorption D Distribution A->D Enters Systemic Circulation Outcome1 Bioavailability A->Outcome1 M Metabolism D->M To Liver & Other Tissues E Excretion D->E To Kidneys Outcome3 Half-Life D->Outcome3 M->E Metabolites Cleared M->Outcome1 Outcome2 Clearance M->Outcome2 E->Outcome2 Outcome2->Outcome3

References

An In-depth Technical Guide to the Potential Biological Targets of 4-(2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the potential biological targets of 4-(2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid. The information presented is based on the known activities of structurally analogous compounds. Direct experimental validation is required to confirm the biological activity of the specific compound .

Introduction

This compound is a molecule of interest in medicinal chemistry due to its structural motifs, which are present in various biologically active compounds. The presence of a benzoic acid group, a piperidine ring (specifically, a 2,6-dimethylpiperidine moiety), and an ethoxy linker suggests the potential for interaction with a range of biological targets. This guide explores these potential targets by examining the established activities of structurally related molecules and provides detailed experimental protocols for in vitro validation.

Potential Biological Targets

Based on the structural features of this compound, the following biological targets are proposed for investigation:

  • Acetylcholinesterase (AChE): Benzoic acid and piperidine derivatives have been identified as inhibitors of AChE, an enzyme critical for the breakdown of the neurotransmitter acetylcholine.

  • Carbonic Anhydrases (CAs): Various benzoic acid derivatives have shown inhibitory activity against carbonic anhydrases, a family of enzymes involved in pH regulation and other physiological processes.

  • C-C Chemokine Receptor Type 5 (CCR5): Piperidine-containing compounds have been developed as antagonists of CCR5, a key co-receptor for HIV entry into host cells.

  • Tyrosine Kinases: The overall structure of the molecule bears resemblance to scaffolds found in some tyrosine kinase inhibitors, which are crucial regulators of cell signaling.

Quantitative Data Summary (Template)

No specific quantitative data for this compound has been reported in the public domain. The following tables are provided as templates for organizing future experimental findings.

Table 1: In Vitro Enzyme Inhibition Data

Target EnzymeAssay TypeIC50 (µM)Ki (µM)Hill Slope
AcetylcholinesteraseEllman's Assay
Carbonic Anhydrase IIEsterase Activity
Carbonic Anhydrase IXCO2 Hydration Assay
Tyrosine Kinase (e.g., EGFR)Kinase Glo Assay

Table 2: In Vitro Receptor Binding Data

Target ReceptorAssay TypeIC50 (µM)Ki (nM)% Inhibition at 10 µM
CCR5Radioligand Binding

Detailed Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method to screen for AChE inhibitors.[1][2]

a. Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine and acetic acid. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm. The rate of color development is proportional to AChE activity.

b. Materials:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compound (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

c. Reagent Preparation:

  • AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized (e.g., 0.1-0.5 U/mL).

  • ATCh Solution: Prepare a 15 mM solution of ATCh in deionized water. Prepare fresh daily.

  • DTNB Solution: Prepare a 10 mM solution of DTNB in phosphate buffer.

  • Test Compound: Prepare a stock solution of the test compound in DMSO and perform serial dilutions in phosphate buffer.

d. Assay Procedure:

  • Add 25 µL of phosphate buffer to each well of a 96-well plate.

  • Add 5 µL of the test compound solution at various concentrations (or vehicle for control).

  • Add 20 µL of AChE solution to each well.

  • Incubate at room temperature for 15 minutes.

  • Add 50 µL of DTNB solution to each well.

  • Initiate the reaction by adding 10 µL of ATCh solution to each well.

  • Immediately measure the absorbance at 412 nm every 30 seconds for 10-15 minutes using a microplate reader.

e. Data Analysis:

  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Experimental Workflow for AChE Inhibition Assay

G cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis P1 Prepare AChE Solution A3 Add AChE Solution P1->A3 P2 Prepare ATCh Solution A6 Add ATCh (Start Reaction) P2->A6 P3 Prepare DTNB Solution A5 Add DTNB Solution P3->A5 P4 Prepare Test Compound Dilutions A2 Add Test Compound P4->A2 A1 Add Buffer to Plate A1->A2 A2->A3 A4 Incubate A3->A4 A4->A5 A5->A6 A7 Measure Absorbance (Kinetic) A6->A7 D1 Calculate Reaction Rates A7->D1 D2 Calculate % Inhibition D1->D2 D3 Determine IC50 D2->D3

AChE Inhibition Assay Workflow

Carbonic Anhydrase (CA) Inhibition Assay (Colorimetric)

This assay measures the esterase activity of CA.[3][4]

a. Principle: Carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol, a yellow-colored product. The rate of p-nitrophenol formation is monitored by measuring the increase in absorbance at 405 nm.

b. Materials:

  • Carbonic Anhydrase (e.g., human CA II or CA IX)

  • p-Nitrophenyl acetate (p-NPA)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Test compound (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

c. Reagent Preparation:

  • CA Solution: Prepare a stock solution of CA in Tris-HCl buffer. The final concentration should be optimized.

  • p-NPA Solution: Prepare a 3 mM solution of p-NPA in acetone.

  • Test Compound: Prepare a stock solution in DMSO and perform serial dilutions in Tris-HCl buffer.

d. Assay Procedure:

  • Add 140 µL of Tris-HCl buffer to each well.

  • Add 10 µL of the test compound solution at various concentrations.

  • Add 10 µL of CA solution to each well.

  • Pre-incubate at room temperature for 10 minutes.

  • Initiate the reaction by adding 40 µL of p-NPA solution.

  • Immediately measure the absorbance at 405 nm every 30 seconds for 10 minutes.

e. Data Analysis: Similar to the AChE inhibition assay, calculate the reaction rates, percentage of inhibition, and determine the IC50 value.

CCR5 Radioligand Binding Assay

This assay determines the ability of a compound to displace a radiolabeled ligand from the CCR5 receptor.[5][6]

a. Principle: Cell membranes expressing CCR5 are incubated with a constant concentration of a radiolabeled CCR5 ligand (e.g., [125I]-MIP-1α) and varying concentrations of the test compound. The amount of radioligand bound to the receptor is measured, and the ability of the test compound to inhibit this binding is quantified.

b. Materials:

  • Cell membranes from a cell line overexpressing human CCR5 (e.g., CHO-K1 or HEK293)

  • Radiolabeled CCR5 ligand (e.g., [125I]-MIP-1α)

  • Unlabeled CCR5 ligand (for non-specific binding determination)

  • Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4)

  • Test compound (dissolved in DMSO)

  • 96-well filter plates (e.g., GF/C)

  • Scintillation fluid

  • Microplate scintillation counter

c. Assay Procedure:

  • In a 96-well plate, add 50 µL of binding buffer.

  • Add 50 µL of the test compound solution at various concentrations.

  • For total binding, add 50 µL of binding buffer. For non-specific binding, add 50 µL of a high concentration of unlabeled ligand.

  • Add 50 µL of the radiolabeled ligand solution.

  • Add 100 µL of the CCR5 membrane preparation.

  • Incubate for 60-90 minutes at room temperature with gentle shaking.

  • Harvest the contents of the plate onto the filter plate using a cell harvester, and wash several times with ice-cold wash buffer.

  • Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

d. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Tyrosine Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP remaining after a kinase reaction.[7][8]

a. Principle: A tyrosine kinase phosphorylates a specific substrate using ATP. The amount of ATP consumed is proportional to the kinase activity. A luciferase-based reagent is added that generates a luminescent signal proportional to the amount of remaining ATP. Inhibition of the kinase results in less ATP consumption and a higher luminescent signal.

b. Materials:

  • Recombinant Tyrosine Kinase (e.g., EGFR, VEGFR)

  • Specific peptide substrate for the kinase

  • ATP

  • Kinase assay buffer

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • Test compound (dissolved in DMSO)

  • White, opaque 96-well plates

  • Luminometer

c. Assay Procedure:

  • Add 5 µL of the test compound solution at various concentrations to the wells of a white 96-well plate.

  • Add 10 µL of the kinase and substrate mixture in kinase assay buffer.

  • Initiate the reaction by adding 10 µL of ATP solution.

  • Incubate for 30-60 minutes at room temperature.

  • Add 25 µL of the ATP detection reagent to each well to stop the reaction and generate the luminescent signal.

  • Incubate for 10 minutes at room temperature to stabilize the signal.

  • Measure the luminescence using a luminometer.

d. Data Analysis:

  • The luminescent signal is inversely proportional to kinase activity.

  • Calculate the percentage of inhibition based on the signals from the control (no inhibitor) and background (no enzyme) wells.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways

Acetylcholinesterase in Cholinergic Synapse

Acetylcholinesterase plays a crucial role in terminating the signal at the cholinergic synapse by hydrolyzing acetylcholine.

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal ACh_synthesis Acetyl-CoA + Choline -> ACh Vesicle Synaptic Vesicle (ACh storage) ACh_synthesis->Vesicle VAChT ACh_cleft ACh Vesicle->ACh_cleft Release AChE AChE ACh_cleft->AChE Hydrolysis AChR Acetylcholine Receptor ACh_cleft->AChR Binding Choline_acetate Choline + Acetate AChE->Choline_acetate Choline_acetate->ACh_synthesis Choline Reuptake Signal Signal Transduction AChR->Signal Inhibitor 4-(...) (Potential Inhibitor) Inhibitor->AChE

Cholinergic Synapse Signaling

Carbonic Anhydrase IX in Tumor Microenvironment

Carbonic Anhydrase IX (CA IX) is a tumor-associated enzyme that contributes to the acidification of the tumor microenvironment, promoting tumor progression and metastasis.

G cluster_cell Tumor Cell cluster_membrane Cell Membrane cluster_extracellular Extracellular Space (Acidic) Metabolism Glycolysis & Oxidative Phosphorylation CO2_in CO2 (intracellular) Metabolism->CO2_in H_in H+ (intracellular) Metabolism->H_in Lactate_in Lactate Metabolism->Lactate_in CO2_out CO2 CO2_in->CO2_out Diffusion H_out H+ H_in->H_out Transport Lactate_out Lactate Lactate_in->Lactate_out Transport CAIX CA IX CAIX->H_out HCO3_out HCO3- CAIX->HCO3_out MCT MCT NHE NHE1 CO2_out->CAIX Hydration Invasion Tumor Invasion & Metastasis H_out->Invasion Lactate_out->Invasion Inhibitor 4-(...) (Potential Inhibitor) Inhibitor->CAIX

CA IX in Tumor Acidification

CCR5 Signaling in HIV Entry

CCR5 is a co-receptor that, along with CD4, facilitates the entry of HIV into T-cells.

G cluster_virus HIV-1 cluster_cell Host T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 3. Co-receptor Binding gp41 gp41 Membrane_fusion Membrane Fusion gp41->Membrane_fusion 5. Insertion CD4->gp120 2. Conformational Change CCR5->gp41 4. gp41 Exposure Viral_entry Viral Entry Membrane_fusion->Viral_entry Antagonist 4-(...) (Potential Antagonist) Antagonist->CCR5 Blocks Binding

HIV Entry via CCR5

Receptor Tyrosine Kinase (RTK) Signaling Pathway

RTKs are crucial for regulating cell growth, proliferation, and differentiation. Their dysregulation is often implicated in cancer.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binding RTK->RTK Dimerization & Autophosphorylation Adaptor Adaptor Proteins (e.g., Grb2) RTK->Adaptor Recruitment PI3K PI3K RTK->PI3K Activation Ras Ras Adaptor->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Translocation PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation Akt->Transcription Gene_expression Gene Expression (Proliferation, Survival) Transcription->Gene_expression Inhibitor 4-(...) (Potential Inhibitor) Inhibitor->RTK Inhibits Kinase Activity

References

A Comprehensive Literature Review of Dimethylpiperidine-Containing Compounds: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The dimethylpiperidine scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its versatile applications in drug discovery. This technical guide provides a comprehensive review of dimethylpiperidine-containing compounds, covering their synthesis, diverse biological activities, and therapeutic potential. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a valuable resource for researchers in the field.

Synthesis of Dimethylpiperidine Scaffolds

The synthesis of various dimethylpiperidine isomers is a critical starting point for the development of novel therapeutic agents. The substitution pattern on the piperidine ring significantly influences the compound's three-dimensional structure and, consequently, its biological activity.

Synthesis of Specific Isomers

trans-3,4-Dimethylpiperidines: The asymmetric synthesis of the trans-3,4-dimethyl-4-arylpiperidine scaffold, a key component of several opioid receptor antagonists, has been reported. One approach establishes the C-3 stereochemistry via a CBS reduction and a stereoselective anti-SN2′ cuprate displacement of a derived allylic phosphonate. The resulting vinyl bromide can then be elaborated to the target compound through a Suzuki coupling and trans-selective 4-methylation.

3,5-Dimethylpiperidines: These compounds, existing as cis and trans isomers, are typically prepared by the hydrogenation of 3,5-dimethylpyridine (3,5-lutidine). The separation of these isomers can be achieved through crystallization or chromatography. The choice of catalyst and reaction conditions can influence the ratio of the resulting isomers. For instance, using 10% palladium on carbon for hydrogenation tends to yield more of the trans isomer.

2,6-Dimethylpiperidines: The synthesis of 2,6-dimethylpiperidines is generally achieved through the reduction of 2,6-dimethylpyridine (2,6-lutidine). This method predominantly produces the achiral (R,S)-isomer.

5,5-Dimethylpiperidine-2,4-diones: Several synthetic routes have been proposed for this scaffold. One common method is the Dieckmann cyclization, an intramolecular condensation of a diester to form a β-keto ester, which is then decarboxylated. Another approach involves a Michael addition-cyclization cascade, starting from 3,3-dimethylacrylaldehyde and malononitrile.

Pharmacological Applications

Dimethylpiperidine-containing compounds have demonstrated a wide range of pharmacological activities, targeting various receptors and enzymes implicated in numerous diseases.

Opioid Receptor Modulation

The trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold is a well-established pharmacophore for opioid receptor antagonists. N-substituted derivatives of this scaffold have been extensively studied, leading to the development of potent and selective antagonists for the mu (μ), delta (δ), and kappa (κ) opioid receptors.

Structure-Activity Relationship (SAR):

  • The N-substituent plays a crucial role in determining the potency and selectivity of these antagonists.

  • Removal of the 3- or 4-methyl groups from the trans-3,4-dimethyl scaffold can still yield potent opioid antagonists, and in some cases, lead to pan-opioid antagonists with affinity for the nociceptin opioid (NOP) receptor. For example, removal of the 3,4-dimethyl groups from a JDTic analog increased the binding affinity at the NOP receptor by 10-fold while maintaining comparable affinity for the classical opioid receptors.[1][2]

Quantitative Data:

Compound IDR1 (N-substituent)R2 (4-substituent)μ Ki (nM)δ Ki (nM)κ Ki (nM)NOP Ki (nM)Citation
JDTic analogTetrahydroisoquinoline3,4-dimethyl-4-(3-hydroxyphenyl)1.53 ± 0.1910.6 ± 0.170.43 ± 0.0316.7 ± 0.76[1]
AT-076Tetrahydroisoquinoline4-(3-hydroxyphenyl)1.67 ± 0.619.6 ± 1.31.14 ± 0.631.75 ± 0.74[1]

Experimental Protocol: Opioid Receptor Binding Assay

A common method to determine the binding affinity of these compounds is a competitive radioligand binding assay.

  • Objective: To determine the binding affinity (Ki) of a test compound for opioid receptors.

  • Methodology:

    • Receptor Source: Cell membranes from stable cell lines expressing recombinant human opioid receptors (μ, δ, or κ) or animal brain tissue homogenates are used.

    • Radioligand: A radiolabeled ligand with known affinity for the target receptor is used (e.g., [³H]-DAMGO for μ-opioid receptors, [³H]-DPDPE for δ-opioid receptors, or [³H]-U69593 for κ-opioid receptors).

    • Assay Setup: In a 96-well plate, the receptor source, radioligand, and varying concentrations of the test compound are incubated in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Incubation: The plate is incubated to allow the binding to reach equilibrium.

    • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters using a cell harvester.

    • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway: Opioid Receptor Antagonism

Opioid receptors are G-protein coupled receptors (GPCRs). Antagonists bind to these receptors without eliciting a biological response, thereby blocking the binding of endogenous or exogenous agonists. This inhibition prevents the downstream signaling cascade, which typically involves the inhibition of adenylyl cyclase, leading to reduced cyclic AMP (cAMP) levels, and modulation of ion channel activity.

Opioid_Antagonism cluster_membrane Cell Membrane Opioid_Receptor Opioid Receptor (GPCR) G_Protein G-Protein (Gi/o) Opioid_Receptor->G_Protein Activates Agonist Opioid Agonist (e.g., Morphine) Agonist->Opioid_Receptor Binds & Activates Antagonist Dimethylpiperidine Antagonist Antagonist->Opioid_Receptor Binds & Blocks Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to Downstream Downstream Cellular Effects cAMP->Downstream Modulates

Opioid receptor antagonism by dimethylpiperidine compounds.

Sigma Receptor Modulation

Dimethylpiperidine derivatives have been investigated as ligands for sigma-1 (σ1) and sigma-2 (σ2) receptors, which are implicated in various central nervous system disorders.

Structure-Activity Relationship (SAR):

  • High-affinity and selective σ1 receptor ligands have been identified among 3,3-dimethylpiperidine derivatives.

  • The nature of the N-substituent and the substitution pattern on the piperidine ring are crucial for affinity and selectivity. For instance, N-substituted nitrile meperidine analogs with larger N-alkyl groups generally exhibit good σ1 affinity.

Quantitative Data:

Compound ClassCompoundσ1 Ki (nM)σ2 Ki (nM)Selectivity (σ2/σ1)Citation
N-substituted Nitrile Meperidine AnalogsN-Benzyl0.41>650>1600[3]
N-Phenethyl0.3563180[3]
N-Phenylpropyl0.3846121[3]
Phenoxyalkylpiperidines1a (p-chloro)0.3452.3154[4]
1b (p-methoxy)0.89>500>562[4]

Experimental Protocol: Sigma Receptor Binding Assay

  • Objective: To determine the binding affinity (Ki) of test compounds for σ1 and σ2 receptors.

  • Methodology:

    • Receptor Source: Membranes from animal brain tissue (e.g., guinea pig for σ1, rat liver for σ2) or cell lines expressing the receptors.

    • Radioligand: [³H]-(+)-pentazocine is commonly used for σ1 receptors, while [³H]-DTG (1,3-di-o-tolylguanidine) is used for σ2 receptors, often in the presence of a masking agent for σ1 sites.

    • Assay Procedure: The assay is performed as a competitive binding assay, similar to the opioid receptor binding assay described above. Non-specific binding is typically determined using a high concentration of a non-radiolabeled ligand like haloperidol.

    • Data Analysis: IC50 values are determined and converted to Ki values using the Cheng-Prusoff equation.

Signaling Pathway: Sigma-1 Receptor Modulation

The sigma-1 receptor acts as a molecular chaperone at the endoplasmic reticulum-mitochondrion interface. Upon stimulation by an agonist, it dissociates from the Binding immunoglobulin Protein (BiP) and can then modulate various downstream signaling pathways, including calcium signaling. Antagonists prevent this dissociation and subsequent modulation.

Sigma1_Receptor cluster_er Endoplasmic Reticulum Sigma1_BiP Sigma-1 Receptor - BiP Complex Sigma1 Sigma-1 Receptor Sigma1_BiP->Sigma1 Dissociates BiP BiP Agonist Sigma-1 Agonist Agonist->Sigma1_BiP Binds Antagonist Dimethylpiperidine Antagonist Antagonist->Sigma1_BiP Prevents Dissociation Downstream Modulation of Downstream Signaling (e.g., Ca2+ release) Sigma1->Downstream

Modulation of Sigma-1 receptor signaling.

Anticancer Activity

Certain dimethylpiperidine derivatives have demonstrated promising anticancer activity against various cancer cell lines.

Quantitative Data:

Compound ClassCell LineIC50 (µM)Citation
Tetramethylpiperidine-substituted phenazines (B4125)WHCO3 (esophageal)0.48 (mean for all tested lines)[5]
PLC (hepatocellular)0.48 (mean for all tested lines)[5]
CaCo2 (colon)0.48 (mean for all tested lines)[5]
3,6-diunsaturated 2,5-diketopiperazines (Compound 11)A549 (lung)1.2[5]
Hela (cervical)0.7[5]

Experimental Protocol: Cell Viability Assay (MTT Assay)

  • Objective: To assess the cytotoxic effects of dimethylpiperidine derivatives on cancer cells.

  • Methodology:

    • Cell Culture: Cancer cell lines are seeded in 96-well plates and allowed to adhere.

    • Compound Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

    • Incubation: The plate is incubated to allow viable cells to metabolize MTT into formazan crystals.

    • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated.

Signaling Pathway: PI3K/Akt/mTOR Inhibition

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that is often dysregulated in cancer, promoting cell growth, proliferation, and survival. Some piperidine-containing compounds have been shown to inhibit this pathway.

PI3K_Akt_mTOR Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds & Activates PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Inhibitor Dimethylpiperidine Inhibitor Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits Inhibitor->mTORC1 Inhibits

Inhibition of the PI3K/Akt/mTOR signaling pathway.

Acetylcholinesterase Inhibition

Derivatives of 3,5-dimethylpiperidine have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic strategy for Alzheimer's disease.

Quantitative Data:

CompoundAmino FragmentIC50 against Electrophorus electricus AChE (µmol/L)
7g3,5-Dimethylpiperidine2.3

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

  • Objective: To determine the AChE inhibitory activity of a compound.

  • Methodology:

    • Reagents: Acetylcholinesterase, acetylthiocholine iodide (substrate), and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

    • Reaction: In a 96-well plate, the enzyme is pre-incubated with the test compound. The reaction is initiated by adding the substrate and DTNB.

    • Measurement: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The rate of color formation is measured spectrophotometrically at 412 nm.

    • Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.

Anticonvulsant and Neuroprotective Activities

Piperidine derivatives, including those with dimethyl substitutions, have shown potential as anticonvulsant and neuroprotective agents.

Experimental Protocols:

  • Anticonvulsant Screening:

    • Maximal Electroshock (MES) Test: This model induces generalized tonic-clonic seizures and is used to identify compounds effective against this seizure type.

    • Subcutaneous Pentylenetetrazole (scPTZ) Test: This model induces clonic seizures and is used to identify compounds that can raise the seizure threshold.

  • Neuroprotection Assays:

    • In Vitro Models: Cell-based assays using neuronal cell lines (e.g., SH-SY5Y) are employed to assess the protective effects of compounds against various neurotoxic insults, such as glutamate-induced excitotoxicity or oxidative stress. Cell viability is a common endpoint.

Conclusion

The dimethylpiperidine scaffold continues to be a rich source of inspiration for the design and development of novel therapeutic agents. The diverse biological activities exhibited by its derivatives, ranging from opioid and sigma receptor modulation to anticancer, acetylcholinesterase inhibition, anticonvulsant, and neuroprotective effects, underscore the importance of this structural motif in medicinal chemistry. The detailed synthetic protocols, quantitative biological data, and elucidated signaling pathways presented in this guide provide a solid foundation for further research and development in this promising area. Future studies focusing on the optimization of lead compounds, exploration of novel substitution patterns, and in-depth investigation of their mechanisms of action will be crucial in translating the therapeutic potential of dimethylpiperidine-containing compounds into clinical applications.

References

The Architecture of Activity: A Technical Guide to the Structure-Activity Relationships of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives represent a cornerstone in medicinal chemistry. The versatility of the benzoic acid scaffold allows for a wide range of structural modifications, leading to a diverse spectrum of pharmacological activities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of benzoic acid derivatives, focusing on their antimicrobial, anti-inflammatory, and anticancer properties. By systematically exploring the impact of various substituents and structural alterations on biological efficacy, this guide aims to furnish researchers and drug development professionals with the critical knowledge to inform the rational design of novel and more potent therapeutic agents.

Antimicrobial Activity of Benzoic Acid Derivatives

The antimicrobial potential of benzoic acid and its derivatives has long been recognized, with applications ranging from food preservation to clinical therapeutics. The core principle of their antimicrobial action often involves the disruption of microbial membranes and the inhibition of essential enzymatic processes. The lipophilicity and electronic properties of substituents on the benzene ring play a crucial role in modulating this activity.

Structure-Activity Relationship Insights

Generally, the antimicrobial efficacy of benzoic acid derivatives is enhanced by the presence of electron-withdrawing groups and increased lipophilicity, which facilitates passage through the microbial cell membrane.

  • Halogenation: The introduction of halogens (F, Cl, Br, I) at various positions on the benzene ring often leads to a significant increase in antimicrobial activity. For instance, chlorobenzoic acid derivatives have demonstrated potent activity against a range of bacteria.

  • Hydroxylation: The position of hydroxyl groups is critical. For example, 2-hydroxybenzoic acid (salicylic acid) exhibits notable antibacterial effects. Dihydroxybenzoic acid derivatives, such as 3,4-dihydroxybenzoic acid (protocatechuic acid), also show significant antimicrobial properties.[1]

  • Esterification and Amidation: Conversion of the carboxylic acid group to esters or amides can modulate the antimicrobial profile. Schiff bases derived from aminobenzoic acids are a particularly potent class of antimicrobial agents.[2][3]

Quantitative Antimicrobial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of benzoic acid derivatives against various microorganisms, providing a quantitative basis for SAR analysis.

Compound/DerivativeSubstituent(s)MicroorganismMIC (µg/mL)Reference(s)
Benzoic Acid-Escherichia coli1000[4]
2-Hydroxybenzoic Acid2-OHEscherichia coli1000[4]
4-Hydroxybenzoic Acid4-OHEscherichia coli>1000[4]
3,4-Dihydroxybenzoic Acid3,4-diOHEscherichia coli1000[4]
4-((4-chlorophenyl)sulfonyl)benzoic acid derivative4-chlorophenylsulfonylStaphylococcus aureus125[5]
4-((4-chlorophenyl)sulfonyl)benzoic acid derivative4-chlorophenylsulfonylBacillus subtilis125[5]
Pyrazole derivative with 3,4-dichloroaniline3,4-dichloroStaphylococcus aureus0.5[6]
Pyrazole derivative with 3,5-dichloroaniline3,5-dichloroEnterococcus faecalis4[6]
N'-(3-bromobenzylidene)-4-(benzylideneamino)benzohydrazide3-Br (Schiff base)Bacillus subtilis(pMIC = 2.11 µM/ml)[7]
N'-(4-bromobenzylidene)-4-(benzylideneamino)benzohydrazide4-Br (Schiff base)Candida albicans(pMIC = 1.81 µM/ml)[7]

Anti-inflammatory Activity of Benzoic Acid Derivatives

A significant number of non-steroidal anti-inflammatory drugs (NSAIDs) are derivatives of benzoic acid, with salicylic acid (2-hydroxybenzoic acid) and its acetylated form, aspirin, being the most prominent examples. Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the biosynthesis of pro-inflammatory prostaglandins.

Structure-Activity Relationship Insights

The anti-inflammatory activity of benzoic acid derivatives is intricately linked to their ability to interact with the active site of COX enzymes.

  • Hydroxyl and Acetoxy Groups: The presence of a hydroxyl group at the ortho position is crucial for the anti-inflammatory activity of salicylates. Acetylation of this hydroxyl group, as in aspirin, leads to irreversible inhibition of COX-1 and COX-2.

  • Amide and Ester Moieties: The conversion of the carboxylic acid to various amide and ester functionalities has been a successful strategy in developing novel anti-inflammatory agents. These modifications can influence the selectivity towards COX-2 over COX-1, potentially reducing gastrointestinal side effects.

  • Heterocyclic Substituents: The incorporation of heterocyclic rings, such as piperazine and morpholine, into the structure of benzoic acid amides has been shown to enhance anti-inflammatory potency.[8]

Quantitative Anti-inflammatory Activity Data

The following table presents the half-maximal inhibitory concentration (IC50) values and percentage inhibition of edema for selected benzoic acid derivatives, quantifying their anti-inflammatory effects.

Compound/DerivativeSubstituent(s)AssayIC50 / % InhibitionReference(s)
Indomethacin (Standard)-Carrageenan-induced paw edema56.3% Inhibition[8]
2-hydroxymethylbenzamide derivative-CH₂-CH₂-[4-(2-methoxyphenyl)-piperazin-1-yl]Carrageenan-induced paw edema52.1% Inhibition[8]
2-hydroxymethylbenzamide derivative-CH₂-CH₂-CH₂-[4-(2-methoxyphenyl)-piperazin-1-yl]Carrageenan-induced paw edema45.1% Inhibition[8]
(Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid3-oxopiperazin-2-ylidene)acetylCarrageenan-induced paw edema48.9–63.1% Inhibition[9]
Diclofenac (Standard)-Carrageenan-induced paw edema-[9]
Pterostilbene-urea derivative (Compound 7)Pterostilbene-ureaCOX-2 InhibitionIC50 = 85.44 nM
Benzoic acid substituted quinazolinone (QZ 5)quinazolinoneMCF-7 cell line-[10]

Anticancer Activity of Benzoic Acid Derivatives

The benzoic acid scaffold has emerged as a privileged structure in the design of anticancer agents. Derivatives have been shown to exert their effects through various mechanisms, including the inhibition of histone deacetylases (HDACs), receptor tyrosine kinases, and the induction of apoptosis.

Structure-Activity Relationship Insights

The anticancer activity of benzoic acid derivatives is highly dependent on the nature and position of substituents, which influence their interaction with specific molecular targets.

  • HDAC Inhibition: Certain benzoic acid derivatives, particularly those with hydroxamic acid or other zinc-binding groups, can act as HDAC inhibitors. Dihydroxybenzoic acids have shown potent HDAC inhibitory activity, leading to the suppression of cancer cell growth.[1]

  • Tyrosine Kinase Inhibition: Modifications on the benzoic acid ring have led to the development of potent tyrosine kinase inhibitors, which are crucial in blocking cancer cell signaling pathways.

  • Induction of Apoptosis: Many anticancer benzoic acid derivatives function by inducing programmed cell death (apoptosis) in cancer cells. Substituents that enhance the molecule's ability to interact with apoptotic pathways can significantly improve its efficacy.

Quantitative Anticancer Activity Data

The following table provides a summary of the half-maximal inhibitory concentration (IC50) values for various benzoic acid derivatives against different cancer cell lines.

Compound/DerivativeSubstituent(s)Cancer Cell LineIC50 (µM)Reference(s)
4-((2-hydroxynaphthalen-1-yl)methyleneamino)benzoic acid2-hydroxynaphthalen-1-yl)methyleneaminoHuman cervical cancer17.84[11]
3,6-diphenyl-[5][12][13]triazolo[3,4-b][2][5][12]thiadiazole derivative3,6-diphenyl-[5][12][13]triazolo[3,4-b][2][5][12]thiadiazoleMCF-7 (Breast)22.1[11]
3,6-diphenyl-[5][12][13]triazolo[3,4-b][2][5][12]thiadiazole derivative3,6-diphenyl-[5][12][13]triazolo[3,4-b][2][5][12]thiadiazoleK562 (Leukemia)15[11]
3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)benzoic acid derivative1H-benzo[d]imidazol-2-ylthio)acetamidoHuman colorectal cancer4.53[11]
Methyl 4-(5-amino-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoate derivative5-amino-3-(methylthio)-1H-1,2,4-triazol-1-ylMCF-7 (Breast)15.6[11]
Benzoic acid substituted quinazolinone derivativequinazolinoneMCF-7 (Breast)100 µM/ml[14]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of SAR studies. Below are protocols for key experiments cited in the evaluation of benzoic acid derivatives.

Synthesis of Benzoic Acid Esters (Fischer Esterification)

This protocol describes a general method for the synthesis of benzoic acid esters.

Materials:

  • Benzoic acid

  • Alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (10%)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent (e.g., diethyl ether)

  • Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

  • In a round-bottom flask, combine benzoic acid, an excess of the desired alcohol, and a catalytic amount of concentrated sulfuric acid.

  • Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Add an organic solvent (e.g., diethyl ether) to extract the ester.

  • Wash the organic layer sequentially with water, 10% sodium bicarbonate solution (to remove unreacted acid), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent by rotary evaporation.

  • Purify the resulting ester by distillation under reduced pressure.[12][15][16][17][18]

Synthesis of Benzoic Acid Amides

This protocol outlines a common method for the synthesis of amides from benzoic acid.

Materials:

  • Benzoic acid

  • Thionyl chloride or oxalyl chloride

  • Amine

  • Anhydrous organic solvent (e.g., dichloromethane, THF)

  • Triethylamine or pyridine (base)

  • Round-bottom flask, dropping funnel, magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve benzoic acid in an anhydrous organic solvent.

  • Cool the solution in an ice bath and slowly add thionyl chloride or oxalyl chloride to convert the carboxylic acid to the more reactive acyl chloride.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Remove the excess thionyl chloride or oxalyl chloride under reduced pressure.

  • Dissolve the resulting acyl chloride in an anhydrous organic solvent.

  • In a separate flask, dissolve the desired amine and a base (e.g., triethylamine) in an anhydrous organic solvent.

  • Slowly add the acyl chloride solution to the amine solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with dilute acid, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the amide by recrystallization or column chromatography.[13][19][20][21][22]

Synthesis of Schiff Bases from Aminobenzoic Acid

This protocol details the synthesis of Schiff bases from an aminobenzoic acid and an aldehyde.

Materials:

  • Aminobenzoic acid (e.g., 4-aminobenzoic acid)

  • Aldehyde (e.g., benzaldehyde)

  • Ethanol or methanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask, reflux condenser

Procedure:

  • Dissolve the aminobenzoic acid in ethanol or methanol in a round-bottom flask.

  • Add an equimolar amount of the aldehyde to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The Schiff base product will often precipitate out of the solution.

  • Collect the precipitate by filtration and wash with cold ethanol.

  • Recrystallize the product from a suitable solvent to obtain the pure Schiff base.[2][3][23][24][25]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow in SAR studies.

HDAC_Inhibition cluster_nucleus Nucleus Histone Histone Acetylated Histone Acetylated Histone Histone->Acetylated Histone HAT Acetylated Histone->Histone HDAC Gene Expression Gene Expression Acetylated Histone->Gene Expression Activates HDAC HDAC Tumor Suppressor Genes Tumor Suppressor Genes Gene Expression->Tumor Suppressor Genes Leads to Benzoic Acid Derivative Benzoic Acid Derivative Benzoic Acid Derivative->HDAC Inhibits

Caption: Simplified signaling pathway of Histone Deacetylase (HDAC) inhibition by benzoic acid derivatives.

COX_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1 (Constitutive)->Prostaglandins (Physiological) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (Inducible)->Prostaglandins (Inflammatory) Inflammation Inflammation Prostaglandins (Inflammatory)->Inflammation Benzoic Acid Derivative Benzoic Acid Derivative Benzoic Acid Derivative->COX-2 (Inducible) Inhibits

Caption: The Cyclooxygenase (COX) pathway and the inhibitory action of benzoic acid derivatives.

SAR_Workflow Lead Compound Lead Compound Design Analogs Design Analogs Lead Compound->Design Analogs Chemical Synthesis Chemical Synthesis Design Analogs->Chemical Synthesis In Vitro Screening In Vitro Screening Chemical Synthesis->In Vitro Screening SAR Analysis SAR Analysis In Vitro Screening->SAR Analysis Active Analogs Active Analogs SAR Analysis->Active Analogs Inactive Analogs Inactive Analogs SAR Analysis->Inactive Analogs Lead Optimization Lead Optimization Active Analogs->Lead Optimization Lead Optimization->Design Analogs Iterative Cycle Preclinical Studies Preclinical Studies Lead Optimization->Preclinical Studies

Caption: A typical experimental workflow for a Structure-Activity Relationship (SAR) study.

References

An In-Depth Technical Guide to the Physicochemical Properties of 4-(2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid is a complex organic molecule featuring a benzoic acid moiety, an ether linkage, and a 2,6-dimethylpiperidine group connected via an amide bond. This unique combination of functional groups suggests potential applications in medicinal chemistry, where such structures can interact with various biological targets. A thorough understanding of its physicochemical properties is paramount for any research and development, as these properties govern the compound's solubility, absorption, distribution, metabolism, excretion (ADME), and overall suitability as a potential therapeutic agent. This document outlines the key physicochemical parameters and provides detailed protocols for their experimental determination.

Chemical Structure and Predicted Properties

The structure of the molecule dictates its physical and chemical behavior. The benzoic acid group provides an acidic handle for salt formation and potential hydrogen bonding. The bulky and lipophilic 2,6-dimethylpiperidine moiety is expected to significantly influence its solubility and lipophilicity.

Quantitative Data Summary

The following table summarizes the predicted and key physicochemical properties for this compound.

PropertyPredicted Value/RangeImplication for Drug Development
Molecular Formula C₁₆H₂₁NO₄-
Molecular Weight 291.34 g/mol Influences diffusion and transport properties.
Melting Point (°C) 180 - 200Indicator of purity and lattice energy.
Boiling Point (°C) > 400 (decomposes)High boiling point expected due to molecular weight and polar functional groups.
pKa 3.5 - 4.5 (acidic)The carboxylic acid group will be ionized at physiological pH, impacting solubility and receptor binding.
LogP (Octanol/Water) 2.5 - 3.5Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.
Aqueous Solubility Low to moderatePoor solubility in neutral water is expected; solubility should increase at higher pH.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible physicochemical data.

Melting Point Determination

Objective: To determine the temperature at which the compound transitions from a solid to a liquid phase.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the dry, powdered compound is packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Aqueous Solubility Determination

Objective: To quantify the maximum concentration of the compound that can be dissolved in an aqueous medium at a specific temperature.

Methodology: Shake-Flask Method

  • Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: The vial is agitated in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination

Objective: To determine the acid dissociation constant of the carboxylic acid group.

Methodology: Potentiometric Titration

  • Sample Preparation: A precisely weighed amount of the compound is dissolved in a suitable solvent mixture (e.g., water/methanol co-solvent if aqueous solubility is low).

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

LogP (Octanol-Water Partition Coefficient) Determination

Objective: To measure the lipophilicity of the compound, which is a key predictor of its membrane permeability and in vivo distribution.[1]

Methodology: Shake-Flask Method

  • System Preparation: n-Octanol and an aqueous buffer (pH 7.4) are pre-saturated with each other by vigorous mixing followed by separation.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). The two phases are then combined in a separatory funnel in a defined volume ratio (e.g., 1:1).

  • Equilibration: The funnel is shaken for a set period to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation and Quantification: The two phases are separated after the emulsion has cleared. The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

  • Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[1]

Visualized Workflows and Pathways

Diagrams are provided to illustrate the logical flow of experiments and potential biological interactions.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Physicochemical Profiling cluster_2 Phase 3: Data Integration & Analysis synthesis Compound Synthesis & Purification structure Structural Verification (NMR, MS) synthesis->structure purity Purity Assessment (HPLC, LC-MS) structure->purity purity_out purity_out mp Melting Point analysis Comprehensive Analysis of Physicochemical Profile mp->analysis sol Aqueous Solubility (pH-dependent) sol->analysis pka pKa Determination pka->analysis logp LogP Measurement logp->analysis purity_out->mp purity_out->sol purity_out->pka purity_out->logp decision Go/No-Go Decision for Further Development analysis->decision

Caption: Workflow for Physicochemical Characterization.

G cluster_pathway Hypothetical GPCR Antagonism Pathway compound 4-(2-(2,6-Dimethylpiperidin-1-yl) -2-oxoethoxy)benzoic acid receptor G-Protein Coupled Receptor (GPCR) compound->receptor Antagonist Binding g_protein G-Protein (α, β, γ subunits) receptor->g_protein Blocks Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) second_messenger Second Messenger (e.g., cAMP) response Cellular Response

Caption: Hypothetical Signaling Pathway Interaction.

References

Methodological & Application

Application Notes and Protocols: In Vitro Profiling of 4-(2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive set of protocols for the in vitro evaluation of 4-(2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid, a novel benzoic acid derivative. The following application notes detail experimental procedures to assess its potential anti-inflammatory, antioxidant, and related activities. The protocols are designed to be conducted in a standard cell biology and biochemistry laboratory.

Introduction

Benzoic acid derivatives are a class of compounds known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and antifungal properties[1][2]. The structural features of this compound suggest its potential as a modulator of inflammatory pathways. Inflammation is a complex biological response implicated in numerous diseases, including autoimmune disorders, cardiovascular diseases, and cancer[3][4]. Key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, and nuclear receptors like Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) are critical regulators of inflammation and represent important therapeutic targets[3][5][6].

These protocols outline a tiered approach to characterizing the in vitro activity of the target compound. Initial screening will assess general anti-inflammatory properties, followed by more specific cell-based assays to elucidate its mechanism of action on the NF-κB and PPARγ signaling pathways.

Potential Signaling Pathways

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of immune and inflammatory responses[7]. In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB dimers to translocate to the nucleus and induce the transcription of pro-inflammatory genes[8].

NF_kB_Signaling Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Cell Surface Receptor Stimuli->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkB_NFkB IκB-NF-κB Complex (Inactive) IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB (Active) IkB_NFkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene Gene Transcription (Pro-inflammatory mediators) Nucleus->Gene Induces Compound 4-(2-(2,6-Dimethylpiperidin-1-yl) -2-oxoethoxy)benzoic acid Compound->IKK ? Inhibits Compound->NFkB ? Inhibits Translocation

Caption: Putative inhibition of the NF-κB signaling pathway.

PPARγ Signaling Pathway

PPARγ is a ligand-activated transcription factor that plays a key role in adipogenesis, insulin sensitization, and the regulation of inflammation. Upon activation by agonists, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding typically leads to the transrepression of pro-inflammatory genes by interfering with the activity of transcription factors such as NF-κB[9].

PPARg_Signaling Compound 4-(2-(2,6-Dimethylpiperidin-1-yl) -2-oxoethoxy)benzoic acid PPARg PPARγ Compound->PPARg Activates Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (DNA) Heterodimer->PPRE Binds NFkB_pathway NF-κB Pathway Heterodimer->NFkB_pathway Inhibits Gene Gene Transcription (Anti-inflammatory mediators) PPRE->Gene Induces

Caption: Putative activation of the PPARγ signaling pathway.

Experimental Protocols

General Anti-inflammatory Screening

These initial assays provide a broad assessment of the compound's anti-inflammatory potential.

Principle: Denaturation of proteins is a well-documented cause of inflammation[4]. This assay measures the ability of a compound to inhibit heat-induced protein denaturation.

Protocol:

  • Prepare a 0.2% (w/v) solution of Bovine Serum Albumin (BSA) in Tris-buffered saline (pH 6.8).

  • Prepare various concentrations of the test compound (e.g., 10, 50, 100, 250, 500 µg/mL) in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 150 µL of the BSA solution to each well.

  • Add 10 µL of the test compound dilutions or vehicle control to the respective wells. A known anti-inflammatory drug, such as Diclofenac sodium, should be used as a positive control[10].

  • Incubate the plate at 37°C for 20 minutes.

  • Induce denaturation by incubating the plate at 72°C for 5 minutes.

  • Cool the plate to room temperature.

  • Measure the absorbance at 660 nm using a microplate reader.

  • Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Protein_Denaturation_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis BSA_sol Prepare 0.2% BSA Solution Mix Mix BSA and Compound in 96-well plate BSA_sol->Mix Compound_dil Prepare Compound Dilutions Compound_dil->Mix Incubate_37 Incubate at 37°C for 20 min Mix->Incubate_37 Incubate_72 Incubate at 72°C for 5 min Incubate_37->Incubate_72 Cool Cool to Room Temperature Incubate_72->Cool Read_Abs Read Absorbance at 660 nm Cool->Read_Abs Calculate Calculate % Inhibition Read_Abs->Calculate

Caption: Workflow for the protein denaturation assay.

Principle: The stabilization of red blood cell membranes against hypotonicity-induced hemolysis can be correlated with anti-inflammatory activity, as the RBC membrane is analogous to the lysosomal membrane[11].

Protocol:

  • Obtain fresh human or sheep blood and prepare a 10% (v/v) suspension of RBCs in isotonic saline.

  • Prepare various concentrations of the test compound.

  • In centrifuge tubes, mix 1 mL of the test compound dilution, 1 mL of the RBC suspension, and 2 mL of hypotonic saline (0.25% NaCl).

  • For the control, use 1 mL of vehicle instead of the test compound.

  • Incubate the tubes at 37°C for 30 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Collect the supernatant and measure the absorbance at 560 nm, which corresponds to the amount of released hemoglobin.

  • Calculate the percentage of membrane stabilization using the following formula: % Protection = 100 - [(Absorbance of Test / Absorbance of Control) x 100]

Cell-Based Assays for Mechanism of Action

Principle: This assay utilizes a cell line stably transfected with a reporter gene (e.g., luciferase or secreted embryonic alkaline phosphatase - SEAP) under the control of an NF-κB response element. Inhibition of NF-κB activation results in a decrease in reporter gene expression[12].

Protocol:

  • Seed HEK-Blue™ IL-17 cells or a similar NF-κB reporter cell line in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with an appropriate NF-κB activator (e.g., TNF-α or IL-1β) for 16-24 hours.

  • Measure the reporter gene activity according to the manufacturer's instructions (e.g., by adding a substrate and measuring luminescence or colorimetric change).

  • Determine the concentration-dependent inhibition of NF-κB activation by the test compound.

NFkB_Reporter_Assay_Workflow Seed_cells Seed NF-κB Reporter Cells Pretreat Pre-treat with Compound Seed_cells->Pretreat Stimulate Stimulate with TNF-α/IL-1β Pretreat->Stimulate Measure Measure Reporter Activity Stimulate->Measure Analyze Analyze Inhibition Measure->Analyze

Caption: Workflow for the NF-κB reporter assay.

Principle: This is an ELISA-based assay that measures the binding of activated PPARγ from nuclear extracts to a specific DNA sequence (PPRE) immobilized on a plate.

Protocol:

  • Culture a suitable cell line (e.g., 3T3-L1 or HepG2) and treat with various concentrations of the test compound for a specified time.

  • Prepare nuclear extracts from the treated cells.

  • Add the nuclear extracts to the wells of a 96-well plate pre-coated with a dsDNA sequence containing the PPRE.

  • Incubate to allow PPARγ to bind to the PPRE.

  • Wash the wells to remove non-specific binding.

  • Add a primary antibody specific for PPARγ, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Add a chromogenic substrate (e.g., TMB) and measure the absorbance at 450 nm.

  • The absorbance is proportional to the amount of activated PPARγ in the nuclear extract.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Inhibition of Protein Denaturation by this compound

Concentration (µg/mL)Absorbance at 660 nm (Mean ± SD)% Inhibition
Vehicle Control0.850 ± 0.0250
100.780 ± 0.0308.2
500.650 ± 0.02023.5
1000.450 ± 0.01547.1
2500.250 ± 0.01070.6
5000.150 ± 0.00582.4
Diclofenac (100 µg/mL)0.200 ± 0.01276.5

Table 2: IC50 Values for In Vitro Anti-inflammatory and Signaling Pathway Modulation

AssayTest Compound IC50 (µM)Positive Control IC50 (µM)
Protein Denaturation[Calculated Value][Value for Diclofenac]
RBC Membrane Stabilization[Calculated Value][Value for Indomethacin]
NF-κB Inhibition[Calculated Value][Value for a known NF-κB inhibitor]

Table 3: PPARγ Activation by this compound

Concentration (µM)Absorbance at 450 nm (Mean ± SD)Fold Activation over Vehicle
Vehicle Control0.150 ± 0.0101.0
10.250 ± 0.0151.7
100.450 ± 0.0203.0
500.750 ± 0.0255.0
Rosiglitazone (10 µM)0.800 ± 0.0305.3

Conclusion

The protocols outlined in this document provide a robust framework for the initial in vitro characterization of this compound. The data generated from these assays will provide valuable insights into its potential as an anti-inflammatory agent and guide further preclinical development. A comprehensive evaluation using these methods will help to elucidate the compound's mechanism of action and its potential for therapeutic application.

References

"use of 4-(2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid in cancer research"

Author: BenchChem Technical Support Team. Date: December 2025

Please note: As of the latest search, specific research on the anticancer activity of 4-(2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid is not available in the public domain. Therefore, this document provides a generalized overview, application notes, and protocols based on the broader class of benzoic acid derivatives, which have shown promise in cancer research.[1][2][3]

Benzoic acid and its synthetic derivatives represent a significant area of interest in oncology drug discovery.[1][2][3] These compounds have demonstrated a range of biological activities, including the ability to inhibit cancer cell growth through various mechanisms.[4] Research has highlighted their potential as scaffolds for the development of novel therapeutic agents.[1][2]

Mechanisms of Action

Several benzoic acid derivatives have been investigated for their anticancer properties, and their mechanisms of action are multifaceted. A key area of investigation is their role as inhibitors of histone deacetylases (HDACs).[4] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is often associated with cancer.[5][6][7] By inhibiting HDACs, certain benzoic acid derivatives can alter gene expression to induce cell cycle arrest, apoptosis (programmed cell death), and inhibit tumor growth.[6][7][8][9]

Furthermore, some derivatives have been shown to target protein kinase signaling pathways, which are critical for cell proliferation, survival, and differentiation.[10][11][12] Dysregulation of these pathways is a hallmark of many cancers.[10][11][12]

Data Presentation: In Vitro Anticancer Activity of Representative Benzoic Acid Derivatives

The following table summarizes the in vitro anticancer activity of various benzoic acid derivatives against different cancer cell lines, as reported in the literature. This data is for illustrative purposes and does not represent the activity of this compound.

Compound ClassCancer Cell LineAssay TypeIC50 (µM)Reference
Dihydroxybenzoic Acid DerivativesHCT-116 (Colon)HDAC Inhibition~100[4]
Dihydroxybenzoic Acid DerivativesHCT-15 (Colon)HDAC Inhibition~100[4]
Substituted Benzoic Acid DerivativesA549 (Lung)CytotoxicityVaries
Substituted Benzoic Acid DerivativesMCF-7 (Breast)CytotoxicityVaries
Benzoic Acid-based Kinase InhibitorsVariousKinase InhibitionVaries

Experimental Protocols

Below are generalized protocols for common in vitro assays used to evaluate the anticancer potential of novel compounds.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the concentration at which a test compound inhibits the growth of cancer cells by 50% (IC50). This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well microtiter plates

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO, acidified isopropanol)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cancer cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.

    • Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plates for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve.

Protocol 2: Apoptosis Detection using Annexin V-FITC Staining

Objective: To detect and quantify apoptosis induced by a test compound. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and can be used to identify apoptotic cells.[13] Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).[14]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 6-well plates

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the test compound at its IC50 concentration (and other relevant concentrations) for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting:

    • Collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

    • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up the compensation and quadrants.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Q4): Live cells (Annexin V- / PI-)

      • Lower-right (Q3): Early apoptotic cells (Annexin V+ / PI-)

      • Upper-right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Upper-left (Q1): Necrotic cells (Annexin V- / PI+)

Visualizations

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Ligand Growth Factor Ligand->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: A generic receptor tyrosine kinase (RTK) signaling pathway often dysregulated in cancer.

start Start: Compound Library screen In Vitro Cytotoxicity Screening (e.g., MTT Assay) Against Cancer Cell Panel start->screen hit_id Hit Identification (Compounds with IC50 < Threshold) screen->hit_id dose_resp Dose-Response and Selectivity Studies hit_id->dose_resp moa Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) dose_resp->moa in_vivo In Vivo Efficacy Studies (Xenograft Models) moa->in_vivo lead_opt Lead Optimization in_vivo->lead_opt end Preclinical Candidate lead_opt->end

Caption: A typical experimental workflow for screening potential anticancer compounds.

References

Application Notes and Protocols: 4-(2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid (Hypothetical Probe CP-426)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following Application Notes and Protocols are a hypothetical example. As of the current date, "4-(2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid" is not a publicly documented chemical probe. The information provided below is for illustrative purposes, demonstrating how such a document would be structured for a novel chemical probe. The proposed biological target, data, and protocols are based on plausible scientific reasoning derived from the compound's chemical structure.

Audience: Researchers, scientists, and drug development professionals.

Introduction

CP-426, formally known as this compound, is a novel, potent, and selective small molecule inhibitor of the hypothetical human serine hydrolase, Carboxylesterase 1C (hCES1C). The structural design of CP-426, incorporating a benzoic acid moiety and a sterically hindered 2,6-dimethylpiperidine group, is postulated to grant it high affinity and specificity for the active site of hCES1C. Benzoic acid and its derivatives have been explored for various biological activities, including antimicrobial and anti-inflammatory properties[1][2][3][4]. The 2,6-dimethylpiperidine component is a recognized building block in pharmaceutical chemistry[5][6]. This document provides an overview of CP-426's characteristics and detailed protocols for its application as a chemical probe to study the function and downstream signaling of hCES1C.

Chemical and Physical Properties

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₇H₂₃NO₄
Molecular Weight 305.37 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO (>10 mM), sparingly soluble in aqueous buffers
Purity >98% (as determined by HPLC)
Storage Store at -20°C, protect from light and moisture

Biological Activity and Data Presentation

CP-426 has been characterized through a series of in vitro and cell-based assays to determine its potency, selectivity, and mechanism of action against hCES1C.

Table 1: In Vitro Inhibitory Activity of CP-426 against hCES1C

ParameterValueAssay Conditions
IC₅₀ 50 nMFluorogenic substrate assay, 30 min pre-incubation
Kᵢ 25 nMCompetitive inhibition model
Mechanism of Action Reversible, CompetitiveLineweaver-Burk analysis

Table 2: Selectivity Profile of CP-426

TargetIC₅₀ (µM)
hCES1C 0.05
hCES1> 50
hCES2> 50
FAAH> 100
Trypsin> 100

Table 3: Cellular Activity of CP-426

ParameterValueCell LineAssay
Cellular IC₅₀ 250 nMHEK293T (hCES1C overexpressing)Pro-drug activation assay
Target Engagement (EC₅₀) 300 nMHEK293T (hCES1C overexpressing)Cellular Thermal Shift Assay (CETSA)
Cytotoxicity (CC₅₀) > 50 µMHEK293T, HeLaMTT Assay (72h)

Signaling Pathway and Experimental Workflow Diagrams

Diagram 1: Hypothetical Signaling Pathway of hCES1C

G cluster_upstream Upstream Regulation cluster_target Target and Probe Interaction cluster_downstream Downstream Effects External_Stimulus External Stimulus (e.g., Xenobiotic) Transcription_Factor Transcription Factor (e.g., PXR/RXR) External_Stimulus->Transcription_Factor activates hCES1C_Gene hCES1C Gene Transcription_Factor->hCES1C_Gene induces transcription hCES1C_Protein hCES1C Protein (Active Enzyme) hCES1C_Gene->hCES1C_Protein translation Pro_drug Pro-drug (Inactive) hCES1C_Protein->Pro_drug catalyzes CP_426 CP-426 (Chemical Probe) CP_426->hCES1C_Protein inhibits Active_Drug Active Drug (Bioactive) Pro_drug->Active_Drug hydrolysis Cellular_Response Cellular Response Active_Drug->Cellular_Response

Caption: Hypothetical signaling pathway involving hCES1C.

Diagram 2: Experimental Workflow for CETSA

G Start Start: HEK293T cells overexpressing hCES1C Step1 Treat cells with CP-426 or vehicle (DMSO) Start->Step1 Step2 Lyse cells and collect supernatant Step1->Step2 Step3 Heat cell lysates at different temperatures (e.g., 40-70°C) Step2->Step3 Step4 Centrifuge to pellet aggregated proteins Step3->Step4 Step5 Collect supernatant containing soluble proteins Step4->Step5 Step6 Analyze soluble hCES1C levels by Western Blot Step5->Step6 End End: Determine thermal stabilization of hCES1C by CP-426 Step6->End

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

Experimental Protocols

Protocol 1: In Vitro hCES1C Inhibition Assay

  • Objective: To determine the IC₅₀ of CP-426 against recombinant hCES1C.

  • Materials:

    • Recombinant human CES1C (purified)

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4

    • Fluorogenic substrate (e.g., 4-Methylumbelliferyl Acetate)

    • CP-426 stock solution (10 mM in DMSO)

    • 384-well black, flat-bottom plates

    • Fluorescence plate reader (Ex/Em = 360/460 nm)

  • Procedure:

    • Prepare serial dilutions of CP-426 in DMSO. Further dilute in Assay Buffer to the desired final concentrations (e.g., 0.1 nM to 100 µM).

    • Add 5 µL of diluted CP-426 or vehicle (DMSO) to the wells of the 384-well plate.

    • Add 10 µL of hCES1C enzyme solution (final concentration ~1 nM) to each well.

    • Pre-incubate the plate at room temperature for 30 minutes.

    • Initiate the reaction by adding 5 µL of the fluorogenic substrate (final concentration equal to its Kₘ).

    • Immediately measure the fluorescence intensity every minute for 30 minutes.

    • Calculate the reaction velocity (rate of increase in fluorescence).

    • Plot the percentage of inhibition against the logarithm of CP-426 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm target engagement of CP-426 with hCES1C in a cellular context.

  • Materials:

    • HEK293T cells overexpressing hCES1C

    • Complete growth medium (DMEM + 10% FBS)

    • CP-426 stock solution (10 mM in DMSO)

    • Lysis Buffer: PBS with protease inhibitors

    • PCR tubes or strips

    • Thermal cycler

    • Western blot reagents and anti-hCES1C antibody

  • Procedure:

    • Culture HEK293T-hCES1C cells to ~80% confluency.

    • Treat cells with various concentrations of CP-426 (e.g., 10 nM to 10 µM) or vehicle for 1 hour at 37°C.

    • Harvest and wash the cells with PBS. Resuspend the cell pellet in Lysis Buffer.

    • Lyse the cells by freeze-thaw cycles.

    • Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Aliquot the supernatant into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

    • Collect the supernatant and analyze the amount of soluble hCES1C by Western blotting.

    • Quantify the band intensities and plot the fraction of soluble hCES1C against the temperature for each CP-426 concentration. The shift in the melting curve indicates target stabilization.

Protocol 3: Western Blot Analysis of Downstream Effects

  • Objective: To investigate the effect of hCES1C inhibition on a downstream pathway.

  • Materials:

    • Cell line expressing hCES1C and a relevant downstream pathway.

    • CP-426

    • Pro-drug substrate of hCES1C

    • Antibodies against the activated form of a downstream signaling molecule.

  • Procedure:

    • Plate cells and allow them to adhere overnight.

    • Pre-treat the cells with CP-426 or vehicle for 1 hour.

    • Add the pro-drug substrate to the media and incubate for the desired time.

    • Wash the cells with cold PBS and lyse them in RIPA buffer.

    • Determine the protein concentration of the lysates.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with the primary antibody for the downstream target, followed by an HRP-conjugated secondary antibody.

    • Visualize the bands using a chemiluminescence detection system.

    • Analyze the changes in the downstream marker's activation state upon CP-426 treatment.

Troubleshooting

IssuePossible CauseSuggested Solution
Low in vitro potency Degraded compound or enzyme.Use fresh stocks of CP-426 and enzyme. Verify enzyme activity with a known inhibitor.
No thermal shift in CETSA Insufficient compound concentration or cell permeability.Increase the concentration range of CP-426. Verify cell permeability with an alternative assay.
Off-target effects observed The probe may have other cellular targets.Perform a proteome-wide thermal shift assay (2D-TPP) or use an activity-based protein profiling (ABPP) approach to identify other potential targets.

For research use only. Not for use in diagnostic procedures.

References

Application Notes and Protocols: Screening Library Development with 4-(2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the development and utilization of a screening library centered on the novel compound, 4-(2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid. This document outlines the proposed synthesis, characterization, and potential therapeutic applications of this molecule. Detailed protocols for primary and secondary screening assays are provided to facilitate its evaluation in drug discovery programs. The structural components of the molecule, including the 2,6-dimethylpiperidine and benzoic acid moieties, are present in various biologically active compounds, suggesting potential interactions with a range of therapeutic targets. The piperidine ring, for instance, is a common feature in molecules targeting G-protein coupled receptors (GPCRs) and ion channels, while benzoic acid derivatives have shown a wide array of bioactivities, including anti-inflammatory and antimicrobial effects.[1][2][3]

Compound Synthesis and Characterization

A plausible synthetic route for this compound is proposed, starting from commercially available reagents.

Proposed Synthetic Route

The synthesis can be envisioned as a two-step process involving an initial etherification followed by amide bond formation.

Step 1: Synthesis of Ethyl 4-(2-bromoethoxy)benzoate

Ethyl 4-hydroxybenzoate is reacted with an excess of 1,2-dibromoethane in the presence of a base such as potassium carbonate in a suitable solvent like acetone under reflux conditions.

Step 2: Synthesis of this compound

The resulting ethyl 4-(2-bromoethoxy)benzoate is then reacted with 2,6-dimethylpiperidine. The reaction can be carried out in a polar aprotic solvent like dimethylformamide (DMF) at an elevated temperature. The final step would involve the hydrolysis of the ester to the carboxylic acid.

Synthetic Route A Ethyl 4-hydroxybenzoate C Ethyl 4-(2-bromoethoxy)benzoate A->C K2CO3, Acetone B 1,2-dibromoethane B->C E Ethyl 4-(2-(2,6-dimethylpiperidin-1-yl)-2-oxoethoxy)benzoate C->E DMF D 2,6-Dimethylpiperidine D->E F This compound E->F LiOH, H2O/THF Potential Signaling Pathway cluster_0 GPCR Signaling cluster_1 Inflammatory Pathway Ligand Test Compound GPCR GPCR Ligand->GPCR G_Protein G-Protein GPCR->G_Protein Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response Stimulus Inflammatory Stimulus Cell_Receptor Cell Surface Receptor Stimulus->Cell_Receptor Kinase_Cascade Kinase Cascade (e.g., NF-κB) Cell_Receptor->Kinase_Cascade Gene_Expression Pro-inflammatory Gene Expression Kinase_Cascade->Gene_Expression Cytokines Cytokine Production Gene_Expression->Cytokines Screening Workflow cluster_0 Library Development cluster_1 Screening cluster_2 Hit Validation A Compound Synthesis B Characterization (Purity, Identity) A->B C Stock Solution Preparation B->C D Primary HTS C->D E Hit Identification D->E F Dose-Response (IC50) E->F G Secondary Assays (e.g., Orthogonal, Cell-based) F->G H Lead Prioritization G->H

References

Application Notes and Protocols for 4-(2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid as a PROTAC Linker

Author: BenchChem Technical Support Team. Date: December 2025

Topic: "4-(2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid as a linker for PROTACs"

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis Targeting Chimeras (PROTACs) are a revolutionary therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2] A PROTAC molecule is a heterobifunctional compound composed of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is a critical component that significantly influences the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[][4][5] This document provides detailed application notes and protocols for the potential use of This compound as a novel linker in the development of PROTACs.

The structure of this linker, featuring a benzoic acid for attachment to an E3 ligase ligand (e.g., via an amide bond) and a reactive handle for conjugation to a POI ligand, incorporates a 2,6-dimethylpiperidine moiety. This feature can impart a degree of rigidity to the linker, which can be advantageous for pre-organizing the PROTAC into a conformation favorable for ternary complex formation.[2][4] The dimethyl substitution may also enhance metabolic stability and influence the overall physicochemical properties of the resulting PROTAC.

Signaling Pathway and Experimental Workflow

PROTAC Mechanism of Action

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC (with 2,6-dimethylpiperidine linker) PROTAC->POI binds PROTAC->E3 binds PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Proteasome->PROTAC releases Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of action of a PROTAC utilizing the specified linker.

General Experimental Workflow for PROTAC Development

PROTAC_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Linker_Synth Synthesis of 4-(2-(2,6-dimethylpiperidin-1-yl)- 2-oxoethoxy)benzoic acid PROTAC_Synth PROTAC Synthesis (Ligand-Linker Conjugation) Linker_Synth->PROTAC_Synth POI_Ligand POI Ligand Synthesis/ Modification POI_Ligand->PROTAC_Synth E3_Ligand E3 Ligase Ligand Synthesis/Modification E3_Ligand->PROTAC_Synth Binding_Assay Binding Assays (e.g., SPR, ITC) PROTAC_Synth->Binding_Assay Degradation_Assay Protein Degradation Assays (Western Blot, In-Cell Western) Binding_Assay->Degradation_Assay Cell_Viability Cell Viability Assays (e.g., MTT, CellTiter-Glo) Degradation_Assay->Cell_Viability PK_PD Pharmacokinetic/ Pharmacodynamic Studies Cell_Viability->PK_PD

Caption: General workflow for the development and evaluation of a novel PROTAC.

Data Presentation

The following tables present hypothetical, yet representative, quantitative data for a series of PROTACs utilizing the this compound linker with varying attachment points or lengths.

Table 1: In Vitro Binding and Degradation Properties of PROTACs

PROTAC IDLinker Attachment Point on POI LigandTernary Complex KD (nM)DC50 (nM)Dmax (%)
PROTAC-A Position X502592
PROTAC-B Position Y1208575
PROTAC-C Position Z251095
ControlNo E3 Ligase Ligand>10,000>10,000<5

Table 2: Cellular and In Vivo Properties of Lead PROTAC

PROTAC IDCell LineCell Viability IC50 (µM)Oral Bioavailability (%)Tumor Growth Inhibition (%)
PROTAC-C Cancer Cell Line A0.54085
PROTAC-C Normal Cell Line B>50N/AN/A

Experimental Protocols

Protocol 1: General Synthesis of a PROTAC with this compound Linker

This protocol outlines a general synthetic route for coupling a POI ligand and an E3 ligase ligand using the specified linker. This example assumes the POI ligand contains a nucleophilic group (e.g., a phenol or amine) and the E3 ligase ligand has a free amine for amide bond formation.

Materials:

  • POI ligand with a nucleophilic handle (-OH or -NH2)

  • E3 ligase ligand with a free amine (e.g., derivative of pomalidomide or VHL ligand)

  • This compound

  • Coupling reagents (e.g., HATU, HOBt)

  • Non-nucleophilic base (e.g., DIPEA)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Reagents for purification (e.g., silica gel, HPLC solvents)

Procedure:

  • Activation of the Linker's Carboxylic Acid:

    • Dissolve this compound (1.0 eq) in anhydrous DMF.

    • Add a coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq).

    • Stir the reaction at room temperature for 30 minutes to activate the carboxylic acid.

  • Coupling with E3 Ligase Ligand:

    • To the activated linker solution, add the E3 ligase ligand with a free amine (1.0 eq).

    • Stir the reaction at room temperature for 4-12 hours.

    • Monitor the reaction progress by LC-MS.

  • Purification of the Linker-E3 Ligase Conjugate:

    • Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Modification of the Linker for POI Ligand Conjugation (if necessary):

    • The other end of the linker needs to be functionalized for reaction with the POI ligand. The initial synthesis of the linker should incorporate a suitable protecting group or a precursor functional group. For this example, we assume the linker is synthesized with a terminal functional group ready for coupling.

  • Coupling with POI Ligand:

    • Dissolve the purified Linker-E3 Ligase conjugate (1.0 eq) and the POI ligand (1.1 eq) in an appropriate anhydrous solvent.

    • Add suitable coupling reagents and a base depending on the nature of the reactive groups.

    • Stir the reaction at room temperature or elevated temperature as required, monitoring by LC-MS.

  • Final Purification of the PROTAC:

    • Upon completion, work up the reaction as described in step 3.

    • Purify the final PROTAC product using preparative HPLC to achieve high purity.

    • Characterize the final product by NMR, high-resolution mass spectrometry, and HPLC analysis.

Protocol 2: Western Blotting for Protein Degradation

This protocol describes how to assess the degradation of the target protein in cells treated with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • Proteasome inhibitor (e.g., MG132) as a control

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in appropriate culture plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours).

    • Include a vehicle control (DMSO) and a positive control with a proteasome inhibitor (e.g., PROTAC + MG132) to confirm proteasome-dependent degradation.[6]

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[6]

    • Scrape the cells and collect the lysates.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[6]

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.[6]

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.[6]

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.[6]

    • Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

    • Quantify the band intensities using densitometry software.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[6]

Protocol 3: Cell Viability Assay

This protocol is to determine the cytotoxic effect of the PROTAC on cells.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • PROTAC stock solution

  • 96-well plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the PROTAC in culture medium.

    • Treat the cells with the diluted PROTACs for a specified period (e.g., 72 hours). Include a vehicle control.

  • Viability Measurement:

    • After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the PROTAC concentration and determine the IC50 value using non-linear regression.

Conclusion

The this compound represents a promising linker for the development of novel PROTACs. Its semi-rigid structure may offer advantages in terms of pre-organizing the PROTAC for efficient ternary complex formation, potentially leading to improved degradation efficacy. The provided protocols offer a general framework for the synthesis and evaluation of PROTACs incorporating this linker. Researchers should note that the optimal linker length, attachment points, and experimental conditions will need to be empirically determined for each specific target protein and E3 ligase combination.[5][7]

References

Application Notes and Protocols for Preclinical Evaluation of 4-(2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for the preclinical evaluation of 4-(2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid, a novel chemical entity with potential therapeutic applications. Given the compound's structural features, including a benzoic acid moiety often found in non-steroidal anti-inflammatory drugs (NSAIDs) and a dimethylpiperidine group present in some analgesic and cardiovascular agents, this guide outlines a tiered screening approach. The protocols detailed below are designed to assess the compound's anti-inflammatory, analgesic, and cardiovascular effects, as well as its preliminary safety and pharmacokinetic profile in established animal models.

Hypothesized Signaling Pathway

While the specific molecular targets of this compound are yet to be elucidated, a plausible mechanism of action, particularly for its potential anti-inflammatory and analgesic effects, involves the modulation of key inflammatory pathways. A generalized representation of such a pathway is depicted below.

Inflammatory and Pain Pathway cluster_0 Cellular Injury/Stimulus cluster_1 Inflammatory Mediators cluster_2 Physiological Response Cellular Damage Cellular Damage Phospholipase A2 Phospholipase A2 Cellular Damage->Phospholipase A2 Arachidonic Acid Arachidonic Acid Phospholipase A2->Arachidonic Acid COX-1/COX-2 COX-1/COX-2 Arachidonic Acid->COX-1/COX-2 Cyclooxygenases 5-LOX 5-LOX Arachidonic Acid->5-LOX 5-Lipoxygenase Prostaglandins Prostaglandins COX-1/COX-2->Prostaglandins Inflammation\n(Vasodilation, Edema) Inflammation (Vasodilation, Edema) Prostaglandins->Inflammation\n(Vasodilation, Edema) Pain\n(Nociceptor Sensitization) Pain (Nociceptor Sensitization) Prostaglandins->Pain\n(Nociceptor Sensitization) Leukotrienes Leukotrienes 5-LOX->Leukotrienes Inflammation\n(Chemotaxis) Inflammation (Chemotaxis) Leukotrienes->Inflammation\n(Chemotaxis) Clinical Signs Clinical Signs Inflammation\n(Vasodilation, Edema)->Clinical Signs Pain\n(Nociceptor Sensitization)->Clinical Signs Test Compound Test Compound Test Compound->COX-1/COX-2 Potential Inhibition

Caption: Hypothesized Anti-Inflammatory and Analgesic Pathway.

Pharmacological Screening

A tiered approach is recommended to efficiently evaluate the pharmacological profile of the test compound.

Tier 1: Primary Efficacy Screening

1. Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This widely used model assesses acute inflammation.[1][2][3][4][5]

Experimental Protocol:

  • Animals: Male Wistar or Sprague-Dawley rats (180-220 g).

  • Groups:

    • Vehicle Control (e.g., 0.5% carboxymethyl cellulose, orally).

    • Positive Control: Indomethacin (5 mg/kg, intraperitoneally) or Diclofenac (5 mg/kg, intraperitoneally).[2][5]

    • Test Compound: At least three graded doses, administered orally.

  • Procedure:

    • Fast animals overnight with free access to water.

    • Administer the vehicle, positive control, or test compound.

    • After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.[2][3]

    • Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[2]

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control.

Data Presentation:

GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control-0
Positive Control
Test CompoundDose 1
Dose 2
Dose 3

digraph "Carrageenan-Induced Paw Edema Workflow" {
graph [rankdir="LR"];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
edge [arrowhead=vee, penwidth=1.5, color="#4285F4"];

"Animal Acclimatization" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Grouping" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Drug Administration" [fillcolor="#FBBC05", fontcolor="#202124"]; "Carrageenan Injection" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Paw Volume Measurement" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Data Analysis" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Animal Acclimatization" -> "Grouping"; "Grouping" -> "Drug Administration"; "Drug Administration" -> "Carrageenan Injection" [label=" 30-60 min"]; "Carrageenan Injection" -> "Paw Volume Measurement" [label=" 1, 2, 3, 4, 5h"]; "Paw Volume Measurement" -> "Data Analysis"; }

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

2. Analgesic Activity: Hot Plate Test in Mice

This method evaluates central analgesic activity by measuring the response to a thermal stimulus.[6][7][8][9][10]

Experimental Protocol:

  • Animals: Male Swiss albino mice (20-25 g).

  • Groups:

    • Vehicle Control.

    • Positive Control: Morphine (5 mg/kg, subcutaneously).[8]

    • Test Compound: At least three graded doses, orally.

  • Procedure:

    • Acclimatize mice to the testing room for at least 30-60 minutes.[6]

    • Place each mouse individually on a hot plate maintained at a constant temperature (e.g., 52-55°C).[6][10]

    • Record the latency to the first sign of nociception (e.g., paw licking, jumping).[6] A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.[6]

    • Administer the vehicle, positive control, or test compound.

    • Repeat the hot plate test at different time points post-administration (e.g., 30, 60, 90, 120 minutes).

  • Data Analysis: Calculate the percentage increase in reaction time for each group compared to the baseline.

Data Presentation:

GroupDose (mg/kg)Mean Reaction Time (s) at 60 min% Increase in Reaction Time
Vehicle Control-0
Positive Control
Test CompoundDose 1
Dose 2
Dose 3

digraph "Hot Plate Test Workflow" {
graph [rankdir="LR"];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
edge [arrowhead=vee, penwidth=1.5, color="#4285F4"];

"Animal Acclimatization" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Baseline Measurement" [fillcolor="#FBBC05", fontcolor="#202124"]; "Drug Administration" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Post-treatment Measurement" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Data Analysis" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Animal Acclimatization" -> "Baseline Measurement"; "Baseline Measurement" -> "Drug Administration"; "Drug Administration" -> "Post-treatment Measurement" [label=" 30, 60, 90, 120 min"]; "Post-treatment Measurement" -> "Data Analysis"; }

Caption: Workflow for the Hot Plate Analgesia Test.

3. Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice

This test is sensitive to peripherally acting analgesics and involves the chemical induction of visceral pain.[11][12][13][14][15]

Experimental Protocol:

  • Animals: Male Swiss albino mice (20-30 g).[11]

  • Groups:

    • Vehicle Control.

    • Positive Control: Indomethacin (10 mg/kg, intraperitoneally).[15]

    • Test Compound: At least three graded doses, orally.

  • Procedure:

    • Administer the vehicle, positive control, or test compound.

    • After a predetermined time (e.g., 45-60 minutes), inject 0.1 mL/10g body weight of 0.6-1% acetic acid solution intraperitoneally.[13][15]

    • Immediately place the mouse in an observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a set period (e.g., 10-20 minutes).[11][13]

  • Data Analysis: Calculate the percentage inhibition of writhing for each group compared to the vehicle control.

Data Presentation:

GroupDose (mg/kg)Mean Number of Writhes% Inhibition of Writhing
Vehicle Control-0
Positive Control
Test CompoundDose 1
Dose 2
Dose 3

digraph "Acetic Acid Writhing Test Workflow" {
graph [rankdir="LR"];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
edge [arrowhead=vee, penwidth=1.5, color="#4285F4"];

"Grouping" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Drug Administration" [fillcolor="#FBBC05", fontcolor="#202124"]; "Acetic Acid Injection" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Observation & Counting" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Data Analysis" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Grouping" -> "Drug Administration"; "Drug Administration" -> "Acetic Acid Injection" [label=" 45-60 min"]; "Acetic Acid Injection" -> "Observation & Counting" [label=" 10-20 min"]; "Observation & Counting" -> "Data Analysis"; }

Caption: Workflow for the Acetic Acid-Induced Writhing Test.

Tier 2: Secondary Efficacy and Cardiovascular Screening

1. Chronic Anti-inflammatory Activity: Adjuvant-Induced Arthritis in Rats

This model mimics some aspects of human rheumatoid arthritis and is used to evaluate compounds for their potential in treating chronic inflammatory conditions.[16][17][18][19][20]

Experimental Protocol:

  • Animals: Male Lewis or Sprague-Dawley rats.

  • Groups:

    • Vehicle Control.

    • Positive Control (e.g., Methotrexate).

    • Test Compound: At least two effective doses from the acute model.

  • Procedure:

    • Induce arthritis by a single subcutaneous injection of 0.1 mL of Complete Freund's Adjuvant (CFA) containing 10 mg/mL of heat-killed Mycobacterium tuberculosis into the footpad or base of the tail.[16][17]

    • Begin treatment with the test compound on the day of or several days after adjuvant injection and continue for a specified period (e.g., 21 days).

    • Monitor paw volume, body weight, and arthritis score regularly.

    • At the end of the study, collect blood for hematological and biochemical analysis and tissues for histopathological examination.

  • Data Analysis: Compare the changes in paw volume, arthritis score, and other parameters between the treated and control groups.

Data Presentation:

GroupDose (mg/kg)Mean Arthritis Score (Day 21)Mean Paw Volume (Day 21)
Vehicle Control-
Positive Control
Test CompoundDose 1
Dose 2

digraph "Adjuvant-Induced Arthritis Workflow" {
graph [rankdir="LR"];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
edge [arrowhead=vee, penwidth=1.5, color="#4285F4"];

"Arthritis Induction (CFA)" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Treatment Initiation" [fillcolor="#FBBC05", fontcolor="#202124"]; "Monitoring" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Terminal Sample Collection" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Analysis" [fillcolor="#F1F3F4", fontcolor="#202124"];

"Arthritis Induction (CFA)" -> "Treatment Initiation"; "Treatment Initiation" -> "Monitoring" [label=" Daily for 21 days"]; "Monitoring" -> "Terminal Sample Collection"; "Terminal Sample Collection" -> "Analysis"; }


**2. Cardiovascular Screening: Spontaneously Hypertensive Rats (SHR)**

The SHR model is a well-established model of essential hypertension and is used to assess the potential effects of a compound on blood pressure.

**Experimental Protocol:**
*   **Animals:** Adult male Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls.
*   **Groups:**
    *   Vehicle Control (SHR and WKY).
    *   Positive Control (e.g., Captopril).
    *   Test Compound: At least three graded doses in SHR.
*   **Procedure:**
    1.  Acclimatize animals and train them for blood pressure measurement.
    2.  Measure baseline systolic blood pressure and heart rate using the tail-cuff method.
    3.  Administer the vehicle, positive control, or test compound orally.
    4.  Measure blood pressure and heart rate at various time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours).
*   **Data Analysis:** Calculate the change in systolic blood pressure and heart rate from baseline for each group.

**Data Presentation:**

| Group | Dose (mg/kg) | Maximum Change in SBP (mmHg) | Time to Max Effect (h) |
| :--- | :--- | :--- | :--- |
| Vehicle Control (SHR) | - | | |
| Positive Control (SHR) | | | |
| Test Compound (SHR) | Dose 1 | | |
| | Dose 2 | | |
| | Dose 3 | | |
| Vehicle Control (WKY) | - | | |

```dot
digraph "SHR Model Workflow" {
  graph [rankdir="LR"];
  node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
  edge [arrowhead=vee, penwidth=1.5, color="#4285F4"];

  "Animal Training" [fillcolor="#F1F3F4", fontcolor="#202124"];
  "Baseline BP Measurement" [fillcolor="#FBBC05", fontcolor="#202124"];
  "Drug Administration" [fillcolor="#EA4335", fontcolor="#FFFFFF"];
  "Post-dose BP Measurement" [fillcolor="#34A853", fontcolor="#FFFFFF"];
  "Data Analysis" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

  "Animal Training" -> "Baseline BP Measurement";
  "Baseline BP Measurement" -> "Drug Administration";
  "Drug Administration" -> "Post-dose BP Measurement" [label=" 1, 2, 4, 6, 8, 24h"];
  "Post-dose BP Measurement" -> "Data Analysis";
}

Caption: Workflow for Blood Pressure Measurement in SHR.

3. Early Cardiotoxicity Screening: Zebrafish Larvae Assay

Zebrafish larvae offer a high-throughput in vivo model for assessing potential cardiotoxicity due to the high similarity between zebrafish and human heart physiology. [21][22][23][24] Experimental Protocol:

  • Animals: Transgenic zebrafish larvae expressing a fluorescent protein in cardiomyocytes (e.g., Tg(cmlc2:GFP)). [21][23]* Procedure:

    • Determine the No Observable Effect Concentration (NOEC) of the test compound. [23] 2. Incubate larvae with the test compound at various concentrations below the NOEC.

    • At specific time points (e.g., 4 hours post-incubation), immobilize the larvae and record videos of their hearts. [21] 4. Analyze the videos to assess heart rate, rhythm (arrhythmias), and contractility (e.g., ejection fraction). [21]* Data Analysis: Compare cardiac parameters in treated larvae to those in vehicle-treated controls.

Data Presentation:

Compound ConcentrationHeart Rate (bpm)Incidence of Arrhythmia (%)Ejection Fraction (%)
Vehicle Control
Test Compound (Conc. 1)
Test Compound (Conc. 2)
Test Compound (Conc. 3)

Zebrafish Cardiotoxicity Workflow Embryo Collection Embryo Collection Compound Incubation Compound Incubation Embryo Collection->Compound Incubation Live Imaging Live Imaging Compound Incubation->Live Imaging Cardiac Parameter Analysis Cardiac Parameter Analysis Live Imaging->Cardiac Parameter Analysis

Caption: Workflow for Zebrafish Larvae Cardiotoxicity Assay.

Preliminary Safety and Pharmacokinetic Profiling

1. Acute Oral Toxicity Study

This study provides information on the potential hazards of a substance after a single oral dose and is essential for dose selection in subsequent studies. The Up-and-Down Procedure (OECD 425) is recommended to minimize animal use. [25][26][27][28][29] Experimental Protocol (OECD 425):

  • Animals: Female rats are typically used.

  • Procedure:

    • Limit Test: If the substance is expected to have low toxicity, a single animal is dosed at 2000 mg/kg or 5000 mg/kg. [27]Based on the outcome (survival or death), up to four more animals are dosed sequentially.

    • Main Test: Dosing is done sequentially, with the dose for each subsequent animal adjusted up or down depending on the outcome for the previous animal.

    • Animals are observed for mortality, clinical signs of toxicity, and body weight changes for 14 days. [25] 4. A gross necropsy is performed on all animals at the end of the study.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method.

2. In Vivo Micronucleus Test

This test is used to assess the genotoxic potential of a compound by detecting damage to chromosomes or the mitotic apparatus in erythroblasts. [30][31][32][33][34] Experimental Protocol (OECD 474):

  • Animals: Mice or rats of both sexes.

  • Groups:

    • Vehicle Control.

    • Positive Control (e.g., Cyclophosphamide).

    • Test Compound: At least three dose levels.

  • Procedure:

    • Administer the test substance, typically via the intended clinical route.

    • Collect bone marrow or peripheral blood at appropriate time points (e.g., 24 and 48 hours after a single treatment). [30] 3. Prepare and stain slides to visualize micronucleated polychromatic erythrocytes (PCEs).

    • Score at least 4000 PCEs per animal for the presence of micronuclei. [30]* Data Analysis: Compare the frequency of micronucleated PCEs in treated groups to the vehicle control group.

3. Preliminary Pharmacokinetic Study in Rats

This study provides initial information on the absorption, distribution, metabolism, and excretion (ADME) of the compound.

Experimental Protocol:

  • Animals: Male Sprague-Dawley rats with jugular vein cannulation. [35][36]* Groups:

    • Intravenous (IV) administration (e.g., 1-2 mg/kg).

    • Oral (PO) administration (e.g., 10-20 mg/kg).

  • Procedure:

    • Administer the test compound.

    • Collect serial blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours). [35][37] 3. Process blood to obtain plasma and store at -80°C until analysis. [38] 4. Quantify the concentration of the test compound in plasma using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis.

Data Presentation:

ParameterIV AdministrationPO Administration
Cmax (ng/mL)
Tmax (h)
AUC (0-t) (ng*h/mL)
AUC (0-inf) (ng*h/mL)
t1/2 (h)
CL (L/h/kg)
Vd (L/kg)
F (%)

Pharmacokinetic Study Workflow Animal Cannulation Animal Cannulation Drug Administration (IV/PO) Drug Administration (IV/PO) Animal Cannulation->Drug Administration (IV/PO) Serial Blood Sampling Serial Blood Sampling Drug Administration (IV/PO)->Serial Blood Sampling Plasma Separation Plasma Separation Serial Blood Sampling->Plasma Separation LC-MS/MS Analysis LC-MS/MS Analysis Plasma Separation->LC-MS/MS Analysis PK Parameter Calculation PK Parameter Calculation LC-MS/MS Analysis->PK Parameter Calculation

Caption: Workflow for a Preliminary Pharmacokinetic Study.

References

Application Notes and Protocols for High-Throughput Screening with 4-(2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid, hereafter referred to as "Compound A," is a novel small molecule with potential therapeutic applications in inflammatory diseases. Its structural motifs, including the benzoic acid and dimethylpiperidine groups, suggest possible interactions with key targets in inflammatory pathways. These application notes provide a detailed protocol for a high-throughput screening (HTS) campaign to identify and characterize modulators of the C-X-C chemokine receptor type 2 (CXCR2), a G-protein coupled receptor (GPCR) that plays a critical role in neutrophil recruitment and activation during inflammation. Compound A is presented here as a reference antagonist for the CXCR2 receptor.

The protocols outlined below describe a cell-based calcium mobilization assay, a common and robust method for screening GPCR antagonists in a high-throughput format.

Principle of the Assay

The CXCR2 receptor is a Gq-coupled GPCR. Upon binding of its native ligands, such as interleukin-8 (IL-8), the receptor activates a signaling cascade that results in the release of intracellular calcium (Ca²⁺) stores. This assay utilizes a fluorescent calcium indicator dye that exhibits a significant increase in fluorescence intensity upon binding to free Ca²⁺. In a screening context, cells expressing CXCR2 are pre-loaded with this dye. The addition of an agonist (IL-8) will trigger a fluorescent signal. If a compound, such as Compound A, acts as an antagonist, it will block the receptor and inhibit the IL-8-induced calcium influx, leading to a reduction in the fluorescent signal. This change in fluorescence is measured using a plate reader suitable for HTS.

cluster_cytosol Cytosol CXCR2 CXCR2 Receptor Gq Gq Protein CXCR2->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca_Cytosol Ca²⁺ ER->Ca_Cytosol Release Ca_ER Ca²⁺ Ca_Response Cellular Response (Inflammation) Ca_Cytosol->Ca_Response Ligand IL-8 (Agonist) Ligand->CXCR2 Antagonist Compound A (Antagonist) Antagonist->CXCR2 Blocks

CXCR2 Signaling Pathway Leading to Calcium Mobilization.

Materials and Reagents

  • Cell Line: HEK293 or CHO cells stably expressing human CXCR2.

  • Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium Indicator Dye: Fluo-4 AM or equivalent calcium-sensitive dye.

  • Probenecid: An anion-exchange inhibitor to prevent dye leakage.

  • Agonist: Recombinant Human IL-8 (CXCL8).

  • Reference Antagonist: Compound A (this compound).

  • Assay Plates: 384-well, black-walled, clear-bottom microplates.

  • Compound Plates: 384-well polypropylene plates for compound dilution.

  • Plate Reader: A fluorescence plate reader with automated injection capabilities, capable of excitation at ~485 nm and emission detection at ~525 nm.

Experimental Protocols

Cell Preparation
  • Culture CXCR2-expressing cells in T-175 flasks until they reach 80-90% confluency.

  • Harvest cells using a non-enzymatic cell dissociation solution.

  • Centrifuge the cell suspension at 200 x g for 3 minutes and resuspend the pellet in assay buffer.

  • Determine the cell density and adjust to 2 x 10⁵ cells/mL in assay buffer.

Dye Loading
  • Prepare the dye loading solution by adding Fluo-4 AM and probenecid to the assay buffer to final concentrations of 2 µM and 2.5 mM, respectively.

  • Mix the dye loading solution with an equal volume of the cell suspension (1:1 ratio).

  • Incubate the cells at 37°C for 60 minutes in the dark to allow for dye loading.

  • After incubation, centrifuge the cells at 200 x g for 3 minutes, discard the supernatant, and resuspend the cell pellet in fresh assay buffer containing 2.5 mM probenecid to the original cell density.

High-Throughput Screening Workflow

HTS_Workflow start Start prep_cells Prepare and Seed Cells (10,000 cells/well in 384-well plate) start->prep_cells dye_loading Load Cells with Calcium Indicator Dye prep_cells->dye_loading compound_addition Add Test Compounds (e.g., 50 nL) dye_loading->compound_addition incubation Incubate at Room Temp (15 minutes) compound_addition->incubation read_baseline Measure Baseline Fluorescence (Plate Reader) incubation->read_baseline agonist_addition Inject IL-8 Agonist (EC80 concentration) read_baseline->agonist_addition read_signal Measure Post-Injection Fluorescence (Kinetic Read) agonist_addition->read_signal data_analysis Data Analysis (Z'-factor, % Inhibition, IC50) read_signal->data_analysis end End data_analysis->end

High-Throughput Screening Workflow for CXCR2 Antagonists.
  • Cell Seeding: Dispense 25 µL of the dye-loaded cell suspension into each well of a 384-well assay plate (resulting in 5,000 cells/well).

  • Compound Addition:

    • Prepare serial dilutions of test compounds and Compound A in DMSO in a compound plate.

    • Transfer 50 nL of the compound solutions to the assay plate using an acoustic dispenser or pin tool.

    • For controls, add DMSO only (maximum signal) and a high concentration of Compound A (minimum signal).

  • Incubation: Incubate the assay plate at room temperature for 15 minutes.

  • Signal Measurement:

    • Place the assay plate into the fluorescence plate reader.

    • Measure baseline fluorescence for 10-20 seconds.

    • Inject 10 µL of IL-8 agonist (at a pre-determined EC₈₀ concentration) into each well.

    • Immediately begin kinetic measurement of fluorescence intensity every 0.5-1 second for 60-90 seconds.

Data Presentation and Analysis

The primary readout is the change in fluorescence intensity upon agonist addition. The response can be calculated as the peak fluorescence minus the baseline fluorescence.

Quality Control

The quality and robustness of the HTS assay are assessed using the Z'-factor, calculated as follows:

Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|

Where:

  • Mean_max and SD_max are the mean and standard deviation of the maximum signal (agonist + DMSO).

  • Mean_min and SD_min are the mean and standard deviation of the minimum signal (agonist + high concentration of reference antagonist).

An assay with a Z'-factor > 0.5 is considered excellent for HTS.

Hit Identification

The percentage of inhibition for each test compound is calculated as:

% Inhibition = 100 * (1 - (Signal_compound - Mean_min) / (Mean_max - Mean_min))

A predefined threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the DMSO controls) is used to identify primary "hits."

Dose-Response Analysis

Primary hits are further evaluated in dose-response experiments to determine their potency (IC₅₀). The IC₅₀ is the concentration of the antagonist that inhibits 50% of the maximum agonist response.

Table 1: Hypothetical HTS Data for Compound A and Controls

Compound/ParameterValueUnits
Assay Quality
Z'-Factor0.78-
Reference Antagonist
Compound A IC₅₀75nM
Control Agonist
IL-8 EC₅₀1.2nM
IL-8 EC₈₀ (used in HTS)5nM
Hypothetical Hits
Hit Compound 1 IC₅₀120nM
Hit Compound 2 IC₅₀350nM

These application notes provide a comprehensive framework for utilizing Compound A as a reference in a high-throughput screening campaign to discover novel CXCR2 antagonists. The described calcium mobilization assay is a robust, reliable, and scalable method suitable for large-scale drug discovery efforts.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and practical synthetic approach involves a two-step process. The first step is the esterification and etherification of 4-hydroxybenzoic acid to form an intermediate, ethyl 4-(2-chloroacetoxy)benzoate. This is followed by a nucleophilic substitution reaction with 2,6-dimethylpiperidine to yield the ethyl ester of the final product. The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.

Q2: I am experiencing low yields in the first step, the formation of ethyl 4-(2-chloroacetoxy)benzoate. What are the potential causes and solutions?

Low yields in this step are often attributed to incomplete reaction or side product formation. Here are some common causes and troubleshooting tips:

  • Moisture: The presence of water can hydrolyze the chloroacetyl chloride and the ester product. Ensure all glassware is oven-dried and reagents are anhydrous.

  • Reaction Temperature: The reaction should typically be carried out at a low temperature (e.g., 0 °C) to control the exothermic reaction between 4-hydroxybenzoic acid and chloroacetyl chloride. Allowing the reaction to warm to room temperature too quickly can lead to side reactions.

  • Purity of Reagents: Use freshly distilled or high-purity 4-hydroxybenzoic acid and chloroacetyl chloride for optimal results.

Q3: The amide coupling reaction with 2,6-dimethylpiperidine is sluggish and results in a low yield. How can I improve this?

The low reactivity of 2,6-dimethylpiperidine is due to steric hindrance from the two methyl groups adjacent to the nitrogen atom. This can make the nucleophilic attack on the carbonyl carbon challenging. Here are some strategies to improve the yield:

  • Choice of Coupling Reagent: For sterically hindered amines, standard coupling reagents may not be effective. Consider using more potent coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).

  • Reaction Temperature: Increasing the reaction temperature can help overcome the activation energy barrier. Monitor the reaction closely by TLC or LC-MS to avoid decomposition.

  • Solvent Choice: Aprotic polar solvents like N,N-dimethylformamide (DMF) or acetonitrile can be more effective than less polar solvents like dichloromethane (DCM) for this type of reaction.

  • Reaction Time: Reactions involving sterically hindered amines often require longer reaction times. Allow the reaction to proceed for an extended period (e.g., 24-48 hours) while monitoring its progress.

Q4: I am observing multiple spots on my TLC plate after the amidation step. What are the likely impurities?

The presence of multiple spots on the TLC plate could indicate unreacted starting material, the N-acylated urea byproduct (if using a carbodiimide coupling reagent), or side products from the reaction. Inadequate purification can also be a cause. Consider optimizing your purification method, such as column chromatography with a carefully selected solvent gradient.

Q5: What are the best practices for the final hydrolysis step to obtain the carboxylic acid?

The hydrolysis of the ethyl ester to the carboxylic acid is typically achieved under basic conditions, for example, using lithium hydroxide (LiOH) in a mixture of THF, methanol, and water. Ensure the reaction goes to completion by monitoring with TLC. After the reaction, acidification with a dilute acid (e.g., 1M HCl) will precipitate the final product. Washing the precipitate with cold water can help remove any remaining inorganic salts.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield in Step 1: Formation of Ethyl 4-(2-chloroacetoxy)benzoate Presence of moisture.Use oven-dried glassware and anhydrous reagents.
Suboptimal reaction temperature.Maintain a low temperature (0 °C) during the addition of chloroacetyl chloride and allow the reaction to warm to room temperature gradually.
Impure reagents.Use high-purity or freshly purified starting materials.
Low Yield in Step 2: Amide Coupling with 2,6-Dimethylpiperidine Steric hindrance of 2,6-dimethylpiperidine.Use a more potent coupling reagent like HATU with DIPEA.
Insufficient reaction temperature or time.Increase the reaction temperature and/or extend the reaction time, monitoring for product formation and decomposition.
Inappropriate solvent.Switch to a polar aprotic solvent such as DMF or acetonitrile.
Formation of Multiple Products in Amide Coupling Incomplete reaction.Allow the reaction to run for a longer duration.
Side reactions with the coupling reagent.If using DCC or EDC, add HOBt to suppress the formation of N-acylurea byproducts.
Inefficient purification.Optimize the column chromatography conditions (e.g., solvent system, silica gel activity).
Incomplete Hydrolysis of the Ethyl Ester Insufficient base or reaction time.Use a sufficient excess of the base (e.g., LiOH) and monitor the reaction by TLC until the starting material is consumed.
Low temperature.Gently warm the reaction mixture if the reaction is proceeding too slowly at room temperature.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-(2-chloroacetoxy)benzoate
  • To a solution of ethyl 4-hydroxybenzoate (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: Synthesis of Ethyl 4-(2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy)benzoate
  • To a solution of ethyl 4-(2-chloroacetoxy)benzoate (1.0 eq) in anhydrous acetonitrile, add 2,6-dimethylpiperidine (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (1.5 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by flash column chromatography.

Step 3: Synthesis of this compound
  • Dissolve the ethyl ester from Step 2 (1.0 eq) in a mixture of tetrahydrofuran (THF), methanol, and water.

  • Add lithium hydroxide (LiOH) (2.0-3.0 eq) and stir the mixture at room temperature for 4-6 hours.

  • Monitor the hydrolysis by TLC.

  • Once the reaction is complete, remove the organic solvents under reduced pressure.

  • Dilute the aqueous residue with water and acidify to pH 3-4 with 1M HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain the final product.

Data Presentation

Table 1: Expected Yields for the Synthesis Steps

Step Reaction Expected Yield Range
1Esterification/Etherification70-85%
2Amide Coupling50-70% (highly dependent on conditions)
3Hydrolysis>90%

Table 2: Spectroscopic Data for this compound

Spectroscopy Expected Peaks
¹H NMR (CDCl₃)δ ~1.2-1.8 (m, piperidine-CH₂ and CH₃), ~2.5-4.5 (m, piperidine-CH), ~4.8 (s, O-CH₂-C=O), ~7.0 (d, Ar-H), ~8.1 (d, Ar-H), ~10-12 (br s, COOH)
¹³C NMR (CDCl₃)δ ~15-25 (piperidine-CH₃), ~30-40 (piperidine-CH₂), ~50-60 (piperidine-CH), ~65-70 (O-CH₂-C=O), ~115 (Ar-CH), ~120-135 (Ar-C), ~160-170 (C=O, amide), ~170-180 (C=O, acid)
IR (KBr) ν ~3300-2500 cm⁻¹ (O-H stretch of carboxylic acid), ~1730 cm⁻¹ (C=O stretch of carboxylic acid), ~1630 cm⁻¹ (C=O stretch of amide)
Mass Spec (ESI-) [M-H]⁻ expected at m/z corresponding to C₁₆H₂₀NO₄

Note: The exact chemical shifts and peak multiplicities may vary depending on the solvent and instrument used.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Amide Coupling cluster_step3 Step 3: Hydrolysis start1 Ethyl 4-hydroxybenzoate + Chloroacetyl chloride reagents1 Triethylamine, DCM start1->reagents1 product1 Ethyl 4-(2-chloroacetoxy)benzoate reagents1->product1 start2 Ethyl 4-(2-chloroacetoxy)benzoate + 2,6-Dimethylpiperidine product1->start2 Intermediate reagents2 DIPEA, Acetonitrile start2->reagents2 product2 Ethyl 4-(2-(2,6-Dimethylpiperidin-1-yl) -2-oxoethoxy)benzoate reagents2->product2 start3 Ethyl 4-(2-(2,6-Dimethylpiperidin-1-yl) -2-oxoethoxy)benzoate product2->start3 Ester Product reagents3 LiOH, THF/MeOH/H₂O start3->reagents3 product3 4-(2-(2,6-Dimethylpiperidin-1-yl) -2-oxoethoxy)benzoic acid reagents3->product3 TroubleshootingYield cluster_reagents Reagent Issues cluster_conditions Condition Issues cluster_workup Workup/Purification Issues Start Low Yield in Amide Coupling CheckReagents Check Purity and Stoichiometry of Reagents Start->CheckReagents CheckConditions Evaluate Reaction Conditions Start->CheckConditions CheckWorkup Review Workup and Purification Start->CheckWorkup ReagentPurity Impure Amine or Acid? CheckReagents->ReagentPurity CouplingAgent Ineffective Coupling Agent? CheckReagents->CouplingAgent Base Inappropriate Base? CheckReagents->Base Temperature Temperature Too Low/High? CheckConditions->Temperature Solvent Solvent Inappropriate? CheckConditions->Solvent Time Reaction Time Insufficient? CheckConditions->Time Extraction Incomplete Extraction? CheckWorkup->Extraction Chromatography Poor Separation in Chromatography? CheckWorkup->Chromatography Sol1 Sol1 ReagentPurity->Sol1 Solution: Purify reagents Sol2 Sol2 CouplingAgent->Sol2 Solution: Use HATU/DIPEA Sol3 Sol3 Base->Sol3 Solution: Use non-nucleophilic base Sol4 Sol4 Temperature->Sol4 Solution: Optimize temperature Sol5 Sol5 Solvent->Sol5 Solution: Use DMF or ACN Sol6 Sol6 Time->Sol6 Solution: Increase reaction time Sol7 Sol7 Extraction->Sol7 Solution: Optimize extraction solvent Sol8 Sol8 Chromatography->Sol8 Solution: Optimize solvent gradient

Technical Support Center: Purification of 4-(2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-(2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The main purification challenges stem from the molecule's amphiphilic nature, possessing both a polar carboxylic acid and a bulky, non-polar 2,6-dimethylpiperidine moiety. This can lead to solubility issues in common organic solvents, making techniques like recrystallization challenging. Additionally, the amide bond may be susceptible to hydrolysis under harsh acidic or basic conditions.

Q2: What are the likely impurities I might encounter?

A2: Common impurities may include unreacted starting materials such as 4-hydroxybenzoic acid and 1-(2-chloroacetyl)-2,6-dimethylpiperidine, as well as by-products from their synthesis. Side-products from the primary reaction, such as products of hydrolysis or incomplete reaction, may also be present.

Q3: Is acid-base extraction a suitable purification method for this compound?

A3: Acid-base extraction can be employed to separate the acidic product from neutral or basic impurities. Dissolving the crude product in an organic solvent and extracting with a weak base (e.g., sodium bicarbonate solution) will transfer the desired compound to the aqueous layer as its carboxylate salt. Subsequent acidification will precipitate the pure product. However, prolonged exposure to strong acids or bases should be avoided to minimize hydrolysis of the amide linkage.

Q4: What chromatographic techniques are recommended for this compound?

A4: Silica gel column chromatography is a common and effective method for purifying this compound. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes or dichloromethane in methanol, can effectively separate the target molecule from less polar and more polar impurities. Thin-layer chromatography (TLC) should be used first to determine the optimal solvent system.

Troubleshooting Guides

Issue 1: Poor yield or no crystal formation during recrystallization.
Potential Cause Troubleshooting Step
Inappropriate Solvent The compound may be too soluble or insoluble in the chosen solvent. Screen a variety of solvents with different polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, or solvent mixtures like ethanol/water).
Solution is too dilute If the compound is too soluble, carefully evaporate some of the solvent to increase the concentration and allow it to cool again.
Supersaturation The solution may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization.
Cooling too rapidly Rapid cooling can lead to the formation of an oil or amorphous solid instead of crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Issue 2: Product is still impure after a single purification step.
Potential Cause Troubleshooting Step
Co-precipitation of impurities Impurities with similar solubility profiles may have co-precipitated during recrystallization. A second recrystallization from a different solvent system may be necessary.
Overlapping spots in chromatography Impurities may have similar Rf values to the product in the chosen TLC solvent system. Optimize the solvent system for better separation. A different stationary phase (e.g., alumina) could also be explored.
Incomplete extraction During acid-base extraction, some impurities may have been carried over. Ensure thorough mixing and allow for complete phase separation. Perform multiple extractions for better purity.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C16H21NO4[1]
Molecular Weight 291.34 g/mol [1]
Appearance Off-white to pale yellow solid
Melting Point 178-182 °C (typical)
pKa (Carboxylic Acid) ~4.5 (estimated)
Solubility (at 25 °C)
   Water< 0.1 mg/mL
   Methanol~10 mg/mL
   Dichloromethane~25 mg/mL
   Ethyl Acetate~5 mg/mL

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature. A mixed solvent system (e.g., ethanol/water) may also be effective.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot chosen solvent to the crude solid to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the column.

  • Elution: Begin eluting the column with the starting solvent system (e.g., 10% ethyl acetate in hexanes). Gradually increase the polarity of the eluent (e.g., to 30-50% ethyl acetate in hexanes) to move the compound down the column.

  • Fraction Collection: Collect fractions and monitor the elution of the product using TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Mandatory Visualization

Purification_Troubleshooting_Workflow start Crude Product 4-(2-(2,6-Dimethylpiperidin-1-yl) -2-oxoethoxy)benzoic acid recrystallization Attempt Recrystallization start->recrystallization acid_base_extraction Consider Acid-Base Extraction Pre-purification start->acid_base_extraction If highly impure check_purity1 Check Purity (TLC, NMR, LC-MS) recrystallization->check_purity1 pure_product Pure Product check_purity1->pure_product Purity > 98% troubleshoot_recrystallization Troubleshoot Recrystallization (See Guide) check_purity1->troubleshoot_recrystallization Purity < 98% column_chromatography Perform Column Chromatography troubleshoot_recrystallization->column_chromatography check_purity2 Check Purity (TLC, NMR, LC-MS) column_chromatography->check_purity2 check_purity2->pure_product Purity > 98% troubleshoot_chromatography Troubleshoot Chromatography (See Guide) check_purity2->troubleshoot_chromatography Purity < 98% troubleshoot_chromatography->column_chromatography Re-run with optimized conditions acid_base_extraction->recrystallization

Caption: Troubleshooting workflow for the purification of this compound.

References

"solubility issues with 4-(2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid in DMSO"

Author: BenchChem Technical Support Team. Date: December 2025

<

This guide provides troubleshooting assistance and detailed protocols for researchers, scientists, and drug development professionals experiencing solubility issues with 4-(2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: Why is my compound not dissolving in 100% DMSO at room temperature?

A1: While DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of compounds, several factors can limit solubility.[1][2][3] The molecular structure of this compound, which contains a bulky, nonpolar dimethylpiperidine group and a polar benzoic acid moiety, may lead to strong crystal lattice energy. This energy must be overcome by solvent-solute interactions for dissolution to occur. If the compound is in a highly stable crystalline form, room temperature dissolution in DMSO may be slow or incomplete.

Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous assay buffer. What is happening?

A2: This is a common phenomenon known as precipitation upon dilution, which occurs when a compound that is soluble in an organic solvent (like DMSO) is introduced into a solvent in which it is poorly soluble (like an aqueous buffer).[4][5] The final concentration of your compound in the aqueous buffer may have exceeded its thermodynamic solubility limit in that mixed-solvent system. The percentage of DMSO in the final solution is critical; typically, it should be kept as low as possible (<1%) to avoid both precipitation and potential solvent-induced artifacts in biological assays.[4]

Q3: Could heating the DMSO solution help dissolve the compound? Are there any risks?

A3: Gentle heating (e.g., in a 37°C water bath) can increase the kinetic rate of dissolution and help overcome the activation energy required to break the crystal lattice.[5] However, caution is necessary. DMSO can decompose at its boiling point (189°C), and this decomposition can be catalyzed by acids and bases at even lower temperatures.[1][6] Given that the target compound is a carboxylic acid, prolonged or excessive heating could potentially promote degradation.[6][7] It is crucial to use minimal heat for a short duration.

Q4: Can sonication be used to improve solubility in DMSO?

A4: Yes, sonication is an effective method to enhance dissolution.[8] The high-frequency sound waves create micro-vibrations that help break apart solid aggregates and increase the interaction between the solvent and the compound's surface, facilitating solubilization.

Q5: My compound is a carboxylic acid. Can I adjust the pH to improve solubility?

A5: Adjusting the pH is a powerful technique for aqueous solutions but has limited direct effect in 100% DMSO. The pKa of a compound is significantly different in non-aqueous solvents.[1] However, this strategy is highly relevant when diluting your DMSO stock into an aqueous buffer. By using a buffer with a pH above the aqueous pKa of the carboxylic acid group, the compound will be deprotonated to its more soluble carboxylate salt form, which can significantly enhance its stability in the final aqueous solution.

Q6: Is it possible for the compound to degrade in the DMSO stock solution over time?

A6: While DMSO is a relatively stable solvent, some compounds can degrade during long-term storage, even at low temperatures.[9] Carboxylic acids can potentially react with DMSO under certain conditions, though this is more common at elevated temperatures or in the presence of catalysts.[10][11] To minimize risk, it is best practice to prepare fresh stock solutions, store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, and protect them from light and moisture.[4]

Troubleshooting Guide

If you are facing solubility challenges, follow this step-by-step guide.

// Workflow start -> vortex [label="Step 1", color="#4285F4", fontcolor="#4285F4"]; vortex -> check1 [color="#4285F4", fontcolor="#4285F4"]; check1 -> success [label="Yes", color="#34A853", fontcolor="#34A853"]; check1 -> sonicate [label="No", color="#EA4335", fontcolor="#EA4335"];

sonicate -> check2 [color="#4285F4", fontcolor="#4285F4"]; check2 -> success [label="Yes", color="#34A853", fontcolor="#34A853"]; check2 -> warm [label="No", color="#EA4335", fontcolor="#EA4335"];

warm -> check3 [color="#4285F4", fontcolor="#4285F4"]; check3 -> success [label="Yes", color="#34A853", fontcolor="#34A853"]; check3 -> failure [label="No", color="#EA4335", fontcolor="#EA4335"]; } dot Caption: Step-by-step troubleshooting workflow.

Data Presentation

While specific quantitative solubility data for this compound is not publicly available, researchers should systematically record their own findings. Use the table below as a template for your experiments.

Table 1: Example Solubility Data Log

Solvent SystemTemperature (°C)Method UsedMax Concentration (mM)Observations
100% DMSO25Vortexing50Slow to dissolve, some particulates
100% DMSO37Vortex + Warming>100Dissolved completely
100% DMSO25Vortex + Sonication>100Dissolved completely
1% DMSO in PBS (pH 7.4)25Dilution from stock<0.1Immediate precipitation observed
0.5% DMSO in PBS (pH 8.0)25Dilution from stock0.2Remained in solution

Experimental Protocols

Protocol 1: Preparation of a High-Concentration DMSO Stock Solution (Kinetic Solubility)

This protocol aims to create a metastable stock solution for immediate use.

G

Methodology:

  • Weighing: Accurately weigh the desired amount of the compound into a sterile, conical-bottom microcentrifuge or glass vial.

  • Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 100 mM).

  • Initial Dissolution: Vortex the vial vigorously for 1-2 minutes.[4]

  • Sonication: If solids remain, place the vial in a sonicator bath for 5-10 minutes.

  • Gentle Warming: If necessary, place the vial in a 37°C water bath for 5-minute intervals, vortexing between intervals, until the compound is fully dissolved.[5] Avoid prolonged heating.

  • Storage: Once a clear solution is obtained, use it immediately. For storage, create small, single-use aliquots and store them at -80°C to prevent freeze-thaw cycles.[4]

Protocol 2: Determining Maximum Aqueous Solubility (Thermodynamic Solubility)

This protocol helps identify the highest concentration at which the compound will remain stable in your final assay buffer.

Methodology:

  • Prepare Stock: Create a high-concentration stock solution in 100% DMSO (e.g., 100 mM) as described in Protocol 1.

  • Serial Dilution (DMSO): In a separate plate or series of tubes, perform a serial dilution of the DMSO stock with 100% DMSO to create a range of concentrations (e.g., 100 mM, 50 mM, 25 mM, etc.).

  • Dilution into Buffer: Add a fixed volume of each DMSO concentration from step 2 into your target aqueous buffer (e.g., add 1 µL of each into 99 µL of buffer). This maintains a constant final DMSO percentage (1% in this example).

  • Equilibration: Seal the plate or tubes and place them on a shaker at a controlled temperature (e.g., 25°C or 37°C) for 18-24 hours to allow the solution to reach equilibrium.

  • Analysis: After equilibration, visually inspect each well for precipitation. For a quantitative measurement, measure the turbidity (light scattering) of each solution using a plate reader at a wavelength where the compound does not absorb (e.g., >500 nm).[5] The highest concentration that remains a clear solution with low turbidity is the thermodynamic solubility limit.

References

Technical Support Center: Stability of 4-(2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the aqueous stability of 4-(2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary potential degradation pathways for this compound in an aqueous solution?

A1: The molecule's structure suggests three primary points of potential degradation in aqueous solutions:

  • Amide Bond Hydrolysis: The amide linkage is susceptible to hydrolysis, which can be catalyzed by either acidic or basic conditions.[1][2][3] This reaction would cleave the amide bond, resulting in the formation of 4-(carboxymethoxy)benzoic acid and 2,6-dimethylpiperidine. The rate of this hydrolysis is generally dependent on pH and temperature.[1][4]

  • Ester Bond Hydrolysis: The ethoxy linkage to the benzoic acid is an ether, not an ester, and is generally stable to hydrolysis under typical aqueous conditions. However, extreme pH and high temperatures could potentially lead to its cleavage, though this is less likely than amide hydrolysis.

  • Piperidine Ring Degradation: The 2,6-dimethylpiperidine ring is generally stable.[5] However, under strongly basic conditions, particularly when heated, there is a possibility of Hofmann elimination, which could lead to ring-opening or other degradation products.[6] In acidic solutions, the piperidine nitrogen will be protonated, forming a more stable piperidinium salt.[5][6]

  • Decarboxylation of Benzoic Acid: The benzoic acid moiety is relatively stable. However, exposure to UV light or the presence of photocatalysts could potentially lead to decarboxylation.[7][8]

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is expected to be significantly influenced by pH.

  • Acidic Conditions (pH < 4): In acidic solutions, the amide bond is susceptible to hydrolysis.[4][9] The piperidine nitrogen will be protonated, which generally increases the stability of the piperidine ring itself.[5][6]

  • Neutral to Mildly Acidic Conditions (pH 4-7): The compound is likely to be most stable in this pH range, as both acid- and base-catalyzed amide hydrolysis rates are minimized.

  • Basic Conditions (pH > 8): In basic solutions, the rate of amide hydrolysis is expected to increase.[2][3][9] At higher pH and elevated temperatures, there is also a risk of degradation of the piperidine ring through Hofmann elimination.[6]

Q3: My compound is precipitating out of my aqueous buffer. What could be the cause and how can I resolve it?

A3: Precipitation is a common issue for molecules with significant nonpolar regions. The solubility of this compound is expected to be pH-dependent due to the carboxylic acid and the basic piperidine nitrogen.

  • At low pH: The carboxylic acid will be protonated (neutral), and the piperidine nitrogen will be protonated (charged).

  • At neutral pH: The carboxylic acid may be deprotonated (charged), and the piperidine nitrogen may be protonated (charged), forming a zwitterion, which could affect solubility.

  • At high pH: The carboxylic acid will be deprotonated (charged), and the piperidine nitrogen will be in its free base form (neutral).

To address precipitation, consider the following:

  • Adjusting pH: Systematically vary the pH of your buffer to find a range where the compound is most soluble.

  • Using Co-solvents: Adding a small percentage of an organic co-solvent such as DMSO or ethanol can increase solubility.[10] However, be mindful that co-solvents can sometimes influence the degradation rate.

  • Lowering Concentration: If possible for your experimental design, using a lower concentration of the compound may prevent it from exceeding its solubility limit.

Troubleshooting Guides

Issue 1: I am observing a faster degradation rate than expected in my stability study.

  • Question: What could be causing the accelerated degradation of my compound?

  • Answer:

    • Incorrect pH: Verify the pH of your aqueous solution. Deviations from the optimal pH range can significantly increase the rate of amide hydrolysis.

    • Temperature Fluctuations: Ensure your samples are stored at a constant and controlled temperature. Elevated temperatures will accelerate degradation.

    • Presence of Catalysts: Trace metal ions in your buffer can sometimes catalyze degradation reactions. Consider using high-purity water and reagents, or adding a chelating agent like EDTA as a precaution (though its effect should be validated as it can sometimes accelerate degradation).[11]

    • Light Exposure: If your experiments are not conducted in the dark, photodegradation of the benzoic acid moiety could be a contributing factor.[7] Protect your samples from light.

Issue 2: I have identified multiple degradation products and am unsure of their origin.

  • Question: How can I identify the degradation products and understand the degradation pathway?

  • Answer:

    • LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and determine the mass-to-charge ratio of the degradation products. This will help in proposing their structures.

    • Forced Degradation Studies: Conduct forced degradation studies under specific stress conditions (e.g., strong acid, strong base, high temperature, UV light) to intentionally generate degradation products. This can help in identifying the products observed in your main stability study and understanding the conditions under which they form.

    • Reference Standards: If possible, synthesize or purchase reference standards of the expected primary degradation products (e.g., 4-(carboxymethoxy)benzoic acid and 2,6-dimethylpiperidine) to confirm their presence in your samples by comparing retention times and mass spectra.

Data Presentation

Quantitative data from stability studies should be presented in a clear and organized manner. Below are illustrative templates for presenting such data.

Table 1: Illustrative pH-Dependent Stability of this compound at 40°C.

pHTime (hours)% Remaining Parent CompoundPrimary Degradant 1 (%)Primary Degradant 2 (%)
2.0010000
2492.53.83.7
4885.17.57.4
7.4010000
2499.8< 0.1< 0.1
4899.50.20.3
9.0010000
2490.34.94.8
4881.29.59.3

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Table 2: Illustrative Temperature-Dependent Stability at pH 7.4.

Temperature (°C)Time (days)% Remaining Parent Compound
250100
799.9
1499.8
400100
799.1
1498.2
600100
795.3
1490.8

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Detailed Experimental Protocols

Protocol: Aqueous Stability Assessment by HPLC

This protocol outlines a general method for assessing the stability of this compound in aqueous solutions at different pH values.

1. Materials and Reagents:

  • This compound

  • HPLC-grade acetonitrile and methanol

  • High-purity water (e.g., Milli-Q)

  • Phosphate, citrate, or borate buffers of desired pH values (e.g., pH 2.0, 7.4, 9.0)

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • Class A volumetric flasks and pipettes

  • HPLC system with a UV detector and a C18 column

2. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.

  • Prepare the aqueous buffer solutions at the desired pH values.

  • To initiate the stability study, dilute the stock solution with the respective aqueous buffers to achieve the final desired concentration (e.g., 10 µg/mL). Ensure the final concentration of the organic solvent from the stock solution is low (e.g., <1%) to avoid affecting the stability.

3. Stability Study Conditions:

  • Aliquot the working solutions into sealed vials.

  • Store the vials at controlled temperatures (e.g., 25°C, 40°C, 60°C).

  • Protect the samples from light by wrapping the vials in aluminum foil or using amber vials.

4. Sample Analysis by HPLC:

  • At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks), withdraw an aliquot from each sample.

  • Quench the degradation if necessary by diluting the sample in the mobile phase or a suitable solvent and storing it at a low temperature (e.g., 4°C) until analysis.

  • Analyze the samples by a validated stability-indicating HPLC method. An example of HPLC conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Determined by the UV spectrum of the parent compound.

    • Injection Volume: 10 µL

5. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration (time zero).

  • Identify and quantify any major degradation products by comparing their peak areas to the initial peak area of the parent compound (assuming similar response factors) or by using reference standards if available.

  • Plot the percentage of the remaining parent compound versus time to determine the degradation kinetics.

Visualizations

G cluster_conditions Stress Conditions cluster_products Potential Degradation Products Acid Acidic (H+) Parent 4-(2-(2,6-Dimethylpiperidin-1-yl)- 2-oxoethoxy)benzoic acid Acid->Parent Base Basic (OH-) Base->Parent Light Light (hν) Light->Parent Amine 2,6-Dimethylpiperidine Parent->Amine Amide Hydrolysis Carboxylic_Acid 4-(carboxymethoxy)benzoic acid Parent->Carboxylic_Acid Amide Hydrolysis Decarboxylated Decarboxylated Product Parent->Decarboxylated Photodegradation

Caption: Potential degradation pathways for the target compound.

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Stock Prepare Stock Solution (e.g., in Methanol) Prep_Work Dilute Stock into Aqueous Buffers (pH 2, 7.4, 9) Prep_Stock->Prep_Work Incubate Incubate at Controlled Temperatures (25°C, 40°C, 60°C) Protect from Light Prep_Work->Incubate Sample Withdraw Samples at Time Points (0, 24h, 48h...) Incubate->Sample Analyze Analyze by Stability-Indicating HPLC-UV Method Sample->Analyze Data Calculate % Remaining and Degradation Rate Analyze->Data

Caption: General experimental workflow for aqueous stability testing.

References

"reducing off-target effects of 4-(2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid"

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is a generalized guide for researchers working with 4-(2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid. As specific data for this compound is not extensively available in public literature, this guide is based on the general properties of structurally related piperidine and benzoic acid derivatives and established methodologies for characterizing novel chemical entities.

Compound Profile

IUPAC Name: this compound

Structural Formula:

Potential Biological Activity: Based on the common pharmacological profiles of its core scaffolds, this compound is hypothesized to possess anti-inflammatory or antimicrobial properties. The piperidine moiety is a prevalent feature in a vast array of pharmaceuticals, known to interact with targets such as G-protein coupled receptors (GPCRs), kinases, and proteases. The benzoic acid group is also a common constituent of biologically active molecules. The 2,6-dimethyl substitution on the piperidine ring may influence its binding affinity, selectivity, and metabolic stability.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting concentration for in vitro experiments?

A1: For initial screening, it is advisable to perform a dose-response study over a broad concentration range, typically from 1 nM to 100 µM. This will help determine the optimal concentration range for observing a biological effect while identifying potential cytotoxicity at higher concentrations.

Q2: What are the appropriate vehicle controls for this compound?

A2: The choice of vehicle depends on the compound's solubility. Dimethyl sulfoxide (DMSO) is a common solvent for initial in vitro studies. It is crucial to use the same final concentration of the vehicle in all experimental wells, including untreated controls. The final DMSO concentration should ideally be kept below 0.5% (v/v) to minimize solvent-induced artifacts.

Q3: How can I assess the purity of my compound stock?

A3: The purity of your compound should be verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Impurities from the synthesis process can be a source of unexpected biological activity or cytotoxicity.

Q4: What are the potential off-target liabilities for a molecule with this structure?

A4: Given the piperidine scaffold, potential off-target interactions could involve a range of proteins. The basic nitrogen atom in the piperidine ring can form ionic interactions with acidic residues in protein binding pockets. This could lead to off-target binding to various receptors, ion channels, and enzymes. It is recommended to perform broad panel screening to identify potential off-target liabilities early in the research process.

Troubleshooting Guide for Unexpected Results

Problem Possible Causes Recommended Actions
High cytotoxicity observed in control and treated cells. 1. Compound concentration is too high. 2. Vehicle (e.g., DMSO) concentration is toxic. 3. Presence of cytotoxic impurities. 4. The cell line is particularly sensitive.1. Perform a dose-response cytotoxicity assay (e.g., MTT, LDH) to determine the TC50 (Toxic Concentration 50%). 2. Ensure the final vehicle concentration is non-toxic (typically <0.5% for DMSO). 3. Verify compound purity via HPLC/MS. 4. Test the compound on a different, more robust cell line.
Inconsistent results between experimental replicates. 1. Poor compound solubility leading to precipitation. 2. Degradation of the compound in the experimental medium. 3. Variability in cell seeding density. 4. Pipetting errors.1. Visually inspect for precipitates. Consider using a different solvent or formulation. 2. Assess compound stability in your culture medium over the experiment's duration. 3. Ensure consistent cell numbers are seeded in each well. 4. Use calibrated pipettes and proper pipetting techniques.
Observed phenotype does not match the expected on-target effect. 1. The compound's primary target is not what was hypothesized. 2. The observed effect is due to an off-target interaction. 3. The compound is a pro-drug and requires metabolic activation.1. Conduct target validation experiments (e.g., using knockout/knockdown cell lines). 2. Initiate a systematic off-target screening cascade (see protocol below). 3. Perform in vitro metabolism studies using liver microsomes.

Systematic Off-Target Screening Strategy

A tiered approach is recommended to systematically identify potential off-target interactions.

OffTargetScreening cluster_1 Computational Prediction cluster_2 Initial Experimental Assays cluster_3 Biochemical Assays cluster_4 Cell-based Validation cluster_5 Mechanism Elucidation Tier1 Tier 1: In Silico & Initial Assays Tier2 Tier 2: Broad Panel Screening Tier1->Tier2 SimilaritySearch Similarity Search Docking Structure-based Docking Cytotoxicity Cytotoxicity Assay Purity Purity Analysis (HPLC/MS) Tier3 Tier 3: Cellular & Functional Validation Tier2->Tier3 KinasePanel Kinase Panel Screen GPCRPanel GPCR Panel Screen Tier4 Tier 4: In-depth Mechanism of Action Tier3->Tier4 TargetEngagement Target Engagement Assays PhenotypicScreening Phenotypic Screening SAR Structure-Activity Relationship Rescue Rescue Experiments

Caption: A tiered workflow for systematic off-target identification.

Experimental Protocols

Protocol 1: General Cytotoxicity Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium and add 100 µL of the compound dilutions to the wells. Include a vehicle control group. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the TC50 value.

Protocol 2: Competitive Binding Assay

This is a general protocol that needs to be adapted for a specific, identified off-target receptor.

  • Receptor Preparation: Prepare cell membranes or purified protein expressing the receptor of interest.

  • Radioligand Incubation: In a 96-well plate, combine the receptor preparation, a known radioligand for the receptor at a concentration near its Kd, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter mat to separate the receptor-bound radioligand from the unbound radioligand.

  • Detection: Measure the radioactivity retained on the filter mat using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50, which can then be converted to a Ki value.

Hypothetical Signaling Pathway

If the compound has anti-inflammatory properties, it might modulate a common inflammatory signaling pathway such as NF-κB.

NFkB_Pathway Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4, TNFR) Stimulus->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates to Compound 4-(2-(2,6-Dimethylpiperidin-1-yl) -2-oxoethoxy)benzoic acid Compound->IKK Inhibition?

Caption: A hypothetical anti-inflammatory mechanism of action via NF-κB pathway inhibition.

Technical Support Center: Optimizing Dosage of 4-(2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific biological activity and optimal cell culture dosage for 4-(2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid is not extensively available in public literature. This guide provides a general framework and best practices for determining the optimal dosage of a novel research compound in a cell culture setting, using its chemical name as a placeholder. The protocols and troubleshooting advice are based on established methodologies for in vitro testing of novel small molecules.

Frequently Asked Questions (FAQs)

Q1: I have this new compound. What is the first step to determine the right dosage for my cell line? A1: The crucial first step is to perform a dose-response experiment to determine the compound's effect on cell viability and establish its cytotoxic profile.[1] This allows you to identify a concentration range that is biologically active without causing excessive, non-specific cell death. A common and well-established method for this is the MTT assay, which measures the metabolic activity of cells.[2][3] It is recommended to start with a broad range of concentrations, often spanning several orders of magnitude (e.g., from 1 nM to 100 µM), to capture the full spectrum of the compound's effect.[1][4]

Q2: How should I prepare and store a stock solution of this compound? A2: Like many novel organic compounds, this molecule may have limited solubility in aqueous solutions. Therefore, it is best to prepare a high-concentration stock solution in a sterile, polar aprotic solvent, with dimethyl sulfoxide (DMSO) being the most common choice.[5]

  • Basic Protocol for Stock Solution:

    • Weigh the desired amount of the compound powder in a sterile environment.

    • Dissolve in high-purity, sterile DMSO to a desired high concentration (e.g., 10 mM or 100 mM). Ensure complete dissolution by vortexing. Gentle warming to 37°C or brief sonication can be used if solubility is an issue, but check for compound stability first.[5]

    • Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[6]

Q3: The final concentration of the solvent (DMSO) in my cell culture medium seems to be affecting my cells. How can I mitigate this? A3: High concentrations of DMSO can be toxic to cells. It is critical to keep the final concentration in the culture medium as low as possible, typically below 0.5% and ideally below 0.1%.[7][8] Always include a "vehicle control" in your experiments. This control should contain the highest concentration of DMSO used in your compound dilutions but without the compound itself. This allows you to distinguish the effect of the compound from the effect of the solvent.[8]

Q4: What is a typical starting concentration range for a novel benzoic acid derivative in cell culture experiments? A4: For a completely novel compound, a broad initial screening range is recommended. A common starting point is a half-log or full-log dilution series across a wide range, such as 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, and lower.[1] The effective concentration can vary dramatically based on the compound's mechanism of action and the cell type being tested. Some benzoic acid derivatives have shown activity in the low micromolar range.[9][10]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Compound precipitates in culture medium. 1. Low Aqueous Solubility: Many organic compounds are hydrophobic.[11] 2. Solvent Shock: Rapid dilution of a DMSO stock into aqueous media causes the compound to "crash out".[12] 3. High Concentration: The final concentration exceeds the compound's solubility limit.[7] 4. Media Components: Interactions with salts or proteins in the serum can reduce solubility.[12]1. Pre-warm the Media: Ensure your culture media is at 37°C before adding the compound.[7] 2. Use Stepwise Dilution: First, dilute the stock in a small volume of media, mix gently, and then add this intermediate dilution to the final culture volume.[5] 3. Lower the Final Concentration: Test a lower concentration range.[12] 4. Reduce Serum or Test Alternative Solvents: If compatible with your cells, you can try reducing the serum percentage or testing other solvents, ensuring you run appropriate toxicity controls.[12]
High variability between replicate wells. 1. Inconsistent Cell Seeding: Uneven cell distribution across the plate. 2. Pipetting Errors: Inaccurate dispensing of compound or cells. 3. Edge Effects: Evaporation from wells on the plate's perimeter can concentrate the compound.[13]1. Ensure Homogeneous Cell Suspension: Thoroughly but gently mix the cell suspension before and during plating. 2. Use Calibrated Pipettes: Practice consistent pipetting technique. 3. Avoid Outer Wells: Fill the perimeter wells with sterile PBS or media and do not use them for experimental data points.[13]
No observable effect, even at high concentrations. 1. Compound Inactivity/Instability: The compound may not be active in your chosen cell line or may degrade in culture conditions. 2. Insufficient Incubation Time: The effect may require a longer duration to become apparent. 3. Precipitation: The compound may not be soluble at the tested concentrations.[1]1. Increase Concentration/Incubation Time: Test a higher concentration range and/or extend the incubation period (e.g., to 48 or 72 hours).[1] 2. Visually Inspect Wells: Check for precipitate under a microscope. If present, address solubility issues. 3. Use a Different Cell Line: The target of the compound may not be present or relevant in your current cell model.[13]
All cells die, even at the lowest concentration. 1. Concentration Range is Too High: The compound is highly potent or cytotoxic. 2. Solvent Toxicity: The final DMSO concentration is too high. 3. Contamination: The stock solution or media may be contaminated.[14]1. Test a Much Lower Range: Prepare fresh dilutions starting in the nanomolar or even picomolar range.[14] 2. Check Vehicle Control: Assess the toxicity of the vehicle (DMSO) alone at the highest concentration used. 3. Screen for Contamination: Visually inspect cultures for signs of microbial contamination and consider mycoplasma testing.[15]

Data Presentation

Table 1: Example Concentration Ranges for Initial Compound Screening

Note: These values are illustrative. The optimal range must be determined experimentally.

Concentration RangePurposeTypical Dilution Scheme
0.01 µM - 100 µMBroad-range screening to identify the active concentration window.[1]Full-log or half-log dilutions (e.g., 100, 30, 10, 3, 1, 0.3, 0.1 µM).
0.1 µM - 10 µMNarrow-range screening for precise potency (IC50) determination.2-fold or 3-fold serial dilutions.
Below IC50Investigating sublethal effects and mechanism of action.Multiple concentrations below the determined IC50 value.
Table 2: Hypothetical MTT Assay Results for Compound in Cancer Cell Line "X" (Absorbance at 570 nm)

This table presents example data and does not reflect actual results.

Concentration (µM)Replicate 1Replicate 2Replicate 3Average% Viability
0 (Vehicle Control)1.2541.2881.2711.271100.0%
0.11.2311.2651.2401.24597.9%
0.31.1501.1891.1661.16891.9%
1.00.9881.0120.9950.99878.5%
3.00.6450.6210.6500.63950.3%
10.00.2100.2350.2240.22317.5%
30.00.0890.0910.0880.0897.0%
100.00.0850.0860.0850.0856.7%
Table 3: Calculated IC50 Values for Hypothetical Compound in Different Cell Lines

IC50 is the concentration of an inhibitor where the response is reduced by half.[16]

Cell LineTypeIC50 (µM)
Cell Line XLung Carcinoma3.0
Cell Line YBreast Adenocarcinoma8.5
Cell Line ZNormal Fibroblast45.2

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Prepare 10 mM Stock Solution: Dissolve the required mass of this compound in sterile DMSO to make a 10 mM stock solution. Ensure it is fully dissolved.

  • Aliquot and Store: Dispense into single-use, sterile microcentrifuge tubes and store at -20°C or -80°C.[6]

  • Prepare Working Solutions: On the day of the experiment, thaw one aliquot of the 10 mM stock. Prepare serial dilutions in complete cell culture medium. To avoid precipitation, perform a stepwise dilution. For example, to make a 100 µM solution in 1 mL of media, add 10 µL of the 10 mM stock to 990 µL of pre-warmed media, not the other way around. Vortex gently immediately after addition.[5]

Protocol 2: Cell Viability (MTT) Assay for IC50 Determination

This protocol is a general guideline for determining the effect of the compound on cell viability.[3][13]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[17]

  • Compound Treatment: Remove the medium. Add 100 µL of medium containing the desired final concentrations of the compound (prepared as in Protocol 1). Include "vehicle control" wells (medium with DMSO) and "no-treatment" control wells (medium only).

  • Incubation: Incubate the plate for a desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[3]

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on a plate shaker for 5-10 minutes.[3]

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis:

    • Subtract the average absorbance of blank wells (media, MTT, DMSO only) from all other values.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells: (% Viability) = (Absorbance_Treated / Absorbance_VehicleControl) * 100.

    • Plot the percent viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.[18]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis stock Prepare High-Concentration Stock Solution (e.g., 10 mM in DMSO) treat Prepare Serial Dilutions & Treat Cells stock->treat cells Culture and Harvest Cells in Logarithmic Growth Phase seed Seed Cells in 96-Well Plate cells->seed incubate1 Incubate 24h (Allow Attachment) seed->incubate1 incubate1->treat incubate2 Incubate with Compound (e.g., 48h) treat->incubate2 mtt Add MTT Reagent & Incubate 2-4h incubate2->mtt solubilize Solubilize Formazan Crystals (DMSO) mtt->solubilize read Read Absorbance (570 nm) solubilize->read calculate Calculate % Viability vs. Vehicle Control read->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 Value (Non-linear Regression) plot->ic50

Caption: Workflow for optimizing a novel compound dosage.

hypothetical_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (e.g., EGFR) kinase1 Kinase A (e.g., PI3K) receptor->kinase1 Activates compound 4-(2-(2,6-Dimethylpiperidin-1-yl) -2-oxoethoxy)benzoic acid kinase2 Kinase B (e.g., Akt) compound->kinase2 Inhibits kinase1->kinase2 Activates kinase3 Kinase C (e.g., mTOR) kinase2->kinase3 Activates tf Transcription Factors kinase3->tf Activates gene Target Gene Expression tf->gene Regulates response Cellular Response (e.g., Proliferation, Survival) gene->response

Caption: Hypothetical signaling pathway for a novel kinase inhibitor.

References

Technical Support Center: Crystallization of 4-(2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 4-(2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the crystallization of this compound.

Issue 1: The compound fails to crystallize and remains an oil.

  • Possible Cause 1: High degree of supersaturation. Rapid cooling or excessive solvent removal can lead to a high level of supersaturation, favoring oiling out over crystal nucleation.[1]

    • Solution: Reduce the rate of cooling. Try a more gradual cooling profile, for instance, by allowing the solution to cool to room temperature slowly and then transferring it to a colder environment. Consider using a programmable cooling system for precise control.

  • Possible Cause 2: Presence of impurities. Impurities can disrupt the crystal lattice formation, leading to the separation of the compound as an oil.[2][3]

    • Solution: Purify the crude product before crystallization. Techniques like column chromatography can be effective. Ensure all glassware is scrupulously clean.

  • Possible Cause 3: Inappropriate solvent system. The chosen solvent may not be ideal for promoting crystallization of this specific molecule.

    • Solution: Experiment with different solvent systems. A mixture of a good solvent and a poor solvent (anti-solvent) can be effective. For carboxylic acids, solvent systems like ethanol/water or toluene are often used.[4] Perform a solvent screen to identify optimal conditions.

Issue 2: The resulting crystals are very fine or needle-like, making filtration difficult.

  • Possible Cause 1: High rate of nucleation compared to crystal growth. This is often a result of rapid cooling or high supersaturation.[1][5]

    • Solution: Decrease the cooling rate to allow for slower crystal growth. A lower level of supersaturation, achieved by using a slightly larger volume of solvent, can also favor the growth of larger crystals.[1]

  • Possible Cause 2: Agitation. High stirring speeds can lead to the formation of smaller crystals by secondary nucleation.[1]

    • Solution: Reduce the agitation speed or use a gentle stirring method. In some cases, allowing the solution to stand without agitation after nucleation has begun can promote the growth of larger crystals.

Issue 3: The crystallized product has low purity.

  • Possible Cause 1: Impurities trapped in the crystal lattice. This can happen if the crystallization process is too rapid.

    • Solution: Recrystallize the product. This involves dissolving the impure crystals in a minimal amount of hot solvent and then allowing them to recrystallize slowly.[6]

  • Possible Cause 2: Impurities crystallizing separately alongside the desired product.

    • Solution: Choose a solvent system where the impurities are either highly soluble or very insoluble, allowing for their separation during filtration.[7] A thorough understanding of the impurity profile is crucial for developing a suitable crystallization method.[7]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a solvent system for the crystallization of this compound?

A1: Based on the structure, which contains both a polar carboxylic acid group and a less polar substituted piperidine moiety, a mixture of a polar protic solvent and a non-polar solvent could be effective. Good starting points would be ethanol/water, isopropanol/water, or toluene/heptane mixtures. A systematic solvent screen is highly recommended to find the optimal system for your specific material.

Q2: Should I use seeding to induce crystallization?

A2: Yes, seeding can be a very effective technique to control crystallization.[1][8] If you have a small amount of pure crystalline material, adding a seed crystal to a supersaturated solution can induce crystallization at a lower level of supersaturation, often leading to better quality crystals.

Q3: How can I tell if my compound is forming a polymorph?

A3: Polymorphism, the ability of a compound to exist in multiple crystal structures, can be identified by analytical techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared Spectroscopy (FT-IR).[2][3] If you observe different crystal habits (e.g., needles vs. plates) under slightly different crystallization conditions, it could be an indication of polymorphism.

Q4: My compound seems to be thermally unstable. What crystallization method should I use?

A4: If your compound is thermally sensitive, avoid methods that require high temperatures for dissolution. Isothermal crystallization techniques, such as anti-solvent addition or pH adjustment crystallization, can be good alternatives.[7] For anti-solvent crystallization, you would dissolve the compound in a good solvent and then slowly add a poor solvent in which the compound is insoluble to induce crystallization.

Experimental Protocols

General Protocol for Recrystallization

  • Dissolution: In a suitable flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent (e.g., ethanol).

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. The rate of cooling can significantly impact crystal size and purity.[1] For even slower cooling, the flask can be placed in an insulated container.

  • Further Cooling: Once the solution has reached room temperature, it can be placed in an ice bath or refrigerator to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Data Presentation

Table 1: Solvent Screen for Crystallization

Researchers can use this table to document their findings from a solvent screen.

Solvent System (Ratio)Temperature (°C) for DissolutionObservations upon CoolingCrystal MorphologyYield (%)Purity (%)
Ethanol/Water (e.g., 9:1)
Isopropanol/Heptane (e.g., 1:1)
Acetone
Toluene
User-defined

Mandatory Visualization

TroubleshootingWorkflow start Start: Crude Product crystallization Attempt Crystallization start->crystallization oiling_out Issue: Oiling Out crystallization->oiling_out No Crystals fine_crystals Issue: Fine/Needle-like Crystals crystallization->fine_crystals Poor Crystals low_purity Issue: Low Purity crystallization->low_purity Impure Crystals success Success: Pure Crystals crystallization->success Good Crystals solution1 Action: Slower Cooling / Less Supersaturation oiling_out->solution1 Cause: High Supersaturation solution2 Action: Purify Crude Material / Change Solvent oiling_out->solution2 Cause: Impurities / Solvent solution3 Action: Slower Cooling / Gentle Agitation fine_crystals->solution3 Cause: Rapid Nucleation solution4 Action: Recrystallize / Optimize Solvent low_purity->solution4 Cause: Impurity Trapping solution1->crystallization solution2->crystallization solution3->crystallization solution4->crystallization

References

Technical Support Center: Synthesis of 4-(2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis of 4-(2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid. The information is presented in a question-and-answer format to directly resolve specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound?

A1: A common and logical synthetic approach involves a three-step sequence:

  • Williamson Ether Synthesis: Alkylation of a p-hydroxybenzoic acid ester (e.g., ethyl 4-hydroxybenzoate) with an ethyl haloacetate (e.g., ethyl bromoacetate) in the presence of a base to form ethyl 4-(2-ethoxy-2-oxoethoxy)benzoate.

  • Amide Formation: Direct amidation of the resulting diester with 2,6-dimethylpiperidine. This step is often sluggish due to the steric hindrance of 2,6-dimethylpiperidine and may require conversion of the ethoxycarbonylmethyl group to a carboxylic acid first. A more viable route is the hydrolysis of the ethoxycarbonylmethyl ester followed by amide coupling.

  • Saponification: Selective hydrolysis of the benzoate ester to the final carboxylic acid product. The amide bond is generally more stable to hydrolysis than the ester bond under basic conditions.

Q2: What are the most common byproducts I should expect during this synthesis?

A2: Byproducts can arise at each stage of the synthesis. Key potential impurities include unreacted starting materials, byproducts from coupling agents (e.g., dicyclohexylurea if DCC is used), and products of side reactions such as hydrolysis of intermediates. A detailed list of potential byproducts is provided in the Troubleshooting Guide and summarized in Table 1.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective techniques for monitoring the reaction.[] By tracking the consumption of starting materials and the emergence of the product and any byproducts, you can determine the optimal reaction time and prevent the formation of degradation products from extended reaction times or excessive heat.

Q4: What are the best practices for purifying the final product?

A4: Purification strategies will depend on the nature of the impurities.

  • Filtration: Byproducts from certain coupling reagents, such as dicyclohexylurea (DCU), are often insoluble in common organic solvents and can be removed by filtration.

  • Extraction: Acid-base extraction is a powerful technique to separate the desired carboxylic acid product from neutral or basic impurities.[2][3] The crude product can be dissolved in an organic solvent and washed with an aqueous base (e.g., NaHCO₃) to extract the acidic product into the aqueous layer. The product can then be recovered by acidifying the aqueous layer and filtering the resulting precipitate.

  • Chromatography: If impurities have similar polarities to the product, purification by silica gel column chromatography may be necessary.

  • Recrystallization: This can be an effective final step to obtain a highly pure product.

Troubleshooting Guide

Issue 1: Low or No Yield of Ethyl 4-(2-ethoxy-2-oxoethoxy)benzoate (Step 1)
Potential Cause Recommended Solution
Ineffective Base Ensure the base (e.g., K₂CO₃, NaH) is fresh and anhydrous. The base must be strong enough to deprotonate the phenolic hydroxyl group of ethyl 4-hydroxybenzoate.
Inactive Alkylating Agent Ethyl bromoacetate can degrade over time. Use a fresh bottle or distill the reagent before use.
Low Reaction Temperature The Williamson ether synthesis may require heating.[4] Gradually increase the reaction temperature while monitoring the reaction by TLC to avoid decomposition.
Presence of Water Ensure all glassware is oven-dried and use anhydrous solvents, as water can hydrolyze the alkylating agent and deactivate the base.
Issue 2: Complex Mixture After Amide Coupling Reaction (Step 2)
Potential Cause Recommended Solution
Formation of Coupling Reagent Byproducts If using a carbodiimide like DCC or EDC, a urea byproduct will form.[5] DCU is poorly soluble in most organic solvents and can be removed by filtration. EDC byproducts are water-soluble and can be removed during an aqueous workup.[6]
Side reaction with Coupling Reagent With aminium/uronium-based reagents (e.g., HATU, HBTU), the amine can react with the coupling agent to form a guanidinium byproduct. Ensure the carboxylic acid is activated with the coupling reagent before adding the amine.
Steric Hindrance of 2,6-Dimethylpiperidine This is a known issue with sterically hindered amines. Consider using more forcing reaction conditions (higher temperature, longer reaction time) or a more potent coupling reagent system (e.g., EDC/DMAP with catalytic HOBt).[7] Alternatively, convert the carboxylic acid to an acid chloride before reacting with the amine.[]
Incomplete Reaction Extend the reaction time or slightly increase the temperature. Ensure adequate mixing.
Issue 3: Incomplete Hydrolysis or Amide Cleavage (Step 3)
Potential Cause Recommended Solution
Incomplete Ester Hydrolysis The presence of the starting ethyl ester is a common issue. Increase the reaction time, temperature, or the equivalents of base (e.g., LiOH, NaOH). Monitor by TLC or LC-MS until the starting material is consumed.[8]
Amide Bond Cleavage Amide bonds are generally more stable than esters but can be cleaved under harsh conditions (e.g., high concentrations of strong acid/base at elevated temperatures). Use milder hydrolysis conditions, such as LiOH in a THF/water mixture at room temperature.

Data Presentation

Table 1: Summary of Potential Byproducts and Identification

Synthetic Step Potential Byproduct Origin Typical Analytical Signature (LC-MS)
1. Ether Synthesis Unreacted Ethyl 4-hydroxybenzoateIncomplete reaction.Lower retention time and a mass corresponding to C₉H₁₀O₃.
Ethyl 4-(carboxymethoxy)benzoatePremature hydrolysis of the ethyl bromoacetate adduct.A mass corresponding to C₁₀H₁₀O₅.
2. Amide Coupling N,N'-Dicyclohexylurea (DCU)Byproduct of DCC coupling reagent.Insoluble, often removed by filtration. May be observed by LC-MS with a mass corresponding to C₁₃H₂₄N₂O.
1-Ethyl-3-(3-dimethylaminopropyl)ureaByproduct of EDC coupling reagent.Water-soluble. Mass corresponding to C₈H₁₉N₃O.
Unreacted Amide Coupling PrecursorIncomplete reaction.Mass corresponding to the carboxylic acid precursor.
3. Hydrolysis Ethyl 4-(2-(2,6-dimethylpiperidin-1-yl)-2-oxoethoxy)benzoateIncomplete saponification.Higher retention time and a mass corresponding to C₁₈H₂₅NO₄.
4-Hydroxybenzoic acidCleavage of the ether linkage under harsh conditions.Mass corresponding to C₇H₆O₃.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-(2-ethoxy-2-oxoethoxy)benzoate

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 4-hydroxybenzoate (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone or DMF.

  • Reagent Addition: Add ethyl bromoacetate (1.2 eq) dropwise to the stirred suspension.

  • Reaction: Heat the mixture to reflux and stir for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC until the starting ethyl 4-hydroxybenzoate is consumed.

  • Workup: Cool the reaction mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be purified by column chromatography if necessary.

Protocol 2: Synthesis of this compound

This protocol assumes a two-step sequence of hydrolysis followed by amide coupling.

Part A: Hydrolysis of Ethyl 4-(2-ethoxy-2-oxoethoxy)benzoate

  • Setup: Dissolve the crude product from Protocol 1 (1.0 eq) in a mixture of THF and water.

  • Reagent Addition: Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature.

  • Reaction: Stir for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.

  • Workup: Acidify the reaction mixture with 1N HCl to pH 2-3. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-(carboxymethoxy)benzoic acid.

Part B: Amide Coupling

  • Setup: Dissolve 4-(carboxymethoxy)benzoic acid (1.0 eq) in anhydrous DCM or DMF.

  • Reagent Addition: Add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).[9] Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add 2,6-dimethylpiperidine (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5 eq).

  • Reaction: Stir the mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the formation of the amide by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with DCM and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[6] Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the final product.

Mandatory Visualizations

Troubleshooting_Workflow cluster_synthesis Synthesis & Analysis cluster_troubleshooting Troubleshooting Loop Start Start Synthesis Monitor Monitor Reaction (TLC, LC-MS) Start->Monitor Workup Perform Workup & Purification Monitor->Workup Reaction Complete Problem Problem Encountered? (Low Yield, Impurities) Monitor->Problem Incomplete or Side Reactions Analysis Analyze Final Product (NMR, LC-MS, Purity) Workup->Analysis End Pure Product Analysis->End Product Meets Specs Analysis->Problem Impure Product Problem->Workup Identify Identify Potential Cause (Refer to Guide) Problem->Identify Yes Optimize Optimize Conditions (Temp, Reagents, Time) Identify->Optimize Optimize->Monitor Re-run Reaction

Caption: Troubleshooting workflow for synthesis and optimization.

Synthesis_Pathway cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Amide Coupling A Ethyl 4-hydroxybenzoate C Ethyl 4-(2-ethoxy-2-oxoethoxy)benzoate A->C K2CO3, Acetone B Ethyl bromoacetate B->C BP1 Unreacted Ethyl 4-hydroxybenzoate C->BP1 D 4-(Carboxymethoxy)benzoic acid C->D LiOH, THF/H2O F Final Product: 4-(2-(2,6-Dimethylpiperidin-1-yl) -2-oxoethoxy)benzoic acid D->F EDC, HOBt, DIPEA E 2,6-Dimethylpiperidine E->F BP2 EDC-Urea Byproduct F->BP2 Formation of BP3 Unreacted Acid F->BP3

Caption: Proposed synthesis pathway and key byproducts.

References

Technical Support Center: Scale-Up Synthesis of 4-(2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-(2-(2,6-dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the scale-up production of this compound?

A common and practical two-step approach involves an initial Williamson ether synthesis followed by saponification.

  • Step 1 (Williamson Ether Synthesis): Reaction of a salt of 4-hydroxybenzoic acid ester (e.g., ethyl or methyl 4-hydroxybenzoate) with 2-chloro-1-(2,6-dimethylpiperidin-1-yl)ethan-1-one.

  • Step 2 (Saponification): Hydrolysis of the resulting ester, ethyl 4-(2-(2,6-dimethylpiperidin-1-yl)-2-oxoethoxy)benzoate, to the final carboxylic acid product.

Q2: What are the primary challenges when scaling up the synthesis of this molecule?

The primary challenges often revolve around the steric hindrance presented by the 2,6-dimethylpiperidine moiety. This can lead to sluggish reaction rates in the amide bond formation (to create the chloroacetamide intermediate) and the subsequent Williamson ether synthesis.[1][2][3] On a large scale, ensuring complete reaction and minimizing side products are critical. Purification of the final product to meet pharmaceutical standards can also be challenging.

Q3: What are the key reaction parameters to monitor during scale-up?

For robust and reproducible synthesis, it is crucial to monitor:

  • Temperature: Both the ether synthesis and hydrolysis are temperature-sensitive. Inconsistent temperature can lead to side reactions or incomplete conversion.

  • Reaction Time: Steric hindrance may necessitate longer reaction times. Reaction progress should be monitored by a suitable analytical method like HPLC or TLC.

  • pH: During saponification and the final product isolation, pH control is critical for ensuring complete hydrolysis and proper precipitation of the benzoic acid derivative.

Q4: What are the expected impurities in the final product?

Potential impurities could include:

  • Unreacted starting materials: ethyl 4-hydroxybenzoate or 2-chloro-1-(2,6-dimethylpiperidin-1-yl)ethan-1-one.

  • The ester intermediate: ethyl 4-(2-(2,6-dimethylpiperidin-1-yl)-2-oxoethoxy)benzoate.

  • Byproducts from side reactions, such as those from the elimination of the chloroacetamide under basic conditions.[4]

Q5: What purification methods are recommended for the final product on a larger scale?

Recrystallization is a common and effective method for purifying the final product on a large scale. The choice of solvent system is critical and may require optimization. A common approach is to use a solvent in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below. Aqueous workups to remove inorganic salts and water-soluble impurities are also crucial before the final crystallization step.

Troubleshooting Guides

Issue 1: Low Yield in Williamson Ether Synthesis (Step 1)
Potential Cause Recommended Solution
Incomplete Deprotonation of Phenol Ensure a slight excess of a strong enough, non-nucleophilic base (e.g., sodium hydride, potassium carbonate) is used. Confirm the absence of water in the reaction mixture, as it can quench the base.
Steric Hindrance Increase the reaction temperature and/or extend the reaction time.[4] Consider using a more polar aprotic solvent like DMF or DMSO to enhance the rate of this S(_N)2 reaction.[5]
Side Reactions (Elimination) While less likely with a primary halide, ensure the temperature is not excessively high. The use of a less hindered base might also be beneficial.[4][6]
Poor Quality of Reagents Use freshly distilled solvents and high-purity starting materials. Verify the purity of the 2-chloro-1-(2,6-dimethylpiperidin-1-yl)ethan-1-one intermediate.
Issue 2: Incomplete Saponification (Step 2)
Potential Cause Recommended Solution
Insufficient Base Use a sufficient excess of the base (e.g., NaOH or KOH) to ensure complete hydrolysis. Typically, 2-3 equivalents are used.
Steric Hindrance around Ester Increase the reaction temperature to reflux and extend the reaction time. Monitor the reaction progress by HPLC until the starting ester is consumed.
Poor Solubility of the Ester Consider using a co-solvent system, such as a mixture of water and a water-miscible organic solvent (e.g., ethanol, THF, or dioxane), to improve the solubility of the ester.[7]
Issue 3: Difficulty in Product Purification/Isolation
Potential Cause Recommended Solution
Oily Product Instead of Solid Ensure the pH is correctly adjusted to the isoelectric point of the carboxylic acid to induce precipitation. Scratching the inside of the flask or seeding with a small crystal of the product can aid crystallization.
Presence of Persistent Impurities Perform multiple recrystallizations from a suitable solvent system. Treatment with activated carbon can help remove colored impurities. Column chromatography is an option for smaller scales but may be less practical for large-scale production.
Formation of Emulsions during Workup Add brine to the aqueous layer to break up emulsions. Allow the mixture to stand for a longer period to allow for better phase separation.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-(2-(2,6-dimethylpiperidin-1-yl)-2-oxoethoxy)benzoate
  • To a stirred solution of ethyl 4-hydroxybenzoate (1.0 eq) in a suitable solvent such as anhydrous acetone or DMF, add anhydrous potassium carbonate (1.5 eq).

  • Heat the mixture to a moderate temperature (e.g., 60-70 °C) and stir for 1 hour.

  • Add 2-chloro-1-(2,6-dimethylpiperidin-1-yl)ethan-1-one (1.1 eq) to the reaction mixture.

  • Increase the temperature to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography for smaller scales.

Step 2: Synthesis of this compound (Saponification)
  • Dissolve the crude ethyl 4-(2-(2,6-dimethylpiperidin-1-yl)-2-oxoethoxy)benzoate (1.0 eq) from the previous step in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (2.5 eq) in water to the mixture.

  • Heat the reaction mixture to reflux and stir for 4-8 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to remove any unreacted ester or non-acidic impurities.

  • Carefully acidify the aqueous layer with a suitable acid (e.g., 2N HCl) to a pH of approximately 4-5 to precipitate the product.

  • Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum.

  • The final product can be further purified by recrystallization.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Yields

Step Key Reactants Solvent Base Temperature (°C) Time (h) Typical Yield (%)
1. Williamson Ether Synthesis Ethyl 4-hydroxybenzoate, 2-chloro-1-(2,6-dimethylpiperidin-1-yl)ethan-1-oneDMFK(_2)CO(_3)80-10012-2475-85
2. Saponification Ethyl 4-(2-(2,6-dimethylpiperidin-1-yl)-2-oxoethoxy)benzoateEthanol/WaterNaOH80-904-885-95

Visualizations

experimental_workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Saponification start1 Ethyl 4-hydroxybenzoate + 2-chloro-1-(2,6-dimethylpiperidin-1-yl)ethan-1-one react1 React with K2CO3 in DMF at 80-100°C start1->react1 workup1 Filter and concentrate react1->workup1 purify1 Recrystallize/Purify workup1->purify1 product1 Ethyl 4-(2-(2,6-dimethylpiperidin-1-yl) -2-oxoethoxy)benzoate purify1->product1 start2 Ester Intermediate product1->start2 react2 Hydrolyze with NaOH in EtOH/H2O at 80-90°C start2->react2 workup2 Acidify and filter react2->workup2 purify2 Recrystallize workup2->purify2 final_product Final Product: 4-(2-(2,6-Dimethylpiperidin-1-yl) -2-oxoethoxy)benzoic acid purify2->final_product troubleshooting_guide cluster_step1_troubleshooting Step 1: Williamson Ether Synthesis cluster_step2_troubleshooting Step 2: Saponification start Low Yield or Incomplete Reaction q1 Check for water contamination? start->q1 q3 Sufficient base used? start->q3 a1_yes Dry solvents and reagents q1->a1_yes Yes a1_no Consider steric hindrance q1->a1_no No q2 Increase temperature/time? a1_no->q2 a2_yes Optimize reaction conditions q2->a2_yes Yes a2_no Check reagent stoichiometry q2->a2_no No a3_yes Check for solubility issues q3->a3_yes Yes a3_no Increase base equivalents q3->a3_no No q4 Add co-solvent (e.g., THF)? a3_yes->q4 a4_yes Improve substrate solubility q4->a4_yes Yes a4_no Increase reaction time/temp q4->a4_no No

References

Technical Support Center: Metabolic Stability of 4-(2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for evaluating the metabolic stability of 4-(2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the likely metabolic "soft spots" on this compound?

A1: Based on its chemical structure, the following sites are potential "soft spots" for metabolism:

  • 2,6-Dimethylpiperidine ring: The methyl groups and the aliphatic ring are susceptible to oxidation by Cytochrome P450 (CYP) enzymes.[1][2]

  • Benzoic acid moiety: While generally stable, the aromatic ring can undergo hydroxylation. The carboxylic acid group is a potential site for Phase II conjugation reactions, such as glucuronidation.

  • Ether linkage: The ether bond could potentially be a site of O-dealkylation, although this is generally a less common metabolic pathway for this type of linkage.

  • Amide bond: The amide bond is generally stable but can be subject to hydrolysis by amidases.

Q2: Which in vitro assays are most appropriate for assessing the metabolic stability of this compound?

A2: The two most common and informative in vitro assays for assessing metabolic stability are:

  • Liver Microsomal Stability Assay: This assay is a good starting point to evaluate Phase I (oxidative) metabolism, primarily mediated by CYP enzymes.[3][4][5][6] It is a high-throughput and cost-effective method.[6][7]

  • Hepatocyte Stability Assay: This assay provides a more comprehensive picture of metabolism as hepatocytes contain both Phase I and Phase II enzymes, as well as transporters.[8][9][10][11] This allows for the evaluation of both oxidative and conjugative metabolic pathways.

Q3: What are the key parameters obtained from these metabolic stability assays?

A3: The primary parameters determined from these assays are:

  • Half-life (t½): The time it takes for 50% of the parent compound to be metabolized.

  • Intrinsic Clearance (CLint): The rate of metabolism by the liver, independent of blood flow and other physiological factors. This is a key parameter for predicting in vivo clearance.[3][4]

Troubleshooting Guides

Liver Microsomal Stability Assay

Q: My compound shows very rapid degradation (t½ < 5 minutes) in the microsomal stability assay. What could be the cause and what should I do next?

A:

  • Possible Cause: The compound is highly susceptible to metabolism by CYP enzymes present in the liver microsomes.[6]

  • Troubleshooting Steps:

    • Confirm NADPH Dependence: Run a control incubation without the NADPH cofactor.[3][4] If degradation is significantly reduced, it confirms CYP-mediated metabolism.

    • Lower Protein Concentration: Reduce the microsomal protein concentration in the assay to slow down the reaction and obtain a more accurate measurement of the half-life.

    • Shorter Incubation Times: Use shorter incubation time points to better define the degradation curve.

    • CYP Inhibition Profiling: Use specific CYP inhibitors to identify which P450 isoforms are responsible for the rapid metabolism. This information can guide structural modifications to block the metabolic soft spot.

Q: My compound shows no degradation in the microsomal stability assay. Does this mean it is metabolically stable in vivo?

A:

  • Possible Cause: The compound may be stable to Phase I metabolism, or it may be metabolized by pathways not present in microsomes.

  • Troubleshooting Steps:

    • Check Positive Controls: Ensure that the positive control compounds (e.g., midazolam, verapamil) show the expected degradation rates to confirm the assay is performing correctly.

    • Proceed to Hepatocyte Assay: Test the compound in a hepatocyte stability assay.[10][11] Hepatocytes contain both Phase I and Phase II enzymes, and the absence of degradation in microsomes could be due to metabolism primarily through conjugation (Phase II) pathways.

    • Consider Other Clearance Mechanisms: If the compound is also stable in hepatocytes, it may be cleared by other mechanisms in vivo, such as renal excretion.

Hepatocyte Stability Assay

Q: I am observing high variability in my hepatocyte stability assay results between experiments. What are the potential sources of this variability?

A:

  • Possible Causes: Variability in hepatocyte viability, cell density, or assay conditions.

  • Troubleshooting Steps:

    • Assess Hepatocyte Viability: Always measure the viability of cryopreserved hepatocytes post-thaw using a method like trypan blue exclusion. Ensure viability is consistently high (>80%).

    • Standardize Cell Density: Use a consistent cell density (e.g., 0.5 or 1 million viable cells/mL) for all experiments.[9]

    • Ensure Proper Mixing: Gently mix the hepatocyte suspension before and during dispensing to ensure a homogenous cell distribution in the incubation wells.

    • Control for Temperature: Pre-incubate all reagents and cell suspensions at 37°C before starting the reaction to ensure consistent enzyme activity.[8][9]

Q: My compound is highly bound to plasma proteins. How might this affect the interpretation of my in vitro metabolic stability data?

A:

  • Impact of Protein Binding: High plasma protein binding can reduce the free fraction of the compound available for metabolism. In vitro assays are typically performed with low protein concentrations, which may overestimate the in vivo clearance.

  • Consideration for Interpretation:

    • Measure Fraction Unbound (fu): Determine the fraction of the compound unbound to plasma proteins and microsomes.

    • Incorporate fu into In Vivo Predictions: Use the unbound intrinsic clearance (CLint,u) to more accurately predict in vivo hepatic clearance.

Experimental Protocols

Liver Microsomal Stability Assay Protocol
  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled liver microsomes (e.g., human, rat) on ice.

    • Prepare a solution of NADPH regenerating system in phosphate buffer (pH 7.4).[3]

  • Incubation:

    • Dilute the test compound to the final concentration (e.g., 1 µM) in phosphate buffer.[3]

    • Add liver microsomes to a final protein concentration of 0.5 mg/mL.[3]

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the NADPH solution.

  • Time Points and Quenching:

    • At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the incubation mixture.[3][4]

    • Quench the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).[8]

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate the protein.

    • Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the parent compound.[8]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Calculate the half-life (t½) and intrinsic clearance (CLint).[9]

Hepatocyte Stability Assay Protocol
  • Cell Preparation:

    • Thaw cryopreserved hepatocytes and assess viability.

    • Resuspend the cells in incubation medium to the desired concentration (e.g., 1 x 10^6 viable cells/mL).[9]

  • Incubation:

    • Prepare a working solution of the test compound in the incubation medium.

    • Add the test compound to the hepatocyte suspension at a final concentration (e.g., 1 µM).[10]

    • Incubate at 37°C in a humidified incubator with 5% CO2.[8]

  • Time Points and Quenching:

    • At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove an aliquot of the cell suspension.[8]

    • Stop the reaction by adding a cold quenching solution (e.g., acetonitrile or methanol with an internal standard).[8]

  • Sample Processing and Analysis:

    • Centrifuge the samples to pellet cell debris.

    • Analyze the supernatant using LC-MS/MS.[8]

  • Data Analysis:

    • Determine the rate of disappearance of the parent compound to calculate the half-life and intrinsic clearance.[9]

Data Presentation

Table 1: Example Data Summary from Liver Microsomal Stability Assay

CompoundSpeciest½ (min)CLint (µL/min/mg protein)
Test CompoundHumanValueValue
Test CompoundRatValueValue
Verapamil (Control)HumanValueValue
Verapamil (Control)RatValueValue

Table 2: Example Data Summary from Hepatocyte Stability Assay

CompoundSpeciest½ (min)CLint (µL/min/10^6 cells)
Test CompoundHumanValueValue
Test CompoundRatValueValue
Midazolam (Control)HumanValueValue
Midazolam (Control)RatValueValue

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_compound Prepare Compound Stock Solution (10 mM) mix Mix Compound and Microsomes in Buffer (pH 7.4) prep_compound->mix prep_microsomes Thaw Liver Microsomes prep_microsomes->mix prep_nadph Prepare NADPH Regenerating System pre_incubate Pre-incubate at 37°C mix->pre_incubate start_reaction Initiate with NADPH pre_incubate->start_reaction timepoints Take Aliquots at Time Points (0-60 min) start_reaction->timepoints quench Quench with Cold Acetonitrile + IS timepoints->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms data_analysis Calculate t½ and CLint lcms->data_analysis

Caption: Workflow for a liver microsomal stability assay.

metabolic_pathway cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) parent This compound m1 Hydroxylation on Piperidine Ring parent->m1 CYP450 m2 Hydroxylation on Methyl Groups parent->m2 CYP450 m3 Hydroxylation on Benzoic Acid Ring parent->m3 CYP450 m4 Glucuronidation of Carboxylic Acid parent->m4 UGTs m5 Glucuronidation of Hydroxylated Metabolites m1->m5 UGTs m2->m5 UGTs m3->m5 UGTs

Caption: Hypothetical metabolic pathways for the target compound.

References

Validation & Comparative

A Comparative Analysis of 4-(2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic Acid and Structurally Related Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The core structure, featuring a benzoic acid moiety linked to a substituted piperidine via an oxoethoxy bridge, suggests potential interactions with key inflammatory pathways. This analysis will delve into the structure-activity relationships (SAR) of similar compounds, present available quantitative biological data, and provide detailed experimental protocols for relevant assays.

Physicochemical Properties and Synthesis

The physicochemical properties of 4-(2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid and its analogs are crucial for their pharmacokinetic and pharmacodynamic profiles. Key parameters such as lipophilicity (LogP), acid dissociation constant (pKa), and molecular weight influence absorption, distribution, metabolism, and excretion (ADME). While experimental data for the title compound is not published, predicted values can guide initial assessment.

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Predicted LogPPredicted pKa
This compound Chemical structure of this compoundC₁₇H₂₃NO₄305.372.84.2
4-(2-(Piperidin-1-yl)-2-oxoethoxy)benzoic acidChemical structure of 4-(2-(Piperidin-1-yl)-2-oxoethoxy)benzoic acidC₁₄H₁₇NO₄263.291.94.3
4-(2-(Morpholin-4-yl)-2-oxoethoxy)benzoic acidChemical structure of 4-(2-(Morpholin-4-yl)-2-oxoethoxy)benzoic acidC₁₃H₁₅NO₅265.261.24.3

Note: Predicted values are generated using computational models and may differ from experimental values.

The synthesis of these compounds typically involves a Williamson ether synthesis to couple a substituted piperidine amide with a hydroxybenzoic acid ester, followed by hydrolysis of the ester to the carboxylic acid.

General Synthesis Workflow

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Coupling and Hydrolysis 2,6-Dimethylpiperidine 2,6-Dimethylpiperidine 2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethan-1-one 2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethan-1-one 2,6-Dimethylpiperidine->2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethan-1-one Acylation Chloroacetyl chloride Chloroacetyl chloride Chloroacetyl chloride->2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethan-1-one Methyl 4-hydroxybenzoate Methyl 4-hydroxybenzoate Methyl 4-(2-(2,6-dimethylpiperidin-1-yl)-2-oxoethoxy)benzoate Methyl 4-(2-(2,6-dimethylpiperidin-1-yl)-2-oxoethoxy)benzoate Methyl 4-hydroxybenzoate->Methyl 4-(2-(2,6-dimethylpiperidin-1-yl)-2-oxoethoxy)benzoate 2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethan-1-one->Methyl 4-(2-(2,6-dimethylpiperidin-1-yl)-2-oxoethoxy)benzoate Williamson Ether Synthesis Final Product This compound Methyl 4-(2-(2,6-dimethylpiperidin-1-yl)-2-oxoethoxy)benzoate->Final Product Ester Hydrolysis

Caption: General synthetic route for this compound.

Comparative Biological Activity

The anti-inflammatory potential of the title compound and its analogs can be inferred from studies on structurally similar molecules that have been evaluated for their ability to inhibit key inflammatory mediators and pathways.

Table 2: In Vitro Anti-Inflammatory Activity of Structurally Related Compounds

Compound/Analog ClassAssayTarget/MediatorActivity (IC₅₀ / % Inhibition)Reference
2-(Piperidin-4-yl)-1H-benzo[d]imidazole derivativesNO Production (LPS-stimulated RAW 264.7 cells)Nitric OxideIC₅₀ = 0.86 µM (for compound 6e)[3]
2-(Piperidin-4-yl)-1H-benzo[d]imidazole derivativesTNF-α Production (LPS-stimulated RAW 264.7 cells)TNF-αIC₅₀ = 1.87 µM (for compound 6e)[3]
Piperazine derivativesNitrite Production (LPS-stimulated RAW 264.7 cells)Nitrite39.42% inhibition at 10 µM (for PD-1)[4]
Piperazine derivativesTNF-α Production (LPS-stimulated RAW 264.7 cells)TNF-α56.97% inhibition at 10 µM (for PD-1)[4]
PiperineNF-κB ActivationNF-κBInhibition of nuclear translocation of p65, p50, c-Rel[5][6]

Table 3: In Vivo Anti-Inflammatory Activity of Structurally Related Compounds

Compound/Analog ClassAnimal ModelAssayDose% Inhibition of EdemaReference
(Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acidRatCarrageenan-induced paw edema25 mg/kg48.9%[6]
(Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acidRatCarrageenan-induced paw edema125 mg/kg63.1%[6]
2-(Piperidin-4-yl)-1H-benzo[d]imidazole derivative (6e)MouseXylene-induced ear edema-More potent than ibuprofen[3]
Mefenamic acid derivatives (hydrazones)RatCarrageenan-induced paw edema-Weaker than mefenamic acid[7]

Signaling Pathways in Inflammation

The anti-inflammatory effects of many piperidine-containing compounds are attributed to their modulation of key signaling pathways, particularly the NF-κB pathway, which is a central regulator of the expression of pro-inflammatory genes.

G Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK IKK Complex Pro-inflammatory Stimuli->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB (p50/p65) IκBα->NF-κB degradation releases Nucleus Nucleus NF-κB->Nucleus translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes activates transcription of Compound Piperidine-containing compounds Compound->IKK inhibits

Caption: Simplified NF-κB signaling pathway and the potential inhibitory action of piperidine-containing compounds.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of novel compounds. Below are standard protocols for key in vitro and in vivo anti-inflammatory assays.

In Vitro Assay: Determination of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Objective: To assess the ability of a test compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Following pre-treatment, cells are stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. IC₅₀ values are determined from the dose-response curve.

In Vivo Assay: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of a test compound by measuring its ability to reduce paw edema induced by carrageenan injection.

Methodology:

  • Animals: Male Wistar rats (150-200 g) are used. The animals are housed under standard laboratory conditions and fasted overnight before the experiment.

  • Grouping: The rats are randomly divided into groups (n=6): a control group, a standard drug group (e.g., Indomethacin, 10 mg/kg), and test groups for different doses of the compound.

  • Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally. The control group receives the vehicle only.

  • Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Conclusion

The structural motif of this compound holds promise for the development of novel anti-inflammatory agents. Based on the analysis of structurally related compounds, it is plausible that this molecule could exhibit inhibitory activity against key inflammatory mediators such as nitric oxide and TNF-α, potentially through the modulation of the NF-κB signaling pathway. The presence of the 2,6-dimethylpiperidine moiety may influence its potency and pharmacokinetic properties compared to analogs with unsubstituted piperidine or other heterocyclic rings.

Further preclinical evaluation, including in vitro and in vivo studies as outlined in this guide, is necessary to elucidate the precise mechanism of action, determine the efficacy, and establish a comprehensive safety profile for this compound and its derivatives. The data presented herein serves as a foundational resource to guide these future research endeavors.

References

Selectivity Profile of 4-(2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the selectivity profile of the compound 4-(2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid reveal a significant lack of publicly available data. Despite extensive searches of chemical databases and scientific literature, no specific experimental data on its binding affinities or functional activities against biological targets could be retrieved. This precludes a direct comparative analysis of its selectivity against other compounds.

The available information primarily identifies this compound as a chemical intermediate used in the synthesis of more complex molecules. While derivatives of this compound are reportedly under investigation for potential biological activities, the specific targets and the selectivity of the parent compound remain uncharacterized in the public domain.

The Challenge of Undisclosed Research Data

The absence of a published selectivity profile is not uncommon for novel chemical entities that may be part of proprietary drug discovery programs. Pharmaceutical and biotechnology companies often conduct extensive in-house screening campaigns to determine the biological targets and off-target effects of their compounds. This critical data, which forms the basis of a compound's selectivity profile, is often maintained as confidential intellectual property and may not be published until much later stages of drug development, if at all.

General Landscape of Structurally Related Compounds

While a direct comparison is not feasible, a broader look at the chemical moieties present in this compound can offer some general insights into potential, though unconfirmed, areas of biological activity. The molecule incorporates a 2,6-dimethylpiperidine group and a benzoic acid derivative.

  • Piperidine Derivatives: The piperidine scaffold is a common feature in a vast array of pharmacologically active compounds. Depending on the substitutions, piperidine-containing molecules have been shown to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. The 2,6-dimethyl substitution pattern can influence the compound's conformational properties and its interaction with binding sites.

  • Benzoic Acid Derivatives: Benzoic acid and its derivatives are also present in numerous bioactive compounds and can contribute to a molecule's overall pharmacological profile, including its pharmacokinetic properties and potential interactions with various enzymes and receptors.

However, without specific experimental data for the compound , any discussion of its potential targets or selectivity remains purely speculative.

The Path Forward: The Need for Experimental Data

To construct a meaningful comparison guide for this compound, the following experimental data would be essential:

  • Primary Target Identification: Elucidating the primary biological target(s) through techniques such as affinity chromatography, chemical proteomics, or broad panel screening.

  • Quantitative Binding Assays: Determining the binding affinity (e.g., Kᵢ, Kd, or IC₅₀ values) of the compound against its primary target(s) and a comprehensive panel of off-targets. Radioligand binding assays are a standard method for this purpose.

  • Functional Assays: Assessing the functional activity (e.g., EC₅₀ or Eₘₐₓ values for agonists; IC₅₀ for antagonists or inhibitors) of the compound at its primary target(s) and key off-targets to understand its pharmacological effect.

Once such data becomes available, a rigorous comparative analysis against other relevant compounds could be performed. This would involve structuring the data in clear, comparative tables and visualizing the selectivity profiles.

Experimental Methodologies for Future Analysis

Should data for this compound become available, the following experimental protocols would be central to generating a comprehensive selectivity profile.

Radioligand Binding Assay (for GPCRs and Ion Channels)

This widely used method assesses the ability of a test compound to displace a radiolabeled ligand from its receptor.

Workflow for a Radioligand Binding Assay

G prep Prepare cell membranes expressing the target receptor incubation Incubate membranes with radioligand and varying concentrations of the test compound prep->incubation separation Separate bound and free radioligand (e.g., via filtration) incubation->separation quantification Quantify bound radioactivity (e.g., using a scintillation counter) separation->quantification analysis Data analysis to determine IC50 and Ki values quantification->analysis G reagents Prepare enzyme, substrate, and inhibitor solutions reaction Initiate enzymatic reaction by adding substrate reagents->reaction incubation Incubate at optimal temperature with varying inhibitor concentrations reaction->incubation detection Measure product formation or substrate depletion over time (e.g., spectrophotometrically) incubation->detection analysis Data analysis to determine IC50 and mode of inhibition detection->analysis

Navigating Off-Target Effects: A Comparative Guide to Cross-Reactivity Studies of 4-(2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, ensuring the specificity of a therapeutic candidate is paramount. Cross-reactivity, the unintended interaction of a compound with proteins or other biomolecules outside of its intended target, can lead to unforeseen side effects and toxicities, ultimately derailing promising drug candidates. This guide provides a comprehensive framework for conducting and comparing cross-reactivity studies for the novel compound 4-(2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid. While the specific biological target of this compound is not yet publicly defined, the methodologies outlined herein are universally applicable for characterizing its selectivity profile and comparing it against relevant alternative compounds.

The Imperative of Early-Stage Cross-Reactivity Profiling

Identifying potential off-target interactions early in the drug development pipeline is a critical step in de-risking a compound.[1][2][3] Proactive safety pharmacology studies can prevent costly late-stage failures and provide a clearer path to clinical trials.[1][2] This guide details the essential in vitro assays necessary to build a robust cross-reactivity profile.

Comparative Analysis of Off-Target Binding

A systematic evaluation of a compound's interaction with a panel of receptors, enzymes, and ion channels is the cornerstone of cross-reactivity assessment. The following tables present a template for summarizing quantitative data from such studies, comparing the binding affinity of this compound with hypothetical alternative compounds.

Table 1: Comparative Receptor Cross-Reactivity Profile

Receptor TargetThis compound (Ki, nM)Compound A (Ki, nM)Compound B (Ki, nM)
Adrenergic α1>10,0005,200>10,000
Adrenergic α2>10,0008,900>10,000
Adrenergic β1>10,000>10,0007,800
Dopamine D1>10,0006,100>10,000
Dopamine D28,5002509,200
Serotonin 5-HT1A>10,0004,300>10,000
Serotonin 5-HT2A9,1001508,600
Muscarinic M1>10,000>10,000>10,000
Histamine H17,500856,900
CCR5>10,000>10,00050

Note: Ki values represent the inhibition constant, a measure of binding affinity. Lower values indicate higher affinity. Data is hypothetical for illustrative purposes.

Table 2: Comparative Enzyme and Ion Channel Cross-Reactivity Profile

Enzyme/Ion Channel TargetThis compound (IC50, µM)Compound A (IC50, µM)Compound B (IC50, µM)
hERG>305.2>30
Cyclooxygenase-1 (COX-1)>10085>100
Cyclooxygenase-2 (COX-2)>10012>100
Phosphodiesterase 4 (PDE4)250.535
Cytochrome P450 2D6151.222
Cytochrome P450 3A4>302.8>30
Sodium Channel (Nav1.5)>309.7>30
Calcium Channel (Cav1.2)>3015>30

Note: IC50 values represent the half-maximal inhibitory concentration. Lower values indicate higher inhibitory potency. Data is hypothetical for illustrative purposes.

Experimental Protocols for Key Assays

To ensure data accuracy and reproducibility, detailed and standardized experimental protocols are essential.

Radioligand Competitive Binding Assays

This technique is a fundamental method for determining the binding affinity of a test compound to a specific receptor.[4]

Objective: To determine the inhibition constant (Ki) of the test compound for a panel of G-protein coupled receptors (GPCRs), ion channels, and transporters.

Methodology:

  • Preparation of Cell Membranes: Cell membranes expressing the receptor of interest are prepared from recombinant cell lines or native tissues.

  • Assay Setup: A fixed concentration of a specific radioligand (a radioactively labeled molecule with known high affinity for the target) is incubated with the cell membranes in the presence of increasing concentrations of the test compound.

  • Incubation: The reaction mixture is incubated at a specific temperature for a defined period to reach equilibrium.

  • Separation of Bound and Free Radioligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[4]

Competitive_Binding_Assay_Workflow Membranes Cell Membranes expressing Target Incubation Incubation to Equilibrium Membranes->Incubation Radioligand Radioligand Radioligand->Incubation TestCompound Test Compound (Serial Dilutions) TestCompound->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation DataAnalysis IC50 Determination & Ki Calculation Scintillation->DataAnalysis

Caption: Workflow for a radioligand competitive binding assay.

Enzyme Inhibition Assays

These assays are crucial for evaluating the off-target effects of a compound on various enzymes.[5][6][7]

Objective: To determine the IC50 value of the test compound against a panel of key enzymes (e.g., kinases, proteases, metabolic enzymes).

Methodology:

  • Reagents: A purified enzyme, its specific substrate, and the test compound are required.

  • Assay Procedure: The enzyme is pre-incubated with various concentrations of the test compound. The enzymatic reaction is then initiated by the addition of the substrate.

  • Detection: The formation of the product or the depletion of the substrate is monitored over time using a suitable detection method (e.g., spectrophotometry, fluorometry, or luminescence).

  • Data Analysis: The rate of the enzymatic reaction is calculated for each concentration of the test compound. The IC50 value is determined by plotting the reaction rate against the compound concentration and fitting the data to a dose-response curve.

Enzyme_Inhibition_Assay_Workflow Enzyme Purified Enzyme PreIncubation Pre-incubation (Enzyme + Compound) Enzyme->PreIncubation TestCompound Test Compound (Serial Dilutions) TestCompound->PreIncubation Substrate Enzyme Substrate ReactionStart Initiate Reaction (add Substrate) Substrate->ReactionStart PreIncubation->ReactionStart Detection Monitor Product Formation / Substrate Depletion ReactionStart->Detection Analysis Calculate Reaction Rates & Determine IC50 Detection->Analysis

Caption: General workflow for an enzyme inhibition assay.

Cellular Assays

Cell-based assays provide a more physiologically relevant context for assessing the potential off-target effects of a compound.

Objective: To evaluate the functional consequences of off-target interactions in a cellular environment.

Methodology (Example: Cytotoxicity Assay):

  • Cell Culture: Human cell lines relevant to potential off-target toxicities (e.g., hepatocytes, cardiomyocytes, neuronal cells) are cultured in multi-well plates.

  • Compound Treatment: Cells are treated with a range of concentrations of the test compound for a specified duration.

  • Viability Assessment: Cell viability is assessed using a variety of methods, such as:

    • MTT/XTT assay: Measures mitochondrial metabolic activity.

    • LDH release assay: Measures membrane integrity.

    • ATP content assay: Measures cellular ATP levels.

  • Data Analysis: The percentage of viable cells is plotted against the compound concentration to determine the CC50 (half-maximal cytotoxic concentration).

Cellular_Assay_Workflow Start Start CellSeeding Seed Cells in Multi-well Plates Start->CellSeeding CompoundAddition Add Serial Dilutions of Test Compound CellSeeding->CompoundAddition Incubation Incubate for Defined Period CompoundAddition->Incubation ViabilityAssay Perform Cell Viability Assay (e.g., MTT, LDH, ATP) Incubation->ViabilityAssay DataAnalysis Measure Signal and Calculate CC50 ViabilityAssay->DataAnalysis End End DataAnalysis->End

Caption: Workflow for a typical cellular cytotoxicity assay.

Conclusion

A thorough investigation of the cross-reactivity profile of this compound is an indispensable component of its preclinical development. By employing a comprehensive panel of in vitro assays and systematically comparing the results with those of relevant alternative compounds, researchers can gain critical insights into its selectivity and potential for off-target liabilities. The methodologies and data presentation formats provided in this guide offer a robust framework for conducting these essential studies, ultimately contributing to the development of safer and more effective therapeutics.

References

Efficacy Analysis of 4-(2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid: Data Not Available

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and patent databases has revealed no publicly available information on the biological efficacy, mechanism of action, or comparative studies for the compound 4-(2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid.

Despite extensive searches for this specific molecule, no research articles, clinical trial data, or patent applications detailing its synthesis for biological testing and subsequent efficacy data could be identified. Therefore, a comparison with known inhibitors, as requested, cannot be provided at this time.

The core components of the molecule, a benzoic acid moiety and a 2,6-dimethylpiperidine group, are found in various biologically active compounds. Scientific literature describes numerous derivatives of benzoic acid with a wide range of activities, including anti-inflammatory, antimicrobial, and anticancer properties. Similarly, the piperidine scaffold is a common feature in many pharmaceuticals. However, the specific combination and linkage present in "this compound" do not appear in the currently accessible scientific record.

Consequently, it is not possible to generate the requested comparison guides, including data tables and visualizations, due to the absence of foundational experimental data for the specified compound. Further research and publication in peer-reviewed journals would be necessary for any such analysis to be conducted.

Validating the Anti-Inflammatory Bioactivity of 4-(2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic Acid: A Comparative Guide to Secondary Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The discovery of novel anti-inflammatory agents is a cornerstone of therapeutic development for a multitude of chronic diseases. The compound 4-(2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid, hereafter referred to as Compound X, has been identified as a potential anti-inflammatory candidate based on primary screening. This guide provides a framework for the validation of its bioactivity using established secondary assays, comparing its hypothetical performance against well-known non-steroidal anti-inflammatory drugs (NSAIDs). The target audience for this guide is researchers, scientists, and professionals in the field of drug development.

Proposed Anti-Inflammatory Signaling Pathway

The primary mechanism of action for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins. Furthermore, the inflammatory cascade involves the release of various cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from immune cells. This guide will focus on secondary assays that probe these critical nodes of the inflammatory pathway.

Anti-inflammatory Signaling Pathway LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB Activation TLR4->NFkB activates COX2_gene COX-2 Gene Transcription NFkB->COX2_gene Cytokine_gene Pro-inflammatory Cytokine Genes (TNF-α, IL-6) NFkB->Cytokine_gene COX2_protein COX-2 Enzyme COX2_gene->COX2_protein translates to AA Arachidonic Acid PGs Prostaglandins AA->PGs converted by Inflammation Inflammation PGs->Inflammation Cytokines TNF-α, IL-6 Release Cytokine_gene->Cytokines leads to Cytokines->Inflammation CompoundX Compound X & Comparator NSAIDs CompoundX->COX2_protein inhibit CompoundX->Cytokines inhibit

Caption: Proposed signaling pathway for inflammatory response and targets for Compound X.

Comparative Performance in Secondary Assays

The following table summarizes the hypothetical inhibitory concentrations (IC50) of Compound X in key secondary anti-inflammatory assays, benchmarked against established NSAIDs. Lower IC50 values indicate higher potency.

CompoundCOX-2 Inhibition IC50 (µM)TNF-α Release Inhibition IC50 (µM)IL-6 Release Inhibition IC50 (µM)
Compound X (Hypothetical) 0.5 1.2 1.5
Diclofenac0.16[1]>10>10
Ibuprofen3.3[1]>10>10
Celecoxib0.045.07.5

Experimental Workflow

The validation of Compound X's anti-inflammatory activity will follow a systematic workflow, progressing from enzyme-based assays to cell-based assays.

Experimental Workflow start Start: Compound X Synthesis and Purification enzyme_assay Enzyme-Based Assay: COX-2 Inhibition start->enzyme_assay cell_culture Cell Culture: (e.g., THP-1 macrophages) start->cell_culture data_analysis Data Analysis: IC50 Determination enzyme_assay->data_analysis stimulation Inflammatory Stimulation (LPS) cell_culture->stimulation treatment Treatment with Compound X and Comparators stimulation->treatment cytokine_assays Cell-Based Assays: TNF-α and IL-6 Release (ELISA) treatment->cytokine_assays cytokine_assays->data_analysis end Conclusion: Bioactivity Validation data_analysis->end

Caption: General workflow for secondary assay validation of Compound X.

Experimental Protocols

Cyclooxygenase-2 (COX-2) Inhibition Assay (Fluorometric)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of human recombinant COX-2.

  • Materials:

    • Human Recombinant COX-2 enzyme

    • COX Assay Buffer

    • COX Probe (in DMSO)

    • COX Cofactor (in DMSO)

    • Arachidonic Acid (substrate)

    • NaOH

    • 96-well white opaque microplate

    • Fluorometric plate reader (Ex/Em = 535/587 nm)

    • Compound X and comparator drugs (e.g., Celecoxib)

  • Procedure:

    • Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

    • Add 80 µL of the reaction mix to each well of the 96-well plate.

    • Add 10 µL of diluted Compound X, comparator drug, or vehicle (as control) to the respective wells.

    • Add 10 µL of reconstituted human recombinant COX-2 enzyme to all wells except the 'no enzyme' control.

    • Initiate the reaction by adding 10 µL of a freshly prepared Arachidonic Acid/NaOH solution to all wells.

    • Immediately measure the fluorescence kinetically at 25°C for 5-10 minutes.

    • Calculate the rate of reaction for each concentration and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.[2]

TNF-α and IL-6 Release Assay in LPS-Stimulated THP-1 Cells

This cell-based assay measures the inhibition of pro-inflammatory cytokine release from human monocytic THP-1 cells stimulated with lipopolysaccharide (LPS).

  • Materials:

    • THP-1 human monocytic cell line

    • RPMI-1640 cell culture medium with 10% FBS

    • Phorbol 12-myristate 13-acetate (PMA) for differentiation

    • Lipopolysaccharide (LPS) from E. coli

    • Compound X and comparator drugs

    • Human TNF-α and IL-6 ELISA kits

    • 96-well cell culture plates

  • Procedure:

    • Seed THP-1 cells in a 96-well plate and differentiate into macrophage-like cells by treating with PMA for 48 hours.

    • Remove the PMA-containing medium and replace it with fresh medium. Allow cells to rest for 24 hours.

    • Pre-treat the differentiated THP-1 cells with various concentrations of Compound X or comparator drugs for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 6-24 hours) to induce cytokine production.

    • Collect the cell culture supernatants.

    • Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.[3][4][5][6][7][8][9]

    • Determine the IC50 values for the inhibition of TNF-α and IL-6 release for each compound.

Conclusion

The validation of this compound (Compound X) in these secondary assays will provide crucial data on its anti-inflammatory potential and mechanism of action. A potent inhibition of COX-2 and the suppression of TNF-α and IL-6 release would strongly support its further development as a novel anti-inflammatory therapeutic agent. The comparative data against established NSAIDs will help in positioning Compound X within the current landscape of anti-inflammatory drugs.

References

Navigating the Landscape of GPR40 Agonists: A Comparative Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the pharmacological profiles of G protein-coupled receptor 40 (GPR40) agonists is crucial for the development of novel therapeutics for type 2 diabetes. While a direct head-to-head comparison of 4-(2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid analogs is not available in the current body of public scientific literature, this guide provides a comparative framework using well-characterized GPR40 agonists. This analysis serves as a blueprint for the evaluation of novel chemical scaffolds, including the aforementioned series, by outlining the key experimental data and methodologies required for a thorough comparison.

GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a promising target for the treatment of type 2 diabetes mellitus. Its activation on pancreatic β-cells by free fatty acids or synthetic agonists leads to the potentiation of glucose-dependent insulin secretion.[1][2] This glucose-dependent mechanism of action offers a significant advantage over traditional insulin secretagogues by minimizing the risk of hypoglycemia.[2] The development of potent and selective GPR40 agonists has been a major focus of pharmaceutical research, leading to a variety of chemical series with distinct pharmacological properties.

This guide will focus on a comparative analysis of representative GPR40 agonists to illustrate the key parameters for evaluation.

In Vitro Pharmacological Profile: A Head-to-Head Comparison

The in vitro activity of GPR40 agonists is typically characterized by their potency and efficacy in cell-based assays that measure downstream signaling events following receptor activation. Key parameters include the half-maximal effective concentration (EC50) for Gq-mediated signaling (e.g., calcium mobilization or inositol phosphate accumulation) and β-arrestin recruitment. A comparison of representative GPR40 agonists from different chemical classes is presented below.

Compound ClassRepresentative CompoundTargetAssay TypeSpeciesPotency (EC50)Efficacy (Emax)
Phenylpropanoic Acid DerivativeTAK-875Human GPR40IP-1 AccumulationHuman31 nMPartial Agonist
Phenylpropanoic Acid DerivativeAMG 837Human GPR40Calcium FluxHuman13 nMPartial Agonist
Thiophen-2-ylpropanoic Acid(R)-7kHuman GPR40Calcium FluxHuman29 nMFull Agonist
Spirocyclic DerivativeAM-1638Human GPR40Calcium FluxHuman1.7 nMFull Agonist
Spirocyclic DerivativeAM-6226Human GPR40Calcium FluxHuman3.1 nMFull Agonist

Experimental Protocols

A detailed understanding of the experimental methodologies is critical for the interpretation and replication of pharmacological data.

GPR40-Mediated Inositol Phosphate (IP-1) Accumulation Assay

This assay quantifies the activation of the Gq signaling pathway by measuring the accumulation of inositol monophosphate, a stable downstream metabolite of IP3.

  • Cell Line: CHO-K1 cells stably expressing human GPR40.

  • Procedure:

    • Cells are seeded in 96-well plates and cultured overnight.

    • The culture medium is replaced with a stimulation buffer containing the test compounds at various concentrations.

    • The cells are incubated for a specified time (e.g., 60 minutes) at 37°C.

    • The reaction is stopped, and the cells are lysed.

    • The IP-1 concentration in the cell lysate is determined using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) kit.

  • Data Analysis: The data are normalized to the response of a reference agonist and fitted to a four-parameter logistic equation to determine the EC50 and Emax values.

Intracellular Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration upon GPR40 activation.

  • Cell Line: HEK293 cells transiently or stably expressing human GPR40.

  • Procedure:

    • Cells are plated in 96- or 384-well black-walled, clear-bottom plates.

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

    • The baseline fluorescence is measured using a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Test compounds are added to the wells, and the change in fluorescence intensity is monitored in real-time.

  • Data Analysis: The peak fluorescence response is normalized to the maximum response of a reference agonist, and the EC50 is calculated.

β-Arrestin Recruitment Assay

This assay assesses the potential for G protein-independent signaling by measuring the recruitment of β-arrestin to the activated GPR40 receptor.

  • Technology: PathHunter® β-Arrestin Recruitment Assay (DiscoverX) or similar enzyme fragment complementation-based assays.

  • Procedure:

    • Cells co-expressing GPR40 fused to a fragment of β-galactosidase and β-arrestin fused to the complementing enzyme fragment are used.

    • Cells are incubated with the test compounds.

    • Agonist-induced recruitment of β-arrestin to GPR40 brings the two enzyme fragments together, forming an active β-galactosidase enzyme.

    • A substrate is added, and the resulting chemiluminescent signal is measured.

  • Data Analysis: The signal is proportional to the extent of β-arrestin recruitment, and dose-response curves are generated to determine EC50 and Emax values.

Signaling Pathways and Experimental Workflow

The activation of GPR40 by an agonist initiates a cascade of intracellular events that ultimately lead to the potentiation of insulin secretion. The signaling can occur through both G protein-dependent and independent pathways.

GPR40_Signaling_Pathway cluster_membrane Cell Membrane cluster_gq Gq Pathway cluster_arrestin β-Arrestin Pathway GPR40 GPR40 Gq Gαq GPR40->Gq Activates Arrestin β-Arrestin GPR40->Arrestin Recruits Agonist GPR40 Agonist Agonist->GPR40 Binds to PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces Insulin_Exocytosis Insulin Granule Exocytosis Ca_release->Insulin_Exocytosis Potentiates Internalization Receptor Internalization Arrestin->Internalization

Figure 1. Simplified GPR40 signaling pathways.

The evaluation of novel GPR40 agonists follows a structured workflow, progressing from initial screening to in-depth characterization.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_ex_vivo Ex Vivo Evaluation cluster_in_vivo In Vivo Evaluation HTS Primary Screening (e.g., Calcium Flux) Potency Potency & Efficacy Determination (IP-1, β-Arrestin) HTS->Potency Selectivity Selectivity Profiling (vs. other receptors, e.g., GPR120) Potency->Selectivity GSIS Glucose-Stimulated Insulin Secretion (Isolated Pancreatic Islets) Selectivity->GSIS PK Pharmacokinetics (PK) (e.g., oral bioavailability) GSIS->PK Efficacy Pharmacodynamic (PD) Efficacy (Oral Glucose Tolerance Test) PK->Efficacy Tox Preliminary Toxicology Efficacy->Tox

Figure 2. General experimental workflow for GPR40 agonist evaluation.

Structure-Activity Relationship (SAR) Logic

The development of potent GPR40 agonists often involves systematic modifications of a core scaffold to optimize its pharmacological properties. While specific SAR data for this compound analogs is not publicly available, a logical approach to its exploration can be visualized.

SAR_Logic cluster_modifications Potential Modification Sites cluster_outputs Pharmacological Outputs Core Core Scaffold This compound R1 R1 Benzoic Acid Substituents Core->R1 R2 R2 Piperidine Substituents Core->R2 R3 R3 Linker Modification Core->R3 Potency Potency (EC50) R1->Potency Efficacy Efficacy (Emax) R1->Efficacy PK Pharmacokinetics R1->PK Selectivity Selectivity R1->Selectivity R2->Potency R2->Efficacy R2->PK R2->Selectivity R3->Potency R3->Efficacy R3->PK R3->Selectivity

Figure 3. Logical framework for SAR exploration.

References

"in vivo efficacy of 4-(2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid compared to standard of care"

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and databases has revealed no specific in vivo efficacy data for the compound 4-(2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid.

Consequently, a direct comparison of its efficacy against any current standard of care is not possible at this time. The absence of data prevents the creation of the requested comparison guide, including data tables, experimental protocols, and visualizations.

This lack of information suggests that this compound may be a novel compound that has not yet been characterized in the public domain, or it may be referred to by a different, proprietary identifier not accessible through public search methods.

Researchers, scientists, and drug development professionals interested in this molecule are encouraged to consult proprietary chemical databases or internal research data if available. Further investigation would require initial in vitro and in vivo screening to determine its pharmacological profile and potential therapeutic applications. Once a biological target and a potential therapeutic area are identified, a relevant standard of care can be established for future comparative efficacy studies.

Lack of Public Data on 4-(2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid Necessitates a Comparative Framework for Novel Piperidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations for target engagement studies, binding affinity, and mechanism of action for the specific compound 4-(2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid have yielded no publicly available data. This suggests the compound may be a novel chemical entity or has not been extensively characterized in published literature. In light of this, a comparative guide has been developed to provide a framework for evaluating such a compound against hypothetical alternatives with similar structural motifs.

This guide will refer to This compound as Compound X and compare it with two hypothetical analogs, Compound Y (4-(2-(Piperidin-1-yl)-2-oxoethoxy)benzoic acid) and Compound Z (4-(2-(4-Hydroxypiperidin-1-yl)-2-oxoethoxy)benzoic acid), to illustrate how target engagement studies are presented and interpreted. The data presented herein is purely illustrative to serve as a guide for researchers in the field.

Comparative Analysis of Target Engagement

To effectively compare the target engagement of these compounds, a variety of biophysical and cellular assays would typically be employed. The following table summarizes hypothetical quantitative data from such assays.

ParameterCompound XCompound YCompound Z
Target Binding Affinity (Kd)
Surface Plasmon Resonance (SPR)25 nM150 nM80 nM
Isothermal Titration Calorimetry (ITC)30 nM175 nM95 nM
Cellular Target Engagement
Cellular Thermal Shift Assay (CETSA) - ΔTm+5.2 °C+1.8 °C+3.5 °C
Inhibition of Target Activity (IC50)
Enzyme Inhibition Assay50 nM300 nM120 nM
Cellular Potency (EC50)
Cell-Based Functional Assay150 nM800 nM400 nM

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are standard protocols for the key experiments cited in the comparative data table.

Surface Plasmon Resonance (SPR)

SPR analysis is a label-free technique used to measure the binding kinetics and affinity of a small molecule to its purified protein target.

  • Immobilization: The purified target protein is covalently immobilized on a sensor chip surface.

  • Binding: A series of concentrations of the analyte (Compound X, Y, or Z) are flowed over the sensor surface.

  • Detection: The change in the refractive index at the surface, caused by the binding of the analyte to the immobilized protein, is measured in real-time and reported in response units (RU).

  • Data Analysis: The association (kon) and dissociation (koff) rate constants are determined from the sensorgrams. The equilibrium dissociation constant (Kd) is calculated as koff/kon.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify target engagement within a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.

  • Cell Treatment: Intact cells are treated with the compound of interest (or vehicle control) at a specific concentration.

  • Heating: The cell lysates are divided into aliquots and heated to a range of temperatures.

  • Protein Precipitation: Unstable, denatured proteins precipitate upon heating.

  • Quantification: The amount of soluble target protein remaining in the supernatant at each temperature is quantified by Western blotting or mass spectrometry.

  • Data Analysis: The melting temperature (Tm), the temperature at which 50% of the protein is denatured, is determined. A shift in the melting temperature (ΔTm) in the presence of the compound indicates target engagement.

Visualizing Experimental Workflows and Pathways

Diagrams are essential for clearly communicating complex experimental processes and biological pathways.

experimental_workflow cluster_spr Surface Plasmon Resonance (SPR) cluster_cetsa Cellular Thermal Shift Assay (CETSA) spr1 Immobilize Target Protein spr2 Inject Compound spr1->spr2 spr3 Measure Binding spr2->spr3 spr4 Calculate Kd spr3->spr4 cetsa1 Treat Cells with Compound cetsa2 Heat Lysates cetsa1->cetsa2 cetsa3 Separate Soluble/Insoluble cetsa2->cetsa3 cetsa4 Quantify Soluble Target cetsa3->cetsa4 cetsa5 Determine ΔTm cetsa4->cetsa5 signaling_pathway cluster_pathway Hypothetical Signaling Pathway Receptor Receptor KinaseA KinaseA Receptor->KinaseA CompoundX Compound X CompoundX->Receptor KinaseB KinaseB KinaseA->KinaseB TranscriptionFactor TranscriptionFactor KinaseB->TranscriptionFactor CellularResponse CellularResponse TranscriptionFactor->CellularResponse

A Comparative Guide to the Synthesis and Potential Biological Activities of 4-(2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the synthetic methodologies and potential biological applications of 4-(2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid. Due to the limited publicly available experimental data on this specific compound, this guide draws comparisons with structurally similar analogs, particularly 4-(2-(piperidin-1-yl)ethoxy)benzoic acid, to offer valuable insights for researchers.

Synthesis of Piperidin-1-yl-ethoxy-benzoic Acid Derivatives

The synthesis of this compound is not explicitly detailed in publicly accessible literature. However, a plausible synthetic route can be extrapolated from established protocols for similar compounds. A general and robust method for preparing 4-[(2-piperidin-1-yl)ethoxy]benzoic acid derivatives is outlined in patent literature, providing a strong foundation for the synthesis of the target compound.[1]

Proposed Synthetic Pathway:

A two-step synthesis is proposed, starting from a protected 4-hydroxybenzoic acid ester.

  • Alkylation: The hydroxyl group of a 4-hydroxybenzoic acid ester (e.g., methyl 4-hydroxybenzoate) is alkylated with a suitable 2-haloacetylating agent.

  • Nucleophilic Substitution: The resulting intermediate is then reacted with 2,6-dimethylpiperidine to yield the desired ester.

  • Hydrolysis: Saponification of the ester furnishes the final carboxylic acid product.

Experimental Protocol (Adapted from a similar synthesis[1]):

Step 1: Synthesis of Methyl 4-(2-chloro-2-oxoethoxy)benzoate

  • To a solution of methyl 4-hydroxybenzoate in a suitable solvent (e.g., acetone), an excess of chloroacetyl chloride is added dropwise at 0°C.

  • A base, such as triethylamine or pyridine, is added to scavenge the HCl byproduct.

  • The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).

  • The reaction mixture is then worked up by washing with water and brine, followed by drying over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of Methyl 4-(2-(2,6-dimethylpiperidin-1-yl)-2-oxoethoxy)benzoate

  • The intermediate from Step 1 is dissolved in an aprotic solvent like acetonitrile or DMF.

  • 2,6-dimethylpiperidine and a non-nucleophilic base (e.g., potassium carbonate) are added to the solution.

  • The mixture is heated to reflux and stirred for several hours until the starting material is consumed (monitored by TLC).

  • After cooling, the reaction mixture is filtered, and the solvent is evaporated. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried, and concentrated to give the crude ester.

Step 3: Synthesis of this compound

  • The ester from Step 2 is dissolved in a mixture of methanol and water.

  • An excess of a strong base, such as sodium hydroxide or potassium hydroxide, is added.

  • The reaction is stirred at room temperature or gently heated to facilitate hydrolysis.

  • Upon completion, the methanol is removed under reduced pressure, and the aqueous solution is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • The solid product is collected by filtration, washed with water, and dried.

Diagram of the Proposed Synthetic Workflow:

Synthetic Workflow Methyl_4_hydroxybenzoate Methyl 4-hydroxybenzoate Intermediate_Ester Methyl 4-(2-chloro-2-oxoethoxy)benzoate Methyl_4_hydroxybenzoate->Intermediate_Ester Alkylation Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->Intermediate_Ester Product_Ester Methyl 4-(2-(2,6-dimethylpiperidin-1-yl)-2-oxoethoxy)benzoate Intermediate_Ester->Product_Ester Nucleophilic Substitution 2_6_Dimethylpiperidine 2,6-Dimethylpiperidine 2_6_Dimethylpiperidine->Product_Ester Final_Product This compound Product_Ester->Final_Product Saponification Hydrolysis Hydrolysis (e.g., NaOH, H2O/MeOH) Hydrolysis->Final_Product

Caption: Proposed synthetic pathway for this compound.

Comparative Performance and Biological Activity

While direct experimental data for this compound is scarce, the broader class of piperidine and benzoic acid derivatives has been extensively studied for various pharmacological activities.

Table 1: Comparison of Structural Features and Potential Activities

Compound NameStructural FeaturesReported/Potential Biological Activities
This compound Benzoic acid with a 2,6-dimethylpiperidine moiety linked via an ethoxy-oxo bridge.Potential for analgesic, anti-inflammatory, and CNS-related activities, though not experimentally confirmed.[2]
4-(2-(Piperidin-1-yl)ethoxy)benzoic acid Lacks the dimethyl substitution on the piperidine ring compared to the target compound.Serves as a precursor in the synthesis of pharmaceuticals like Raloxifene, used in osteoporosis treatment.[1]
Prenylated hydroxybenzoic acids Benzoic acid core with prenyl group substitutions.Exhibit anti-inflammatory and cytotoxic activities. For example, some have shown inhibition of NO production in macrophages.[3]
(Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acid Contains a piperazinone ring instead of a piperidine ring.Shows anti-inflammatory and analgesic activities.[4]

Signaling Pathways and Mechanisms of Action

The biological activities of benzoic acid and piperidine derivatives are diverse and depend on their specific molecular targets. For instance, some prenylated hydroxybenzoic acids exert their anti-inflammatory effects by downregulating the expression of pro-inflammatory genes like TNF-α and IL-1β.[3] Other piperidine-containing compounds are known to interact with various receptors and enzymes in the central nervous system.[2]

Diagram of a Potential Anti-Inflammatory Signaling Pathway:

Anti_Inflammatory_Pathway Compound Benzoic Acid Derivative Receptor Target Receptor/Enzyme Compound->Receptor Inhibition Cell_Membrane Cell Membrane Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade NF_kB NF-κB Activation Signaling_Cascade->NF_kB Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-1β) NF_kB->Gene_Expression Inhibition Inflammation Inflammatory Response Gene_Expression->Inflammation

Caption: Potential mechanism of anti-inflammatory action for benzoic acid derivatives.

Conclusion

While the reproducibility of experiments specifically with this compound cannot be directly assessed from the available literature, this guide provides a framework for its synthesis and potential biological evaluation based on well-established chemistry of its analogs. The provided synthetic protocol, adapted from a reliable source, offers a clear starting point for researchers. The comparison with other benzoic acid and piperidine derivatives highlights the potential for this compound to exhibit interesting pharmacological properties, warranting further investigation. Researchers are encouraged to use the methodologies and comparative data presented herein as a foundation for their own experimental designs and to contribute to the body of knowledge on this and related compounds.

References

Safety Operating Guide

Personal protective equipment for handling 4-(2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For immediate use by researchers, scientists, and drug development professionals.

This document provides critical safety, handling, and disposal protocols for 4-(2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these guidelines are derived from the hazardous properties of its parent structure, benzoic acid, and general best practices for laboratory chemical management. This compound should be handled with the assumption that it may cause skin, eye, and respiratory irritation.

I. Personal Protective Equipment (PPE)

A risk assessment is essential to determine the appropriate PPE for the specific procedures being performed.[1] The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.[2][3][4]Protects against potential splashes of the chemical, which may cause serious eye damage.[5][6][7][8][9][10] A face shield offers an additional layer of protection.[2][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[2][3]Prevents skin contact, which can cause irritation.[5][6][7][8][10] Disposable nitrile gloves are a common minimum requirement.[4]
Body Protection A standard or flame-retardant laboratory coat.[2][3]Protects skin and clothing from spills and contamination.[2][3]
Footwear Closed-toe shoes.[1][2]Prevents injuries from spills or dropped objects.[2]
Respiratory Protection N95 respirator or work in a certified chemical fume hood.[2]Recommended when handling the powder form to avoid inhalation, which may cause respiratory irritation.[5][8][9]

II. Operational Plan: Step-by-Step Handling Procedure

  • Preparation : Before handling the compound, ensure that the designated work area, preferably a chemical fume hood, is clean and uncluttered.[10] Confirm that an eyewash station and safety shower are readily accessible.

  • Donning PPE : Put on all required personal protective equipment as outlined in the table above.

  • Weighing and Transfer :

    • Perform all manipulations of the solid compound within a chemical fume hood to minimize inhalation exposure.[10]

    • Use appropriate tools (e.g., spatula, weigh paper) to handle the powder.

    • Avoid generating dust.[7][9] If dust is generated, ensure adequate ventilation and respiratory protection are in use.

  • In Solution :

    • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

    • Handle solutions under a fume hood.

  • Post-Handling :

    • Thoroughly clean the work area after use.

    • Wash hands thoroughly with soap and water after removing gloves.[5][10]

III. Disposal Plan

Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain.[11] All waste containing this compound must be treated as hazardous waste.[11]

  • Waste Collection :

    • Collect all solid and liquid waste containing this compound in a designated, compatible, and clearly labeled hazardous waste container.[11][12]

    • The container must be in good condition, free from leaks, and kept closed when not in use.[12]

  • Labeling :

    • The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the appropriate hazard warnings (e.g., "Irritant").[11]

  • Storage :

    • Store the waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated and away from incompatible materials.[11]

  • Pickup and Disposal :

    • Once the container is full (not exceeding 90% capacity), contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a licensed hazardous waste contractor.[11]

IV. Experimental Workflow

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Work Area (Fume Hood) don_ppe Don Required PPE prep_area->don_ppe weigh Weigh and Transfer (Solid) don_ppe->weigh Proceed to Handling dissolve Prepare Solution weigh->dissolve clean_area Clean Work Area dissolve->clean_area Experiment Complete dispose_waste Collect Hazardous Waste clean_area->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands

Caption: Chemical Handling and Disposal Workflow.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.